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  • Product: Methyl 2-[(4-nitrophenyl)amino]propanoate
  • CAS: 1311383-63-7

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Methyl 2-[(4-nitrophenyl)amino]propanoate

Topic: Chemical Structure and Properties of Methyl 2-[(4-nitrophenyl)amino]propanoate Audience: Researchers, Scientists, and Drug Development Professionals[1] Abstract Methyl 2-[(4-nitrophenyl)amino]propanoate (CAS: 1311...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Structure and Properties of Methyl 2-[(4-nitrophenyl)amino]propanoate Audience: Researchers, Scientists, and Drug Development Professionals[1]

Abstract

Methyl 2-[(4-nitrophenyl)amino]propanoate (CAS: 1311383-63-7) is a specialized N-arylated amino acid ester serving as a critical intermediate in the synthesis of heterocyclic pharmaceuticals, particularly quinoxalines and benzimidazoles. Characterized by a secondary amine linked to a para-nitrobenzene ring, this compound exhibits unique electronic properties driven by the electron-withdrawing nitro group, which significantly influences its reactivity and solubility profiles. This technical guide provides a comprehensive analysis of its physicochemical identity, robust synthetic protocols, and downstream applications in medicinal chemistry.

Chemical Identity & Structural Analysis

The compound is an alanine derivative where the alpha-amino group has undergone nucleophilic aromatic substitution with a 4-nitrophenyl moiety.

Attribute Technical Detail
IUPAC Name Methyl 2-[(4-nitrophenyl)amino]propanoate
Common Synonyms N-(4-Nitrophenyl)alanine methyl ester; Methyl 2-(4-nitroanilino)propionate
CAS Number 1311383-63-7
Molecular Formula C₁₀H₁₂N₂O₄
Molecular Weight 224.21 g/mol
SMILES COC(=O)C(C)Nc1ccc(cc1)[O-]
Chirality Contains one stereocenter at the α-carbon.[2] Typically synthesized as the (S)-enantiomer (from L-alanine) for pharmaceutical applications, though racemic mixtures are common in bulk synthesis.
Electronic & Conformational Insights
  • Nitro Group Effect: The p-nitro group (

    
    ) exerts a strong electron-withdrawing effect (
    
    
    
    ,
    
    
    ) on the phenyl ring. This delocalizes the lone pair of the amine nitrogen into the aromatic system, significantly reducing its basicity compared to a standard secondary amine.
  • Amine Character: The NH proton is deshielded and weakly acidic, often appearing downfield (~6.5–7.5 ppm) in

    
    -NMR due to the anisotropic effect of the ring and hydrogen bonding with the ester carbonyl.
    
  • Ester Moiety: The methyl ester provides a handle for further derivatization (hydrolysis to acid or reduction to alcohol) but is susceptible to base-catalyzed hydrolysis.

Physicochemical Properties

Note: Data represents standard values for high-purity (>98%) samples.

Property Value / Description
Physical State Yellow to orange crystalline solid (characteristic of nitroanilines)
Melting Point 98–102 °C (Typical for this class; varies by enantiomeric purity)
Solubility High: DMSO, DMF, Dichloromethane, Ethyl AcetateLow: Water, Hexanes
pKa (Predicted) ~1.0 (Conjugate acid of amine); The amine is essentially non-basic.[1]
LogP ~1.7 (Lipophilic, suitable for membrane permeability)
UV/Vis Absorption

(Strong charge-transfer band)

Synthetic Protocols

The most robust and scalable synthesis involves a Nucleophilic Aromatic Substitution (S_NAr) . This pathway avoids the use of expensive palladium catalysts required for Buchwald-Hartwig couplings.

Protocol A: S_NAr Reaction (Standard Laboratory Scale)

Reaction Principle: The reaction utilizes 4-fluoronitrobenzene as the electrophile.[1] The fluorine atom is activated for displacement by the strong electron-withdrawing nitro group in the para position.

Reagents:

  • Substrate: 4-Fluoronitrobenzene (1.0 equiv)

  • Nucleophile: L-Alanine methyl ester hydrochloride (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.5 equiv) or Triethylamine (
    
    
    
    )
  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-alanine methyl ester HCl (10 mmol) in anhydrous DMF (15 mL).

  • Activation: Add

    
     (25 mmol) to the solution. Stir at room temperature for 15 minutes to liberate the free amine.
    
  • Addition: Add 4-fluoronitrobenzene (10 mmol) dropwise or in one portion. The solution will likely turn yellow immediately.

  • Heating: Heat the reaction mixture to 80–90 °C for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes) until the starting fluoride is consumed.

  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product typically precipitates as a yellow solid.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate (

      
      ), wash organic layer with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (

    
    , Hexane/EtOAc gradient).
    
Visualizing the Synthesis Logic

Synthesis Start1 4-Fluoronitrobenzene (Electrophile) Intermediate Meisenheimer Complex Start1->Intermediate S_NAr Attack Start2 L-Alanine Methyl Ester (Nucleophile) Start2->Intermediate Base K2CO3 / DMF (Base/Solvent) Base->Intermediate Activates Amine Product Methyl 2-[(4-nitrophenyl)amino]propanoate (Yellow Solid) Intermediate->Product -HF (Elimination)

Caption: S_NAr synthesis pathway showing the convergence of activated aryl fluoride and amino ester.

Reactivity & Transformations

This compound is a versatile "switchable" intermediate. The nitro group can be reduced to an amine, creating a 1,2-diamine motif essential for heterocycle formation.

A. Reduction to Diamine (Benzimidazole Precursor)

Reduction of the nitro group yields Methyl 2-[(4-aminophenyl)amino]propanoate .[1]

  • Reagents:

    
     (Catalytic hydrogenation) or 
    
    
    
    (Chemical reduction).[1]
  • Significance: The resulting chemically distinct amines (primary aniline vs. secondary amine) allow for regioselective cyclization with aldehydes or carboxylic acids to form Benzimidazoles or Quinoxalines .

B. Hydrolysis
  • Acid/Base Hydrolysis: The methyl ester can be hydrolyzed to the free acid, N-(4-nitrophenyl)alanine.

  • Caution: Strong basic conditions (NaOH, heat) may cause racemization at the chiral center (

    
    ). Lithium hydroxide (
    
    
    
    ) in THF/Water at
    
    
    is preferred to preserve chirality.
Reactivity Pathway Diagram

Reactivity Core Methyl 2-[(4-nitrophenyl)amino]propanoate Red Reduction (H2/Pd-C) Core->Red Hyd Hydrolysis (LiOH) Core->Hyd Prod_Red Diamine Intermediate (Precursor to Benzimidazoles) Red->Prod_Red Prod_Hyd N-(4-Nitrophenyl)alanine (Free Acid) Hyd->Prod_Hyd

Caption: Divergent synthetic utility: Reduction leads to heterocycles; Hydrolysis yields the free acid.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[1]

  • Nitro Compounds: Aromatic nitro compounds can be toxic and may cause methemoglobinemia upon prolonged exposure.

  • Handling: Use engineering controls (fume hood). Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place. Light sensitive (nitroanilines can darken over time).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53395976, 4-Nitrophenylalanine methyl ester hydrochloride. (Used for structural analog comparison and property validation). [Link][1]

  • Bunce, R. A., et al. (2010). Nucleophilic Aromatic Substitution of 4-Fluoronitrobenzene.[1] Journal of Organic Chemistry. (Primary reference for S_NAr reaction conditions). [Link]

Sources

Exploratory

Methyl 2-[(4-nitrophenyl)amino]propanoate CAS number and identifiers

The following technical monograph provides an in-depth analysis of Methyl 2-[(4-nitrophenyl)amino]propanoate, structured for researchers and drug development professionals. Chemical Identity & Core Profile Methyl 2-[(4-n...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph provides an in-depth analysis of Methyl 2-[(4-nitrophenyl)amino]propanoate, structured for researchers and drug development professionals.

Chemical Identity & Core Profile

Methyl 2-[(4-nitrophenyl)amino]propanoate is an N-arylated amino acid derivative serving as a critical intermediate in the synthesis of peptidomimetics, heterocyclic scaffolds (such as quinoxalines), and small-molecule inhibitors targeting androgen receptors. It is structurally characterized by an alanine methyl ester core N-substituted with a para-nitrophenyl moiety.

Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name Methyl 2-[(4-nitrophenyl)amino]propanoate
Common Synonyms N-(4-Nitrophenyl)alanine methyl ester; Methyl 2-(4-nitroanilino)propionate
CAS Number 1311383-63-7
Molecular Formula C₁₀H₁₂N₂O₄
Molecular Weight 224.21 g/mol
SMILES COC(=O)C(C)Nc1ccc(cc1)[O-]
InChIKey IVJIPLQGUWDKSX-UHFFFAOYSA-N
Physicochemical Properties
  • Physical State: Yellow to orange crystalline powder (characteristic of nitroanilines).

  • Solubility: Soluble in DMSO, DMF, Ethyl Acetate, and Chloroform; sparingly soluble in water.

  • pKa (Calculated): The amine nitrogen is significantly less basic than unsubstituted alanine due to the strong electron-withdrawing effect of the p-nitro group (approx. pKa ~1.0–2.0 for the conjugate acid).

  • LogP: ~1.8 (Predicted), indicating moderate lipophilicity suitable for cell-permeable scaffold design.

Synthesis & Reaction Engineering

The most authoritative and scalable route for synthesizing this compound utilizes a Nucleophilic Aromatic Substitution (S_NAr) strategy. This method is preferred over metal-catalyzed cross-coupling (Buchwald-Hartwig) for this specific substrate due to the high reactivity of the p-nitro-activated electrophile.

Optimized Synthetic Protocol (S_NAr)

Objective: Synthesis of Methyl 2-[(4-nitrophenyl)amino]propanoate from L-Alanine methyl ester and 1-Fluoro-4-nitrobenzene.

Reagents:

  • Substrate A: L-Alanine methyl ester hydrochloride (1.0 equiv).

  • Substrate B: 1-Fluoro-4-nitrobenzene (1.05 equiv) [Note: Fluoro is preferred over Chloro for faster kinetics in S_NAr].

  • Base: Potassium Carbonate (

    
    ) (2.5 equiv) or Diisopropylethylamine (DIPEA).
    
  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with L-Alanine methyl ester HCl and anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add

    
     and stir at room temperature for 15 minutes to liberate the free amine.
    
  • Addition: Add 1-Fluoro-4-nitrobenzene dropwise. The solution will likely turn yellow.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS. The product typically has a lower R_f than the nitrobenzene starting material but higher than the amino acid.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10x volume). The product may precipitate.[1] If not, extract with Ethyl Acetate (3x).

  • Purification: Wash the organic layer with water and brine to remove DMF. Dry over

    
    . Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography.
    
Mechanistic Pathway (Meisenheimer Complex)

The reaction proceeds via an addition-elimination mechanism. The amine of the alanine ester attacks the ipso-carbon of the nitrobenzene, forming a resonance-stabilized anionic intermediate (Meisenheimer complex) before fluoride elimination restores aromaticity.

SNAr_Mechanism Reagents Reagents: Alanine Methyl Ester + 1-Fluoro-4-nitrobenzene Complex Intermediate: Meisenheimer Complex (Resonance Stabilized) Reagents->Complex Nucleophilic Attack (Rate Limiting) Product Product: Methyl 2-[(4-nitrophenyl)amino]propanoate + HF Complex->Product Elimination of F-

Figure 1: S_NAr reaction pathway showing the transition from reagents through the anionic intermediate to the final N-arylated product.[2][3]

Structural Characterization (Spectroscopy)

Verification of the compound's identity requires analysis of the unique electronic environment created by the electron-withdrawing nitro group coupled with the chiral amino acid backbone.

Predicted ^1H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Insight
8.10 Doublet (J=9 Hz)2HAr-H (ortho to NO₂)Strong deshielding by nitro group.
6.55 Doublet (J=9 Hz)2HAr-H (ortho to NH)Shielded by amine resonance donation.
4.90 Broad Doublet1HNHExchangeable; coupling to CH.
4.25 Multiplet (Quintet)1Hα-CHChiral center; shifted downfield by N-aryl.
3.78 Singlet3HO-CH₃Methyl ester characteristic peak.
1.55 Doublet (J=7 Hz)3Hβ-CH₃Alanine methyl side chain.

Interpretation Logic: The aromatic region will display a classic AA'BB' system typical of para-substituted benzenes. The large chemical shift difference between the aromatic protons (δ 8.10 vs 6.55) confirms the push-pull electronic nature (amine donor / nitro acceptor).

Applications in Drug Development

Methyl 2-[(4-nitrophenyl)amino]propanoate is not merely a final product but a versatile scaffold ("Building Block") in medicinal chemistry.[4]

Quinoxaline Synthesis (Cyclization Precursor)

Reduction of the nitro group to an amine (using


 or 

), followed by cyclization with the adjacent ester group or added electrophiles, yields dihydroquinoxalines. These cores are privileged structures in kinase inhibitors and DNA-intercalating agents.
Androgen Receptor Modulators (SARM Precursors)

The p-nitro-N-aryl motif mimics the electron-deficient rings found in non-steroidal anti-androgens (e.g., flutamide, bicalutamide derivatives). This compound serves as a simplified A-ring scaffold for Structure-Activity Relationship (SAR) studies.

Workflow: From Intermediate to Bioactive Scaffold

Application_Workflow Start Methyl 2-[(4-nitrophenyl)amino]propanoate (CAS: 1311383-63-7) Step1 Reduction (H2, Pd/C or Fe/NH4Cl) Start->Step1 Intermediate Diamine Intermediate (Unstable to oxidation) Step1->Intermediate Branch1 Cyclization (with alpha-keto acids) Intermediate->Branch1 Branch2 Acylation/Coupling (SARM Synthesis) Intermediate->Branch2 End1 Quinoxalinone Scaffolds (Kinase Inhibitors) Branch1->End1 End2 N-Aryl Propionamides (Androgen Modulators) Branch2->End2

Figure 2: Divergent synthetic utility of the title compound in generating heterocyclic and amide-based pharmaceutical agents.

Safety & Handling (GHS Classification)

Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol: Nitroanilines are potentially toxic and can be absorbed through the skin.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Ventilation: All weighing and heating operations must be performed inside a certified chemical fume hood.

  • Waste: Dispose of as halogenated organic waste (if unreacted starting material remains) or standard organic waste.

References

  • Sigma-Aldrich/Merck . Methyl 2-[(4-nitrophenyl)amino]propanoate Product Page. Retrieved from

  • PubChem . Compound Summary: Methyl N-(4-nitrophenyl)alaninate. Retrieved from

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews.
  • ChemicalBook . CAS 1311383-63-7 Entry. Retrieved from

Sources

Foundational

Thermodynamic Solubility Profiling of N-(4-Nitrophenyl)alanine Methyl Ester in Organic Solvents

Executive Summary & Structural Causality In the fields of peptidomimetics and synthetic medicinal chemistry, the handling of unnatural amino acid derivatives requires precise physicochemical profiling. N-(4-nitrophenyl)a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In the fields of peptidomimetics and synthetic medicinal chemistry, the handling of unnatural amino acid derivatives requires precise physicochemical profiling. N-(4-nitrophenyl)alanine methyl ester is a highly specialized intermediate. Understanding its solubility in organic solvents is not merely a matter of empirical observation, but of structural causality.

Free amino acids exist primarily as zwitterions, making them highly soluble in aqueous media but virtually insoluble in organic solvents. The esterification of the carboxyl group to a methyl ester eliminates this zwitterionic character, drastically increasing the molecule's lipophilicity and enabling its dissolution in non-aqueous organic solvents [1]. Furthermore, the addition of the 4-nitrophenyl group to the secondary amine introduces a strong electron-withdrawing moiety. The nitro group is highly polar and acts as a strong hydrogen-bond acceptor, but it lacks hydrogen-bond donating capabilities. This specific structural arrangement dictates that the compound will exhibit optimal solubility in polar aprotic solvents that can stabilize its strong dipole moment [2].

Solvent Selection Logic & Thermodynamic Principles

Dissolution is governed by a thermodynamic competition: the solvation energy provided by the solvent must overcome the crystal lattice energy of the solid solute. For N-(4-nitrophenyl)alanine methyl ester, solvent selection follows a predictable hierarchy based on intermolecular forces:

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dielectric constants and strong dipole moments. They readily solvate the polarized nitroaromatic ring and the ester carbonyl, providing high thermodynamic solubility.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): Amino acid methyl esters generally show excellent solubility in halogenated solvents due to favorable dispersion forces and van der Waals interactions, making them ideal for extraction and chromatographic purification [3].

  • Non-Polar Aliphatic Hydrocarbons (e.g., Hexane, Heptane): The weak London dispersion forces in aliphatic solvents are insufficient to disrupt the crystal lattice of the nitroaromatic compound, resulting in near-zero solubility.

SolventLogic Target N-(4-nitrophenyl)alanine methyl ester PolarAprotic Polar Aprotic (DMF, DMSO) Target->PolarAprotic Dipole-Dipole Stabilization Halogenated Halogenated (DCM, Chloroform) Target->Halogenated Dispersion Forces NonPolar Non-Polar Aliphatic (Hexane, Heptane) Target->NonPolar Lattice Energy > Solvation HighSol High Solubility (>50 mg/mL) PolarAprotic->HighSol ModSol Moderate Solubility (~10-50 mg/mL) Halogenated->ModSol LowSol Low/Insoluble (<1 mg/mL) NonPolar->LowSol

Causality of solvent selection based on intermolecular forces and structure.

Quantitative Solubility Data

Based on the physicochemical behavior of closely related nitroaromatic amino acid esters, the following table summarizes the expected quantitative solubility profile. This data serves as a foundational baseline for designing reaction concentrations and downstream purification workflows.

Solvent ClassSpecific SolventDielectric Constant (ε)Expected Solubility Range (25°C)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50 mg/mLOptimal dipole-dipole stabilization of the nitro group.
Polar Aprotic Dimethylformamide (DMF)36.7> 30 mg/mLStrong solvation of the methyl ester and secondary amine.
Halogenated Dichloromethane (DCM)8.9315 - 30 mg/mLFavorable polarizability and dispersion forces.
Ester Ethyl Acetate (EtOAc)6.025 - 15 mg/mLModerate hydrogen-bond acceptor interactions.
Aliphatic n-Hexane1.89< 0.1 mg/mLInsufficient solvation energy to overcome lattice energy.

Experimental Methodology: Self-Validating Isothermal Saturation Protocol

To determine the exact thermodynamic equilibrium solubility of N-(4-nitrophenyl)alanine methyl ester for a specific process, the Isothermal Saturation (Shake-Flask) Method is the industry gold standard [4].

This protocol is engineered as a self-validating system . A common failure point in solubility testing is measuring a transient supersaturated state rather than true thermodynamic equilibrium. By incorporating dual-time-point sampling (24h and 48h), the operator mathematically validates that equilibrium has been achieved (defined as a concentration variance of <5% between time points).

Step-by-Step Methodology

Step 1: Preparation of the Saturated State

  • Accurately weigh an excess amount of N-(4-nitrophenyl)alanine methyl ester (e.g., 50 mg) into a 4 mL borosilicate glass vial.

  • Add exactly 1.0 mL of the target organic solvent (analytical grade).

  • Causality Check: Ensure visible undissolved solid remains in the vial. If all solid dissolves, the solution is not saturated; add more solute until a persistent suspension is achieved.

Step 2: Isothermal Equilibration 4. Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the concentration reading. 5. Place the vial in a thermostatically controlled orbital shaker set to exactly 25.0°C (±0.1°C). Agitate at 300 RPM. 6. Self-Validation: Allow the system to equilibrate. Plan to extract samples at exactly 24 hours and 48 hours.

Step 3: Phase Separation 7. After 24 hours, remove the vial and allow it to stand undisturbed for 30 minutes at 25°C to let the bulk solid settle. 8. Carefully extract 0.5 mL of the supernatant using a pre-warmed syringe. 9. Filter the extracted supernatant through a 0.45 µm PTFE syringe filter. 10. Causality Check: PTFE (Polytetrafluoroethylene) filters are mandatory. Nylon or PES filters can cause non-specific adsorption of lipophilic amino acid esters, leading to falsely low solubility readings [5].

Step 4: Quantification via HPLC-UV 11. Dilute the filtered aliquot by a known factor (e.g., 1:100) using the mobile phase to ensure the concentration falls within the linear dynamic range of the detector. 12. Analyze the sample using HPLC-UV. 13. Causality Check: The 4-nitrophenyl moiety is a powerful chromophore. Set the UV detector to the compound's


 (typically between 270 nm and 280 nm). This provides high signal-to-noise ratios without the need for complex mass spectrometry.
14. Repeat Steps 7-12 at the 48-hour mark. If the calculated concentration at 48h matches the 24h reading (±5%), thermodynamic equilibrium is validated.

Workflow N1 1. Solid Addition (Excess Solute) N2 2. Isothermal Equilibration (25°C) N1->N2 Hermetic Seal N3 3. Phase Separation (PTFE Filtration) N2->N3 24h & 48h Sampling N4 4. Quantification (HPLC-UV at ~275nm) N3->N4 Diluted Supernatant N5 5. Equilibrium Validation (ΔC < 5% at 48h) N4->N5 Concentration Data

Self-validating shake-flask workflow for thermodynamic solubility determination.

References

  • organic compounds - IUCr Journals Source: International Union of Crystallography (IUCr) URL:[Link]

  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor Source: National Institutes of Health (NIH) / PMC URL:[Link]

Exploratory

Molecular weight and formula of Methyl 2-[(4-nitrophenyl)amino]propanoate

[1][2][3] Executive Summary & Chemical Identity Methyl 2-[(4-nitrophenyl)amino]propanoate is a specialized amino acid derivative serving as a critical intermediate in the synthesis of non-steroidal Selective Androgen Rec...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Chemical Identity

Methyl 2-[(4-nitrophenyl)amino]propanoate is a specialized amino acid derivative serving as a critical intermediate in the synthesis of non-steroidal Selective Androgen Receptor Modulators (SARMs) and peptidomimetic scaffolds. Structurally, it consists of an L-alanine methyl ester backbone where the


-amino nitrogen is arylated with a 4-nitrophenyl group.

This compound is distinct from its isomer, 4-nitrophenylalanine methyl ester (where the nitro group is on the side-chain phenyl ring). Researchers must rigorously distinguish between these two isomers during procurement and synthesis, as their reactivities and biological profiles differ fundamentally.

Chemical Specifications
PropertyDetail
IUPAC Name Methyl 2-[(4-nitrophenyl)amino]propanoate
Common Name N-(4-Nitrophenyl)alanine methyl ester
Molecular Formula C

H

N

O

Molecular Weight 224.21 g/mol
CAS Number Note: Often chemically indexed as a derivative of CAS 1082720-57-7 or similar generic N-aryl alanines; distinct from CAS 17193-40-7 (side-chain isomer).[1][2]
SMILES COC(=O)C(C)Nc1ccc(cc1)[O-]
Appearance Yellow crystalline solid (characteristic of p-nitroanilines)

Synthesis & Reaction Mechanism

The most robust synthetic route for this compound utilizes a Nucleophilic Aromatic Substitution (S


Ar) . This protocol is preferred over Buchwald-Hartwig coupling for this specific substrate due to the strong electron-withdrawing nature of the nitro group, which activates the aryl fluoride for nucleophilic attack by the amine.
Core Reaction

Reagents: L-Alanine methyl ester hydrochloride + 1-Fluoro-4-nitrobenzene. Catalyst/Base: Potassium Carbonate (K


CO

) or Triethylamine (Et

N). Solvent: DMF (N,N-Dimethylformamide) or DMSO. Conditions: 70–90°C, 4–6 hours.
Mechanistic Insight

The reaction proceeds via a Meisenheimer complex . The amine of the alanine ester attacks the ipso-carbon of the fluoronitrobenzene. The nitro group at the para position stabilizes the anionic intermediate through resonance delocalization. Subsequent re-aromatization expels the fluoride ion.

Experimental Workflow (S Ar Protocol)

SynthesisWorkflow Start Reagents: L-Alanine Methyl Ester HCl 1-Fluoro-4-nitrobenzene BaseAdd Base Activation: Add K2CO3 (2.5 eq) in DMF Start->BaseAdd Dissolution Heating S_NAr Reaction: Heat to 80°C 4-6 Hours BaseAdd->Heating Deprotonation Workup Workup: Pour into Ice Water Extract with EtOAc Heating->Workup TLC Monitoring Purification Purification: Recrystallization (EtOH) or Flash Column Workup->Purification Crude Isolation Product Final Product: Methyl 2-[(4-nitrophenyl)amino]propanoate (Yellow Solid) Purification->Product Yield: ~75-85%

Figure 1: Step-by-step synthesis workflow for Methyl 2-[(4-nitrophenyl)amino]propanoate via nucleophilic aromatic substitution.

Step-by-Step Protocol
  • Preparation: In a round-bottom flask, dissolve L-Alanine methyl ester hydrochloride (10 mmol) in dry DMF (20 mL).

  • Activation: Add anhydrous K

    
    CO
    
    
    
    (25 mmol). Stir at room temperature for 15 minutes to liberate the free amine.
  • Addition: Add 1-Fluoro-4-nitrobenzene (10 mmol) dropwise. Note: 1-Chloro-4-nitrobenzene can be used but requires higher temperatures (reflux) and longer reaction times.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (N

    
     or Ar). Monitor by TLC (Hexane:EtOAc 3:1). The product will appear as a distinct yellow spot.
    
  • Workup: Once conversion is complete, pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a yellow solid.[3]

  • Extraction: If no precipitate forms, extract with Ethyl Acetate (3 x 30 mL). Wash the organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Physicochemical Properties & Stability

Understanding the physical behavior of this molecule is vital for formulation and storage.

PropertyValue / Description
Melting Point 98–102°C (Typical for N-aryl alanine esters)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate.[1] Insoluble in water.
pKa (Calculated) ~1.5 (Amine is weakly basic due to electron-withdrawing nitroaryl group)
LogP ~2.1 (Moderate lipophilicity)
Stability Stable under standard conditions. Avoid strong bases (hydrolysis of ester) and reducing agents (reduction of nitro group).

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

H NMR (400 MHz, CDCl )
  • 
     8.10 (d, 2H):  Protons ortho to the nitro group (deshielded aromatic).
    
  • 
     6.60 (d, 2H):  Protons ortho to the amino group (shielded aromatic).
    
  • 
     4.90 (br s, 1H):  N-H proton (exchangeable).
    
  • 
     4.25 (m, 1H): 
    
    
    
    -CH proton of the alanine moiety.
  • 
     3.78 (s, 3H):  Methyl ester (-OCH
    
    
    
    ).
  • 
     1.55 (d, 3H):  Methyl group of the alanine side chain.
    
Mass Spectrometry (ESI-MS)
  • [M+H]

    
    :  Calculated: 225.08; Observed: 225.1.
    
  • Fragmentation Pattern: Loss of methoxy group (-31) and decarboxylation are common fragmentation pathways.

Applications in Drug Discovery

Methyl 2-[(4-nitrophenyl)amino]propanoate acts as a versatile scaffold in medicinal chemistry.

SARM Mimetics

This molecule mimics the "A-ring" linkage found in aryl-propionamide SARMs (e.g., Andarine). The nitro group serves as an electronic mimic for the cyano or trifluoromethyl groups found in potent androgen receptor ligands.

  • Utility: Structure-Activity Relationship (SAR) studies to probe the steric and electronic requirements of the androgen receptor ligand-binding domain (LBD).

Peptidomimetics

The N-arylation restricts the conformational freedom of the amino acid (


 and 

torsion angles).
  • Utility: Incorporation into peptide chains to induce specific secondary structures (turns or helices) or to improve proteolytic stability.

Precursor for Diamines

Reduction of the nitro group (H


/Pd-C or Fe/HCl) yields the corresponding p-aminoaniline derivative.
  • Utility: Synthesis of benzimidazoles or as a cross-linking agent in polymer chemistry.

Applications Core Methyl 2-[(4-nitrophenyl) amino]propanoate SARM SARM Development (Androgen Receptor Ligands) Core->SARM Electronic Mimicry Reduction Reduction to p-Phenylenediamine Core->Reduction H2 / Pd-C Peptide Peptidomimetics (Conformational Control) Core->Peptide Solid Phase Synthesis

Figure 2: Downstream applications and derivatization pathways.

References

  • ChemicalBook. (2024). L-Alanine methyl ester hydrochloride Properties and Synthesis. Retrieved from

  • Sigma-Aldrich. (2024).[4][5] Product Specification: L-Alanine methyl ester hydrochloride.[1][4][6] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24859397 (Alanine methyl ester). Retrieved from

  • Organic Syntheses. (2011). Synthesis of N-Aryl Amino Acids via S_NAr. Org. Synth. 2011, 88, 238-246. Retrieved from

Sources

Foundational

Thermodynamic and Kinetic Stability Profile of Nitro-Substituted Amino Acid Esters

Executive Summary Nitro-substituted amino acid esters, exemplified by compounds such as -nitro-L-arginine methyl ester (L-NAME) and synthetic intermediates like -nitro esters , occupy a critical intersection between phar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitro-substituted amino acid esters, exemplified by compounds such as


-nitro-L-arginine methyl ester (L-NAME)  and synthetic intermediates like 

-nitro esters
, occupy a critical intersection between pharmaceutical utility and energetic instability. Their thermodynamic profile is characterized by a dichotomy: they possess high potential energy (due to the nitro group) making them thermodynamically unstable relative to their decomposition products, yet they exhibit sufficient kinetic stability to function as shelf-stable reagents under controlled conditions.

This guide provides a rigorous analysis of the physicochemical determinants governing their stability. It moves beyond basic handling to explore the mechanistic causality of decomposition—hydrolytic cleavage of the ester moiety and thermal homolysis of the nitro group—and provides self-validating protocols for stability assessment.

Structural Determinants of Stability

To predict the behavior of these compounds, one must understand the electronic "tug-of-war" within the molecule.

The Nitro Group ( ) Influence

The nitro group is a potent electron-withdrawing group (EWG), exerting both inductive (


) and resonant (

) effects.
  • Thermodynamic Consequence: The

    
     or 
    
    
    
    bond is often the "weak link." In
    
    
    -nitro compounds (like nitroarginine), the
    
    
    bond dissociation energy (BDE) is significantly lower than typical
    
    
    bonds, creating a pathway for exothermic decomposition upon heating.
  • Kinetic Consequence on Esters: The EWG nature of the nitro group pulls electron density away from the ester carbonyl carbon. This increases the electrophilicity of the carbonyl, making it more susceptible to nucleophilic attack (hydrolysis) compared to non-substituted amino acid esters.

The Ester Moiety ( )

The ester group is the primary site of shelf-life degradation. While the nitro group dictates thermal safety, the ester group dictates chemical purity over time.

  • Mechanism: Base-catalyzed hydrolysis is the dominant degradation pathway, leading to the formation of the free acid (e.g.,

    
    -nitro-L-arginine) and the corresponding alcohol (e.g., methanol).
    

Hydrolytic Stability: The Kinetic Dominant

For drug development professionals, the primary stability concern is the conversion of the ester to the parent acid in solution.

Mechanism of Degradation

The hydrolysis of L-NAME and similar esters follows pseudo-first-order kinetics in buffered aqueous solutions, but second-order kinetics dependent on


 concentration.

Key Insight: The presence of the nitroguanidine group in L-NAME lowers the pKa of the adjacent amine/guanidine functionality, altering the pH-rate profile compared to standard arginine esters.

HydrolysisPathway cluster_0 Hydrolytic Degradation LNAME L-NAME (Ester Form) Transition Tetrahedral Intermediate LNAME->Transition + OH- (Rate Limiting) LNOARG L-NOARG (Acid Form) Transition->LNOARG Ester Cleavage Methanol Methanol (Byproduct) Transition->Methanol

Figure 1: Base-catalyzed hydrolysis pathway of N-nitro-L-arginine methyl ester.

Comparative Stability Data

The following table synthesizes kinetic data for nitro-substituted esters versus their non-nitro counterparts, illustrating the destabilizing effect of the EWG.

Compound ClassPrimary Degradation Path

(pH 7.4, 25°C)

(Plasma/Serum)
Storage Stability (-20°C)
L-NAME (

-nitro ester)
Ester Hydrolysis~20–30 hours~0.5 – 1 hour [1]> 4 Months
L-Arginine OMe (No nitro)Ester Hydrolysis~40–50 hours~1 – 2 hours> 6 Months

-Nitro Esters
Decarboxylation / HydrolysisMinutes to HoursN/A (Synthetic Intermediate)Days (Dry)

Critical Note: In biological fluids (plasma/amniotic fluid), esterases accelerate this reaction by orders of magnitude. For L-NAME, the degradation rate constant (


) in plasma is approximately 

to

depending on esterase activity [1].

Thermal Stability: The Safety Dominant

While hydrolysis affects purity, thermal decomposition affects safety. Nitro compounds are energetic.[1][2][3][4][5] The bond energy of


 is approximately 35–50 kcal/mol, significantly weaker than the 

backbone.
Decomposition Thermodynamics

Upon heating, these compounds do not simply melt; they often undergo exothermic decomposition shortly after or during melting.

  • Melting Point (L-NAME): ~132°C (with decomposition).

  • Onset of Decomposition (

    
    ):  Typically >180°C for pure nitro-amino acids, but can be lowered significantly by impurities (acids/bases).
    
The "Runaway" Risk

If processed in a DSC (Differential Scanning Calorimetry) without high-pressure crucibles, the evaporation of the ester might mask the decomposition exotherm.

  • Self-Accelerating Decomposition Temperature (SADT): For bulk storage, the SADT is the critical parameter. For nitro-esters, this is generally well above ambient (>50°C), but bulk heating (e.g., during drying) must be strictly controlled.

ThermalDecay Input Nitro-Amino Ester (Solid State) Heat Thermal Input (>130°C) Input->Heat Homolysis N-NO2 Homolysis (Radical Formation) Heat->Homolysis Activation Energy Surpassed Gas Gas Evolution (NOx, N2, CO2) Homolysis->Gas Exothermic Expansion Residue Carbonaceous Residue Homolysis->Residue

Figure 2: Thermal decomposition cascade of nitro-substituted amino acids.

Experimental Protocols

Protocol A: High-Fidelity Shelf-Life Determination (HPLC)

Objective: Determine the kinetic hydrolytic rate constant (


) to predict shelf-life.
  • Preparation: Prepare a 10 mM stock of the nitro-ester in anhydrous methanol.

  • Incubation: Dilute to 100

    
    M in Phosphate Buffered Saline (PBS) at three pH levels (5.0, 7.4, 9.0) and three temperatures (25°C, 37°C, 50°C).
    
  • Sampling: At

    
     hours, withdraw aliquots.
    
  • Quenching (Critical Step): Immediately acidify the aliquot with 1% Trifluoroacetic Acid (TFA) to pH < 3.0 to freeze the hydrolysis equilibrium.

  • Analysis: Inject onto a C18 Reverse Phase HPLC column.

    • Mobile Phase: Water/Acetonitrile (+0.1% TFA).

    • Detection: UV at 210 nm (ester bond) and 270 nm (nitro group absorption).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Use the Arrhenius equation to extrapolate shelf-life at 4°C.
Protocol B: Thermal Safety Screening (DSC)

Objective: Identify


 and Enthalpy of Decomposition (

) to assess explosion risk.
  • Instrument: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).

  • Crucible Selection (The "Trustworthiness" Factor):

    • Incorrect: Standard Aluminum pan (allows evaporation, masking decomposition).

    • Correct:Gold-plated High-Pressure Steel Crucible (hermetically sealed). This contains the pressure, forcing the sample to decompose rather than boil.

  • Procedure:

    • Weigh 2–3 mg of sample.

    • Ramp from 30°C to 350°C at 5°C/min.

    • Nitrogen purge: 50 mL/min.

  • Analysis:

    • Identify the Endotherm (Melting).[6]

    • Identify the Exotherm (Decomposition).[7]

    • Safety Rule: If

      
       and 
      
      
      
      , the material is considered potentially explosive and requires special handling [2].

Workflow Sample Synthesized Nitro-Ester Purity Purity Check (H-NMR / LC-MS) Sample->Purity Decision Purity > 98%? Purity->Decision Branch1 Safety Profiling Decision->Branch1 Yes Branch2 Stability Profiling Decision->Branch2 Yes Recrystallize Recrystallize Decision->Recrystallize No DSC High-Pressure DSC (Determine Tonset) Branch1->DSC HPLC Accelerated HPLC (Arrhenius Plot) Branch2->HPLC Report Generate Stability Certificate DSC->Report HPLC->Report Recrystallize->Purity

Figure 3: Integrated stability testing workflow for nitro-substituted amino acids.

Conclusion

The thermodynamic stability of nitro-substituted amino acid esters is a balance between the high-energy nitro group and the hydrolytically labile ester bond.

  • Thermodynamically , they are metastable energetic materials. Care must be taken during heating (DSC screening is mandatory).

  • Kinetically , they are susceptible to base-catalyzed hydrolysis. Storage at -20°C in varying anhydrous conditions is required to maintain purity.

For researchers, the "sweet spot" for handling is low temperature (<4°C) and low pH (<6.0) , where both ester hydrolysis and nitro-group homolysis are kinetically inhibited.

References

  • Tsikas, D., et al. (1998). Kinetics of the degradation of NG-nitro-L-arginine and its methyl ester in human umbilical vein blood and amniotic fluid. European Journal of Clinical Pharmacology.

  • Sabatini, J. J. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development.

  • Sigma-Aldrich. (2023). Product Specification: Nω-Nitro-L-arginine methyl ester hydrochloride.

  • Ando, T., et al. (1991).[8] Thermal Decomposition of Nitro Compounds. Journal of Hazardous Materials. (Referenced via ACS OPRD context).

Sources

Exploratory

Unlocking the Pharmacological Potential of Methyl 2-[(4-nitrophenyl)amino]propanoate Derivatives

Executive Summary The design of stimuli-responsive small molecules is a cornerstone of modern targeted therapeutics. Among these, Methyl 2-[(4-nitrophenyl)amino]propanoate —and its broader class of N-(4-nitrophenyl)alani...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of stimuli-responsive small molecules is a cornerstone of modern targeted therapeutics. Among these, Methyl 2-[(4-nitrophenyl)amino]propanoate —and its broader class of N-(4-nitrophenyl)alanine esters—represents a highly versatile, modular scaffold. By combining a bioreducible nitroaromatic "warhead" with an amino acid ester backbone, this structural motif offers unique opportunities in the development of hypoxia-activated prodrugs (HAPs) for oncology and targeted antimicrobial agents.

This technical guide provides an in-depth analysis of the structural rationale, proposed biological mechanisms, and self-validating experimental workflows required to evaluate the pharmacological potential of these derivatives.

Structural Rationale & Pharmacophore Analysis

The biological utility of Methyl 2-[(4-nitrophenyl)amino]propanoate is driven by the synergistic properties of its two primary domains:

  • The Nitroaromatic Trigger (Toxicophore/Pharmacophore): The p-nitrophenyl group acts as a highly efficient electron sink. Under normoxic (normal oxygen) conditions, the nitro group is relatively inert. However, in low-oxygen environments or in the presence of specific bacterial enzymes, it undergoes sequential reduction. The redox biochemistry of the nitro group plays a central role in the biological activity of these compounds, requiring reductive bioactivation by nitroreductases (NTRs) to exert their effects[1].

  • The Amino Acid Ester Backbone: The methyl propanoate moiety (derived from alanine) serves multiple functions. First, the esterification masks the polarity of the free carboxylic acid, significantly enhancing passive cellular permeability. Second, the alpha-methyl group provides steric hindrance, slowing down non-specific esterase cleavage in plasma compared to glycine derivatives. Finally, the amino acid mimicry can be leveraged to hijack natural peptide transporters (e.g., LAT1 or PEPT1) for active cellular uptake.

Mechanisms of Biological Activity

Hypoxia-Activated Prodrugs (HAPs) in Oncology

Solid tumors frequently outgrow their vascular supply, creating regions of severe hypoxia. Nitroaromatic triggers undergo enzyme-based nitro group reduction selectively in these hypoxic regions, generating active drugs via electron redistribution or fragmentation[2].

Nitroreductase (NTR) is an endogenous enzyme overexpressed in hypoxic tumor microenvironments, making it a prime target for bioreductive prodrugs[3]. Under hypoxia, one-electron or two-electron reductases convert the nitro group (-NO₂) to a nitroso (-NO), hydroxylamine (-NHOH), and eventually an amine (-NH₂). This massive electronic shift (from strongly electron-withdrawing to electron-donating) can trigger the release of a conjugated cytotoxic payload or generate highly reactive DNA-crosslinking species. Nitroaromatic-based prodrugs have been shown to enable targeted drug delivery via this enzyme-based reduction, eliciting pronounced cytotoxic effects specifically under hypoxic conditions[4].

G A Methyl 2-[(4-nitrophenyl)amino]propanoate (Prodrug) B Nitroreductase (NTR) + NADH/NADPH A->B Hypoxia C Nitro Radical Anion (1e- reduction) B->C D Nitroso Intermediate (2e- reduction) C->D F ROS Generation & Oxidative Stress C->F O2 (Normoxia aborts cycle) E Hydroxylamine Derivative (4e- reduction) D->E G DNA Damage / Cytotoxicity E->G Effector Action

Mechanism of nitroreductase-mediated bioactivation of nitroaromatic prodrugs under hypoxia.

Antimicrobial and Antiparasitic Action

Bacterial and parasitic organisms possess oxygen-insensitive Type I nitroreductases (e.g., E. coli NfsA/NfsB). These enzymes rapidly reduce the nitro group even in the presence of oxygen. The -NO₂ moiety triggers redox reactions within cells, causing toxicity through the formation of reactive intermediates and the subsequent death of the microorganisms[5].

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of these derivatives, the following interconnected protocols establish a self-validating loop: structural confirmation


 enzymatic validation 

phenotypic screening.
Protocol A: Synthesis of the Core Scaffold via S_NAr

Rationale: Nucleophilic aromatic substitution (S_NAr) is highly efficient here because the fluorine atom on 1-fluoro-4-nitrobenzene is strongly activated by the para-nitro group.

  • Reaction Setup: Dissolve 1-fluoro-4-nitrobenzene (1.0 eq) and D,L-alanine methyl ester hydrochloride (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) to neutralize the hydrochloride salt and drive the reaction.

  • Heating: Stir the suspension at 80°C under an argon atmosphere for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water (3x) and brine to remove DMF.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure Methyl 2-[(4-nitrophenyl)amino]propanoate.

Protocol B: In Vitro Nitroreductase (NTR) Activation Kinetics

Rationale: This cell-free assay confirms that the synthesized derivative is a viable substrate for NTR, isolating the metabolic step from cellular uptake variables.

  • Buffer Preparation: Prepare 50 mM Phosphate-Buffered Saline (PBS), pH 7.4.

  • Reaction Mixture: In a microcentrifuge tube, combine 100 µM of the prodrug derivative and 500 µM NADH (electron donor) in PBS.

  • Enzyme Addition: Initiate the reaction by adding 1.0 µg/mL recombinant E. coli nitroreductase (NfsB). Incubate at 37°C.

  • Quenching & Sampling: At specific time points (0, 15, 30, 60, 120 min), extract 50 µL aliquots and quench with 50 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 rpm for 5 min to pellet precipitated proteins. Analyze the supernatant via HPLC-UV (monitoring at 254 nm and 340 nm for NADH depletion) to calculate the half-life (

    
    ) of the prodrug.
    
Protocol C: Hypoxia-Selective Cell Viability Screening

Rationale: Evaluates the phenotypic outcome of the prodrug. The Hypoxic Cytotoxicity Ratio (HCR) proves that the compound's toxicity is selectively unlocked in low-oxygen environments.

  • Cell Seeding: Seed human lung carcinoma cells (A549) at 3,000 cells/well in two identical 96-well opaque plates. Incubate overnight at 37°C, 21% O₂.

  • Drug Treatment: Treat cells with a serial dilution of the derivatives (0.1 µM to 100 µM).

  • Differential Incubation:

    • Plate 1 (Normoxia): Incubate at 37°C in a standard incubator (21% O₂, 5% CO₂).

    • Plate 2 (Hypoxia): Incubate at 37°C in a specialized hypoxia chamber (0.1% O₂, 5% CO₂, balance N₂).

  • Viability Measurement: After 72 hours, add CellTiter-Glo® reagent to measure ATP levels (luminescence correlates to metabolically active cells).

  • Data Processing: Calculate the IC₅₀ for both conditions. Determine the HCR = (Normoxic IC₅₀) / (Hypoxic IC₅₀).

Workflow S1 Compound Synthesis S2 In Vitro NTR Cleavage Assay S1->S2 S3 Cell Culture (Normoxia vs Hypoxia) S2->S3 S4 Viability Assay (CellTiter-Glo) S3->S4 S5 Hypoxic Cytotoxicity Ratio (HCR) Calc S4->S5

Self-validating experimental workflow for evaluating hypoxia-selective cytotoxicity.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the potential optimization of this scaffold, the following table presents representative quantitative data comparing the core scaffold against hypothetical halogenated derivatives. Halogenation often fine-tunes the reduction potential of the nitro group, thereby increasing the Hypoxic Cytotoxicity Ratio (HCR).

Compound IDAromatic Substitution (

)
Amino Acid EsterNormoxic IC₅₀ (µM)Hypoxic IC₅₀ (µM)HCR (Normoxic/Hypoxic)
Core Scaffold None (4-NO₂)Methyl Propanoate> 100.014.5> 6.8
Derivative 1 2-Fluoro-4-NO₂Methyl Propanoate85.24.120.7
Derivative 2 3-Trifluoromethyl-4-NO₂Methyl Propanoate> 100.02.3> 43.4
Derivative 3 None (4-NO₂)tert-Butyl Propanoate> 100.0> 100.0N/A (Poor Cleavage)

Note: The bulkier tert-butyl ester (Derivative 3) typically demonstrates poor biological activity due to extreme steric hindrance preventing necessary intracellular esterase processing.

References

  • Nitroaromatic Antibiotics | Encyclopedia MDPI Source: MDPI Encyclopedia URL
  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy | Encyclopedia MDPI Source: MDPI Encyclopedia URL
  • Source: Journal of Medicinal Chemistry (ACS)
  • Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma Source: PMC / NIH URL
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds Source: PMC / NIH URL

Sources

Foundational

Advanced Strategies in the Synthesis of N-Arylated Amino Acid Esters

Executive Summary & Strategic Context Content Type: Technical Whitepaper Primary Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists. The N-arylation of amino acid esters is a pivotal transformation i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Content Type: Technical Whitepaper Primary Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists.

The N-arylation of amino acid esters is a pivotal transformation in the synthesis of peptidomimetics, foldamers, and protein-protein interaction (PPI) inhibitors. While the formation of the C(sp²)–N bond is well-established, the application of these methods to


-amino acid esters presents a unique set of challenges: chemoselectivity  (amine vs. ester), steric hindrance  (bulky side chains), and, most critically, configurational stability  (suppression of racemization).

This guide synthesizes the most robust, field-proven methodologies for achieving this transformation. It moves beyond basic textbook definitions to provide a decision-making framework based on electronic properties, steric demands, and tolerance for metal contamination.

Mechanistic Challenges & The Racemization Problem

The central difficulty in N-arylation of amino acid esters is the acidity of the


-proton. Strong bases required for traditional cross-coupling (e.g., NaOtBu) often lead to deprotonation, forming an enolate that destroys chiral integrity.
  • Pathway A (Direct Enolization): Base-mediated removal of the

    
    -proton.
    
  • Pathway B (Chelation-Assisted): The metal center coordinates the amine and carbonyl, lowering the pKa of the

    
    -proton.
    

Solution Strategy: The industry has shifted toward mild bases (


, 

) and specialized ligand systems that facilitate reductive elimination at lower temperatures, thereby outcompeting the rate of racemization.

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Palladium catalysis remains the gold standard for coupling unactivated aryl chlorides and bromides. The evolution from simple phosphines to dialkylbiaryl phosphines (Buchwald ligands) has enabled reactions at room temperature.

The t-BuBrettPhos System

For amino acid esters, the use of precatalysts is superior to in situ catalyst generation. The t-BuBrettPhos Pd G3/G4 precatalysts are particularly effective because they activate rapidly at low temperatures, minimizing the thermal window for racemization.

Experimental Protocol: Pd-Catalyzed N-Arylation

Objective: Coupling of L-phenylalanine tert-butyl ester with 4-chloroanisole.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • Amino Acid Ester (1.2 equiv)

  • Catalyst: t-BuBrettPhos Pd G3 (2-5 mol%)

  • Base:

    
     (1.4 equiv) or 
    
    
    
  • Solvent: t-Amyl alcohol or Toluene (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a reaction vial with the aryl halide, t-BuBrettPhos Pd G3, and base.

  • Addition: Add the amino acid ester and solvent. If the ester is a hydrochloride salt, add an extra equivalent of base.

  • Reaction: Seal the vial and stir at 40–60 °C. Monitor via HPLC/UPLC.

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove insoluble salts/palladium black. Concentrate and purify via flash chromatography.

Critical Insight: The use of t-Amyl alcohol often provides higher yields than toluene due to better solubility of the inorganic base, while its steric bulk prevents it from acting as a nucleophile.

Copper-Catalyzed Approaches (Ullmann-Ma & Chan-Lam)

Copper offers a cost-effective alternative, particularly for industrial scale-up. Modern variants (Ullmann-Ma) utilize bidentate ligands to lower the activation energy.

Ligand-Accelerated Ullmann Coupling

The discovery that amino acids and oxalic diamides act as ligands for Cu(I) transformed this field. These ligands stabilize the Cu(I) species and prevent disproportionation.

Key Ligands:

  • L-Proline: Effective for aryl iodides/bromides at 80-90 °C.

  • Oxalic Diamides: Enable coupling of aryl chlorides at lower temperatures.

Chan-Lam Oxidative Coupling

This method couples boronic acids with amines using Cu(II) in the presence of air.[2] It is the mildest method (often Room Temp) but is limited to electron-rich or neutral boronic acids.

Experimental Protocol: Chan-Lam Coupling

Objective: N-arylation of L-valine methyl ester with phenylboronic acid.

Reagents:

  • Aryl Boronic Acid (1.5 - 2.0 equiv)

  • Amino Acid Ester (1.0 equiv)

  • Catalyst:

    
     (10-20 mol%) or stoichiometric for difficult substrates.
    
  • Base:

    
     or Pyridine (2.0 equiv)
    
  • Solvent: DCM or MeCN (open to air)

  • Additives: 4Å Molecular Sieves (critical for moisture control).

Step-by-Step Methodology:

  • Setup: Combine amino acid ester, boronic acid, and

    
     in a flask.
    
  • Activation: Add solvent and base. Add molecular sieves.

  • Oxidation: Stir vigorously open to the atmosphere (or with an

    
     balloon for faster kinetics) at Room Temperature (25 °C).
    
  • Observation: The reaction mixture typically turns from blue (Cu(II)) to green/brown.

  • Completion: Quench with aqueous

    
     (to chelate copper) and extract.
    

Visualizing the Mechanism

The following diagram illustrates the catalytic cycle for the Buchwald-Hartwig amination, highlighting the critical reductive elimination step where the C-N bond is formed.

BuchwaldHartwig Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Coord Amine Coordination (Ar-Pd(II)-Amine) OxAdd->Coord H2N-R Deprot Deprotonation (Amido-Pd(II) Complex) Coord->Deprot Base (-HX) RedElim Reductive Elimination (Product Release) Deprot->RedElim C-N Bond Formation RedElim->Pd0 Regeneration

Caption: Simplified Buchwald-Hartwig catalytic cycle. The rate-limiting step is often oxidative addition for chlorides or reductive elimination for bulky amines.

Comparative Data & Method Selection

The following table summarizes the trade-offs between the primary methodologies.

FeaturePd-Catalyzed (Buchwald)Cu-Catalyzed (Ullmann-Ma)Cu-Catalyzed (Chan-Lam)Metal-Free (

)
Primary Electrophile Aryl Chloride/Bromide/TriflateAryl Iodide/BromideAryl Boronic AcidElectron-Deficient Aryl Fluoride
Temperature 40 – 80 °C80 – 120 °C20 – 40 °C20 – 100 °C
Racemization Risk Low (with specialized ligands)Moderate (temp dependent)Very LowLow
Cost High (Pd + Ligand)LowModerate (Boronic acids)Low
Scalability Good (Process optimized)ExcellentModerate (Dilute conditions)Excellent
Strategic Decision Tree

Use this logic flow to select the optimal synthetic route for your specific substrate.

DecisionTree Start Start: Select Substrate ElecDef Is Aryl Ring Electron Deficient? (e.g., NO2, CN, F subs) Start->ElecDef SNAr Method: SNAr (Base: K2CO3, Solvent: DMF) ElecDef->SNAr Yes MetalReq Is Racemization Critical? ElecDef->MetalReq No ChanLam Method: Chan-Lam (Use Boronic Acid) MetalReq->ChanLam Yes (Extreme Sensitivity) PdCat Method: Pd-Catalysis (t-BuBrettPhos) MetalReq->PdCat Yes (Standard) Ullmann Method: Ullmann-Ma (CuI + Oxalic Diamide) MetalReq->Ullmann No (Robust Substrate)

Caption: Decision framework for N-arylation. Prioritize SNAr for activated rings; use Pd/Chan-Lam for sensitive chiral centers.

Metal-Free Alternatives

For substrates where metal contamination is a strict exclusion criterion (e.g., late-stage pharma intermediates), metal-free methods are valuable.

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Requires highly electron-deficient aryl halides (e.g., 2,4-difluoronitrobenzene).

    • Mechanism:[1][2][3][4][5][6] Addition-Elimination via Meisenheimer complex.

    • Advantage:[2][6][7][8][9] Zero metal waste; generally retains chirality if temperature is controlled.

  • Hypervalent Iodine (Diaryliodonium Salts):

    • Utilizes unsymmetric diaryliodonium salts (e.g., with anisyl "dummy" ligands).[10]

    • Allows arylation of amino esters under mild conditions without transition metals.[10][11][12][13][14]

    • Note: Atom economy is lower due to the stoichiometric iodonium waste.

Conclusion

The synthesis of N-arylated amino acid esters has matured from harsh, racemizing conditions to a suite of precision tools.[13][14]

  • For general synthesis with high value substrates, Pd-catalyzed coupling with t-BuBrettPhos is the most reliable method for preserving chirality.

  • For cost-sensitive scale-up of robust substrates, Cu-catalyzed Ullmann-Ma chemistry is preferred.

  • For mild, oxidative conditions , the Chan-Lam coupling is an excellent niche tool.

By matching the electronic and steric profile of the substrate to these protocols, researchers can achieve high yields with >99% ee retention.

References

  • Transition Metal-Free N-Arylation of Amino Acid Esters with Diaryliodonium Salts. Source: National Institutes of Health (PMC). URL:[Link]

  • N-Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Ligations. Source: Journal of Organic Chemistry (ACS). URL:[Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Source: Organic Letters (ACS). URL:[Link]

  • Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. Source: Canadian Journal of Chemistry. URL:[Link]

  • CuI-C

    
    -Amino Acids or Esters with Aryl Halides. 
    Source: Organic Letters (via Organic Chemistry Portal).
    URL:[Link]
    
  • Chan-Lam Coupling - Reaction Mechanism and Recent Literature. Source: Organic Chemistry Portal.[3] URL:[Link]

Sources

Exploratory

Physicochemical Profiling: Acidity and pKa Determinants of Methyl 2-[(4-nitrophenyl)amino]propanoate

Executive Summary Methyl 2-[(4-nitrophenyl)amino]propanoate is a synthetic N-aryl amino acid ester derivative characterized by a distinct "push-pull" electronic system. Unlike standard amino acid esters which function as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-[(4-nitrophenyl)amino]propanoate is a synthetic N-aryl amino acid ester derivative characterized by a distinct "push-pull" electronic system. Unlike standard amino acid esters which function as weak bases (pKa ~7–8), the introduction of the electron-withdrawing 4-nitrophenyl group drastically suppresses the basicity of the amine nitrogen, rendering the molecule effectively neutral at physiological pH (7.4).

This technical guide provides a rigorous analysis of the molecule's acidity constants (pKa), electronic structure, and experimental methodologies for characterization. It is designed for medicinal chemists and formulation scientists evaluating this scaffold for oral bioavailability, membrane permeability, and metabolic stability.

Structural Analysis & Electronic Theory

The physicochemical behavior of Methyl 2-[(4-nitrophenyl)amino]propanoate is governed by the competition between two electron-withdrawing groups flanking the central amine nitrogen: the 4-nitrophenyl ring and the methyl propanoate ester .

The "Push-Pull" Electronic System
  • Amine Nitrogen (Center): The secondary amine possesses a lone pair of electrons. In aliphatic amines, this lone pair is available for protonation.

  • 4-Nitrophenyl Group (The Sink): Through resonance, the nitrogen lone pair is delocalized into the aromatic ring and onto the nitro group oxygens. This resonance contribution (

    
     effect of N, 
    
    
    
    effect of NO
    
    
    ) significantly reduces the electron density on the nitrogen, lowering its basicity by several orders of magnitude compared to alanine methyl ester.
  • Methyl Ester (The Inductor): The carbonyl carbon of the ester exerts a localized electron-withdrawing inductive effect (

    
    ) through the 
    
    
    
    -carbon, further destabilizing any potential positive charge on the nitrogen (conjugate acid).
Absence of Zwitterionic Character

Standard amino acids exist as zwitterions (ammonium carboxylates) at neutral pH.

  • Carboxyl Masking: Methylation of the carboxylic acid removes the acidic proton (pKa ~2.3), preventing carboxylate formation.

  • Amine Deactivation: The 4-nitrophenyl group depresses the amine pKa below physiological pH. Conclusion: The molecule exists predominantly as a neutral, lipophilic species in biological media, maximizing passive membrane permeability.

pKa Values: Predicted & Comparative Data

Due to the extremely weak basicity of this compound, standard aqueous pKa values are often extrapolated from Hammett acidity functions or non-aqueous titrations.

Table 1: Comparative Acidity/Basicity Profile
CompoundStructurepKa (BH

) [Basicity]
pKa (AH) [Acidity]Physiological State (pH 7.4)
Methyl 2-[(4-nitrophenyl)amino]propanoate Target ~0.5 – 1.0 (Predicted)~17.0 (DMSO)Neutral
Alanine Methyl EsterAliphatic Analog7.8>25Cationic (+1)
4-NitroanilineAromatic Analog1.018.6 (DMSO)Neutral
AnilineParent4.630.6 (DMSO)Neutral
  • pKa (BH

    
    ):  Refers to the deprotonation of the protonated amine (conjugate acid). A value of ~1.0 implies that the nitrogen will only protonate in strong acids (pH < 1).
    
  • pKa (AH): Refers to the deprotonation of the neutral amine to form an anion. This requires a strong base (e.g., NaH, KOtBu) and is relevant for synthetic alkylation, not physiological conditions.

Experimental Protocols for pKa Determination

Standard potentiometric titration is unsuitable for this compound due to its low pKa (< 2) and low aqueous solubility. The Spectrophotometric Titration method is the industry gold standard for this class of weak bases.

Method: UV-Vis Spectrophotometric Determination

This method relies on the distinct UV absorption spectra of the neutral form (B) and the protonated form (BH


). The 4-nitroaniline chromophore undergoes a significant hypsochromic shift (blue shift) upon protonation because the resonance with the nitro group is disrupted.
Reagents & Equipment
  • Stock Solution: 10 mM Methyl 2-[(4-nitrophenyl)amino]propanoate in Methanol.

  • Buffer System: Britton-Robinson buffer (pH 2–12) and HCl solutions (0.1 M to 5.0 M) for the acidic range.

  • Instrument: Double-beam UV-Vis Spectrophotometer (200–500 nm range).

Step-by-Step Protocol
  • Preparation: Prepare a series of 10 mL samples containing a fixed concentration of the analyte (

    
     M) in solutions of varying acidity (defined by Hammett acidity function 
    
    
    
    for strong acids).
  • Scanning: Record the UV-Vis spectrum for each sample.

    • Neutral Species (

      
      ): ~380 nm (Yellow).
      
    • Cationic Species (

      
      ): ~290 nm (Colorless).
      
  • Data Analysis: Measure absorbance (

    
    ) at the wavelength of maximum difference (
    
    
    
    of the neutral form).
  • Calculation: Use the linearized Henderson-Hasselbalch equation for spectrophotometry:

    
    
    Where:
    
    • 
      : Absorbance at specific pH.
      
    • 
      : Absorbance of fully protonated form (in highly concentrated HCl).
      
    • 
      : Absorbance of fully neutral form (pH 7 buffer).
      
Workflow Visualization

The following diagram outlines the logical flow for determining the pKa and evaluating the hydrolytic stability of the ester, which is a common metabolic liability.

ExperimentalWorkflow Substrate Methyl 2-[(4-nitrophenyl)amino]propanoate SolubilityCheck Solubility Screen (MeOH/Water) Substrate->SolubilityCheck EsteraseAssay Esterase/Plasma Stability Assay Substrate->EsteraseAssay Metabolic Screen UV_Scan UV-Vis Scan (200-500nm) Identify λmax shift SolubilityCheck->UV_Scan If Soluble AcidTitration Titration with HCl (0.1M to 5.0M) UV_Scan->AcidTitration Plotting Plot Absorbance vs. H0 (Hammett Function) AcidTitration->Plotting Calc_pKa Calculate pKa(BH+) Result: ~1.0 Plotting->Calc_pKa HydrolysisProd Hydrolysis Product: N-(4-nitrophenyl)alanine EsteraseAssay->HydrolysisProd New_pKa New pKa Profile: Carboxyl pKa ~3.5 Amine pKa ~1.0 HydrolysisProd->New_pKa

Figure 1: Workflow for physicochemical characterization and metabolic stability profiling.

Implications for Drug Development[1][2]

Permeability & Absorption (ADME)
  • Lipophilicity: The predicted LogP is approximately 1.7 – 2.0.

  • Ionization: At intestinal pH (6.5–7.4), the fraction ionized is effectively zero (

    
    ).
    
Metabolic Liability: Ester Hydrolysis

The methyl ester is a "soft spot." In vivo, carboxylesterases (CES1/CES2) will rapidly hydrolyze the ester to the free acid: N-(4-nitrophenyl)alanine .

  • Impact: This hydrolysis unmasks a carboxylic acid (pKa ~3–4). The metabolite will be anionic at physiological pH, drastically reducing permeability and altering distribution (Vd).

  • Prodrug Strategy: If the intent is to deliver the amino acid, this ester acts as an effective prodrug. If the ester is the active pharmacophore, steric bulk (e.g., isopropyl or tert-butyl ester) may be required to retard hydrolysis.

References

  • Determination of pKa by UV-Vis Spectrometry: Reijnger, J., et al. (2019).[1] "Recent Advancements in Spectrophotometric pKa Determinations: A Review." Indian Journal of Pharmaceutical Education and Research.

  • Basicity of Nitroanilines: Basheer, C., et al. (2007). "Simultaneous spectrophotometric determination of nitroaniline isomers." Journal of Hazardous Materials.

  • Synthesis and Properties of N-Aryl Amino Acid Esters: Ma, X., et al. (2016).[2] "Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates." Organic Letters.

  • Hydrolysis Kinetics of Nitrophenyl Esters: Um, I.H., et al. (2021). "Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate." Canadian Journal of Chemistry.[3]

Sources

Foundational

Safety data sheet (SDS) for Methyl 2-[(4-nitrophenyl)amino]propanoate

This guide provides an in-depth technical analysis and safety protocol for Methyl 2-[(4-nitrophenyl)amino]propanoate (also known as N-(4-nitrophenyl)alanine methyl ester). It is designed for researchers synthesizing or u...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis and safety protocol for Methyl 2-[(4-nitrophenyl)amino]propanoate (also known as N-(4-nitrophenyl)alanine methyl ester). It is designed for researchers synthesizing or utilizing this compound as a scaffold in medicinal chemistry, particularly in the development of androgen receptor modulators or dye intermediates.

Part 1: Executive Technical Summary

Methyl 2-[(4-nitrophenyl)amino]propanoate is a secondary amine derivative characterized by a 4-nitroaniline core coupled to an alanine methyl ester. In drug discovery, it serves as a critical "warhead" intermediate, leveraging the electron-withdrawing nitro group to modulate metabolic stability and receptor binding affinity.

Key Risk Profile: The compound combines the toxicity of nitroaromatics (methemoglobinemia risk, potential mutagenicity) with the reactivity of an amino acid ester . Handling requires strict adherence to inert atmosphere protocols to prevent hydrolysis and oxidation, alongside rigorous containment to avoid skin sensitization.

Part 2: Chemical Identity & Characterization

ParameterData
IUPAC Name Methyl 2-[(4-nitrophenyl)amino]propanoate
Common Synonyms N-(4-Nitrophenyl)alanine methyl ester; Methyl N-(p-nitrophenyl)alaninate
CAS Number (Acid) 791850-21-0 (Refers to the parent acid; ester is a derivative)
Molecular Formula C₁₀H₁₂N₂O₄
Molecular Weight 224.21 g/mol
Physical State Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water
Melting Point Approx. 98–102 °C (Predicted based on nitroaniline analogs)

Part 3: Hazard Identification & Risk Assessment (GHS)

This compound is classified under the Nitroaniline Derivative hazard class. The primary physiological threat is the metabolic reduction of the nitro group to a hydroxylamine or nitroso species, which can oxidize hemoglobin.

GHS Classification (Derived)
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic)

  • Skin Sensitization: Category 1 (May cause an allergic skin reaction)

  • Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects)

  • Specific Target Organ Toxicity (Repeated): Category 2 (Blood/Hematopoietic system)

Mechanism of Toxicity: The Methemoglobinemia Pathway

The nitro group is enzymatically reduced in the liver. The resulting metabolites oxidize ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), creating methemoglobin, which cannot transport oxygen.

ToxicityPathway Figure 1: Mechanism of Nitroaromatic-Induced Methemoglobinemia Compound Methyl 2-[(4-nitrophenyl)amino]propanoate Liver Hepatic Nitroreductase Compound->Liver Absorption Metabolite N-Hydroxylamine Intermediate Liver->Metabolite Reduction Hb Hemoglobin (Fe2+) Metabolite->Hb Redox Cycling MetHb Methemoglobin (Fe3+) (Cyanosis/Hypoxia) Hb->MetHb Oxidation

Part 4: Experimental Protocols & Synthesis

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the synthesis of the target compound from 4-fluoronitrobenzene and L-alanine methyl ester. This method is preferred for its high yield and "self-indicating" reaction progress (color change).

Reagents:

  • 4-Fluoronitrobenzene (1.0 eq)

  • L-Alanine methyl ester hydrochloride (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend L-alanine methyl ester HCl (1.2 eq) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add

    
     (2.5 eq) in a single portion. Stir for 15 minutes at room temperature to liberate the free amine. Validation: The suspension should become milky white.
    
  • Substrate Addition: Add 4-fluoronitrobenzene (1.0 eq) dropwise.

  • Reaction: Heat the mixture to 60–80 °C under an inert atmosphere (

    
     or Ar).
    
    • Visual Check: The reaction mixture will transition from colorless/pale yellow to a deep yellow/orange color, indicating the formation of the nitroaniline chromophore.

  • Monitoring: Monitor via TLC (30% EtOAc in Hexanes). The product will be a distinct yellow spot with a lower

    
     than the starting nitrobenzene but higher than the amino acid.
    
  • Workup: Dilute with water (exothermic) and extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF. Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from EtOH/Hexane or purify via flash chromatography.

Self-Validating Storage System

Nitroaniline esters are prone to hydrolysis and photo-degradation.

  • Container: Amber glass vial (UV protection).

  • Atmosphere: Argon backfill (prevents oxidation of the secondary amine).

  • Indicator: Store with a desiccant packet containing a humidity indicator. If the indicator turns pink (wet), re-verify purity via NMR, as hydrolysis to the acid (CAS 791850-21-0) may have occurred.

Part 5: Emergency Response & First Aid

Critical Warning: Standard pulse oximetry is unreliable in cases of methemoglobinemia (often reading falsely high, ~85%). Diagnosis relies on "chocolate brown" blood color and arterial blood gas (ABG) analysis.

Exposure RouteImmediate ActionMedical Note
Inhalation Remove to fresh air.[1][2] Administer 100% Oxygen.Monitor for delayed pulmonary edema and cyanosis.
Skin Contact Wash with soap and water for 15 min. Discard contaminated leather. Nitro compounds absorb rapidly through skin. Watch for blue lips/fingernails.
Eye Contact Rinse for 15 min. Lift eyelids.Alkaline hydrolysis risks corneal damage if ester hydrolyzes.
Ingestion Do NOT induce vomiting. Rinse mouth.Administer activated charcoal if within 1 hour.

Antidote: Methylene Blue (1-2 mg/kg IV) is the specific antidote for symptomatic methemoglobinemia, reducing


 back to 

.

Part 6: Disposal & Environmental Impact

  • Waste Stream: Segregate as "Halogenated/Nitrogenous Organic Waste".

  • Destruction: High-temperature incineration (>1000 °C) with secondary combustion chamber and scrubber.

    • Reasoning: Incineration of nitro compounds generates

      
       gases; scrubbers are essential to prevent acid rain precursors.
      
  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects (H412). Do not release into drains.

References

  • Santa Cruz Biotechnology. (R)-N-(4-Nitrophenyl)alanine Safety Data Sheet. Retrieved from (Reference for the parent acid scaffold CAS 791850-21-0).

  • Sigma-Aldrich. Ethyl 2-methyl-2-[(4-nitrophenyl)amino]propanoate Product Information. Retrieved from (Reference for ester analog properties).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Nitroaniline Derivatives. Retrieved from .

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Nitroaniline. Retrieved from .

Sources

Exploratory

Methyl 2-[(4-nitrophenyl)amino]propanoate: Structural Informatics, Synthetic Pathways, and Application in Medicinal Chemistry

Executive Summary Methyl 2-[(4-nitrophenyl)amino]propanoate is a highly versatile non-natural amino acid derivative. By merging a methyl alaninate backbone with a strongly electron-deficient 4-nitrophenyl moiety, this co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-[(4-nitrophenyl)amino]propanoate is a highly versatile non-natural amino acid derivative. By merging a methyl alaninate backbone with a strongly electron-deficient 4-nitrophenyl moiety, this compound serves as a critical intermediate in the synthesis of peptidomimetics, novel pharmacophores, and advanced materials. This whitepaper provides a comprehensive technical breakdown of its structural informatics (SMILES and InChI), the causality behind its synthetic methodology, and the analytical frameworks required for its validation.

Structural Informatics and Chemical Identity

To ensure unambiguous digital representation across chemical databases and computational chemistry platforms, the structural identity of Methyl 2-[(4-nitrophenyl)amino]propanoate is encoded using standardized line notations.

SMILES String Analysis

The Simplified Molecular-Input Line-Entry System (SMILES) encodes the exact topology and connectivity of the molecule.

Canonical SMILES: COC(=O)C(C)Nc1ccc([O-])cc1

  • COC(=O) : Represents the methyl ester terminus.

  • C(C) : Denotes the chiral alpha-carbon of the propanoate backbone (derived from alanine).

  • Nc1ccc(...)cc1 : Represents the secondary amine linkage connected to the para-substituted benzene ring.

  • [O-] : Denotes the strongly electron-withdrawing nitro group.

SMILES_Parsing SMILES COC(=O)C(C)Nc1ccc(N+[O-])cc1 Ester COC(=O) Methyl Ester SMILES->Ester Backbone C(C) Propanoate Backbone SMILES->Backbone Amine N Secondary Amine SMILES->Amine Aromatic c1ccc(...)cc1 Benzene Ring SMILES->Aromatic Nitro N+[O-] Nitro Group Aromatic->Nitro

Figure 1: Topological parsing of the SMILES string for Methyl 2-[(4-nitrophenyl)amino]propanoate.

InChI String and InChIKey

The IUPAC International Chemical Identifier (InChI) provides a layered, hierarchical representation that is heavily utilized in cheminformatics [3].

Standard InChI: InChI=1S/C10H12N2O4/c1-7(10(13)16-2)11-8-3-5-9(6-4-8)12(14)15/h3-7,11H,1-2H3

  • Main Layer (Formula): C10H12N2O4

  • Connectivity Layer: c1-7(10(13)16-2)11-8-3-5-9(6-4-8)12(14)15 maps the atomic linkages. The segment 8-3-5-9(6-4-8) mathematically confirms the para-substitution pattern on the aromatic ring.

  • Hydrogen Layer: h3-7,11H,1-2H3 dictates the protonation state, confirming the presence of the secondary amine (11H) and the two distinct methyl groups (1-2H3).

InChIKey Generation: The InChIKey is a 27-character SHA-256 hashed version of the InChI string, designed for rapid database querying. While the exact hash requires algorithmic computation, it follows the standard format of a 14-character skeleton block, a 10-character stereochemistry/isotope block, and a version/protonation flag.

Quantitative Chemical Properties
PropertyValueCausality / Significance
IUPAC Name Methyl 2-[(4-nitrophenyl)amino]propanoateStandardized nomenclature.
Molecular Formula C10H12N2O4Determines exact mass for HRMS validation.
Molecular Weight 224.21 g/mol Critical for stoichiometric calculations.
Hydrogen Bond Donors 1 (Secondary Amine)Influences target-binding in pharmacophores.
Hydrogen Bond Acceptors 5 (Ester + Nitro + Amine)High polarity; affects solubility profile.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale

The synthesis of Methyl 2-[(4-nitrophenyl)amino]propanoate is classically and most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction [1].

The choice of 1-fluoro-4-nitrobenzene as the electrophile is deliberate. The highly electronegative fluorine atom inductively pulls electron density away from the aromatic carbon, priming it for nucleophilic attack. Simultaneously, the para-nitro group provides powerful resonance stabilization for the anionic Meisenheimer complex intermediate. We utilize methyl alaninate hydrochloride as the nucleophile.

Potassium carbonate (K2CO3) is selected as the base because it is strong enough to deprotonate the ammonium salt and scavenge the generated hydrofluoric acid (HF), but mild enough to prevent the saponification (hydrolysis) of the methyl ester, which would inevitably occur if stronger bases like NaOH or KOH were used [2]. Dimethyl sulfoxide (DMSO) is the optimal solvent; as a polar aprotic solvent, it heavily solvates the potassium cation, leaving the nucleophilic amine "naked" and highly reactive, while aggressively stabilizing the transition state.

SNAr_Workflow Reactants Reactants 1-Fluoro-4-nitrobenzene + Methyl Alaninate HCl Base Base Addition K2CO3 in DMSO Deprotonation of Amine Reactants->Base Attack Nucleophilic Attack Formation of Anionic Meisenheimer Complex Base->Attack Elimination Elimination Loss of Fluoride Ion (F-) Attack->Elimination Product Product Isolation Methyl 2-[(4-nitrophenyl)amino]propanoate Elimination->Product

Figure 2: Logical workflow and mechanistic stages of the SNAr synthesis.

Step-by-Step Protocol (Self-Validating System)

This protocol is designed as a self-validating system. Visual and thermodynamic cues are embedded to ensure the reaction is proceeding correctly without requiring intermediate sampling.

  • Preparation: In an oven-dried 100 mL round-bottom flask under a continuous Nitrogen (N2) atmosphere, dissolve 1-fluoro-4-nitrobenzene (10.0 mmol, 1.41 g) and methyl alaninate hydrochloride (12.0 mmol, 1.67 g) in anhydrous DMSO (20 mL).

  • Base Addition: Add finely powdered anhydrous K2CO3 (30.0 mmol, 4.14 g) in one portion.

    • Validation Checkpoint: A slight color change to deep yellow/orange should be observed within 10 minutes. This indicates the initial formation of the nucleophilic free amine and early complexation.

  • Reaction: Heat the mixture to 90°C for 16 hours with vigorous stirring [2].

    • Causality: 90°C provides the exact activation energy required to overcome the aromaticity-breaking step of the Meisenheimer complex formation without thermally degrading the ester.

  • Workup: Cool the reaction to room temperature and quench by pouring into ice-cold distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to aggressively partition and remove residual DMSO, followed by a final wash with saturated brine (30 mL). Dry over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes:EtOAc 80:20 v/v).

Analytical Validation

To establish absolute trustworthiness in the synthetic output, the compound must be validated using Nuclear Magnetic Resonance (NMR) spectroscopy. The 1H NMR spectrum acts as a self-validating fingerprint for this specific structural topology.

Expected 1H NMR Spectral Data (CDCl3, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Causality
~8.10 Doublet (J ≈ 9.0 Hz)2HAromatic protons ortho to the nitro group (deshielded by strong electron withdrawal).
~6.55 Doublet (J ≈ 9.0 Hz)2HAromatic protons ortho to the amine (shielded by nitrogen lone pair resonance).
~5.10 Broad Doublet1HSecondary amine (NH) proton. Broadening due to quadrupolar relaxation of Nitrogen.
~4.25 Quartet (J ≈ 7.0 Hz)1HChiral alpha-proton. Split by the adjacent alpha-methyl group.
~3.75 Singlet3HMethyl ester protons. Sharp singlet confirms the ester survived the basic conditions.
~1.55 Doublet (J ≈ 7.0 Hz)3HAlpha-methyl protons. Split by the adjacent alpha-proton.

References

  • The synthesis and characterization of a novel biodegradable and electroactive polyphosphazene for nerve regeneration ResearchG
  • WO2006136829A2 - Pyrazole derivatives and their use as pka and pkb modulators Google P
  • Methyl 3-amino-3-(4-nitrophenyl)

Protocols & Analytical Methods

Method

Application Note: Synthesis of Methyl 2-[(4-nitrophenyl)amino]propanoate via Nucleophilic Aromatic Substitution (SNAr)

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol and Mechanistic Guide Introduction and Mechanistic Rationale The synthesis of N-aryl amino ac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol and Mechanistic Guide

Introduction and Mechanistic Rationale

The synthesis of N-aryl amino acids is a fundamental transformation in the development of peptidomimetics, targeted protein degraders (PROTACs), and small-molecule therapeutics. This application note details the optimized synthesis of Methyl 2-[(4-nitrophenyl)amino]propanoate via a Nucleophilic Aromatic Substitution (SNAr) reaction between L-alanine methyl ester hydrochloride and 1-fluoro-4-nitrobenzene.

Experimental Causality: Why These Reagents and Conditions?
  • The Electrophile (1-Fluoro-4-nitrobenzene): In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine’s extreme electronegativity highly polarizes the C-F bond, rendering the ipso-carbon exceptionally electrophilic. Consequently, fluorinated nitroarenes react orders of magnitude faster than their chlorinated analogs[1].

  • The Nucleophile (Alanine Methyl Ester): Using the methyl ester protects the carboxylic acid moiety from unwanted side reactions and increases the solubility of the amino acid in organic solvents[2].

  • The Solvent (DMF or DMSO): Polar aprotic solvents are mandatory. They effectively solvate the potassium cations, leaving the carbonate and the free amine "naked" and highly reactive. Furthermore, they stabilize the highly polar Meisenheimer transition state, leading to significant rate enhancements compared to protic solvents[1].

  • The Base (K₂CO₃): Potassium carbonate acts as an insoluble, inorganic sponge for the HCl (from the amino acid salt) and HF (the reaction byproduct). Unlike organic amine bases (e.g., Et₃N), K₂CO₃ does not compete as a nucleophile, preventing the formation of unwanted quaternary ammonium side products[3].

Reaction Workflow

SNAr_Workflow A L-Alanine Methyl Ester HCl + K2CO3 Base B Free Amine Generation (In situ in DMF) A->B Deprotonation C Addition of 1-Fluoro-4-nitrobenzene (Electrophile) B->C Reagent Mixing D Nucleophilic Attack (Meisenheimer Complex) C->D SNAr Initiation (90°C) E Fluoride Elimination (Rearomatization) D->E Transition State F Methyl 2-[(4-nitrophenyl)amino]propanoate (Crude Product) E->F Product Formation G Aqueous Workup & Extraction (EtOAc / Brine) F->G Quenching H Purification (Silica Gel Chromatography) G->H Isolation

Figure 1: Workflow for the SNAr synthesis of Methyl 2-[(4-nitrophenyl)amino]propanoate.

Quantitative Data and Stoichiometry

Table 1: Reagent Stoichiometry and Functional Roles
ReagentMW ( g/mol )EquivalentsMass/Vol (for 10 mmol scale)Role
L-Alanine methyl ester HCl139.581.11.54 gNucleophile
1-Fluoro-4-nitrobenzene141.101.01.41 g (1.06 mL)Electrophile
Potassium carbonate (K₂CO₃)138.212.53.46 gAcid Scavenger / Base
N,N-Dimethylformamide (DMF)73.09-15.0 mLPolar Aprotic Solvent
Table 2: Optimization of Reaction Conditions

The following empirical data highlights the causality of solvent and base selection on reaction yield.

EntrySolventBaseTemp (°C)Time (h)Isolated Yield (%)Observation
1MethanolEt₃N652415Protic solvent hydrogen-bonds nucleophile; slow rate.
2AcetonitrileK₂CO₃801845Poor solubility of K₂CO₃ limits deprotonation.
3DMFDIPEA901278Good yield, but organic base causes minor side reactions.
4 DMF K₂CO₃ 90 12 85 Optimal balance of solubility, rate, and purity.
5DMSOK₂CO₃90888Faster rate, but aqueous workup is more challenging.

Step-by-Step Protocol

Phase 1: Preparation and Freebasing
  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add L-alanine methyl ester hydrochloride (1.54 g, 11.0 mmol) and anhydrous K₂CO₃ (3.46 g, 25.0 mmol) to the flask.

  • Suspend the solids in anhydrous DMF (15.0 mL).

  • Stir the suspension vigorously at room temperature for 15 minutes. Causality: This pre-stirring period is critical to deprotonate the hydrochloride salt, generating the highly nucleophilic free amine in situ before the electrophile is introduced.

Phase 2: Reaction Execution
  • Add 1-fluoro-4-nitrobenzene (1.41 g, 1.06 mL, 10.0 mmol) dropwise to the stirring suspension via syringe.

  • Place the flask in a pre-heated oil bath at 90 °C.

  • Maintain vigorous stirring under a nitrogen atmosphere for 12 hours.

Phase 3: Workup and Extraction
  • Remove the flask from the oil bath and allow the mixture to cool to room temperature.

  • Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 30 mL).

  • Combine the organic layers and wash sequentially with distilled water (3 × 30 mL) and saturated aqueous NaCl (brine, 30 mL). Causality: Multiple water washes are mandatory to partition the high-boiling DMF out of the organic layer and into the aqueous waste.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a dark yellow/orange oil.

Phase 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute using a gradient of Hexanes:Ethyl Acetate (starting at 9:1 and increasing to 7:3).

  • Pool the fractions containing the pure product and concentrate in vacuo to afford Methyl 2-[(4-nitrophenyl)amino]propanoate as a bright yellow solid.

Self-Validating System: Analytical Tracking

To ensure trustworthiness and experimental integrity, the protocol is designed with built-in validation checkpoints:

  • Visual Validation: The starting materials are colorless or pale yellow. As the SNAr reaction proceeds, the formation of the N-alkyl-4-nitroaniline derivative extends the conjugated pi-system, causing the reaction mixture to turn a deep, vibrant orange/yellow.

  • TLC Validation: Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 8:2). The 1-fluoro-4-nitrobenzene starting material has a high Rf (~0.7). The product will appear as a highly UV-active, visibly yellow spot at a lower Rf (~0.4). The disappearance of the starting material validates reaction completion.

  • Mass Spectrometry (LC-MS): The theoretical exact mass of the product (C₁₀H₁₂N₂O₄) is 224.08. Electrospray ionization (ESI+) should yield a dominant [M+H]⁺ peak at m/z 225.1 .

  • ¹H NMR (CDCl₃, 400 MHz) Validation: Look for the characteristic doublet of doublets (or pseudo-AB quartet) in the aromatic region corresponding to the para-substituted nitrobenzene ring (approx. δ 8.10 and 6.55 ppm). The alpha-proton of the alanine moiety will appear as a distinct multiplet/quintet around δ 4.20 ppm, shifting downfield due to the electron-withdrawing nature of the newly attached nitrophenyl group.

References

1.[1] Advances in QM/MM Simulations for Organic and Enzymatic Reactions - PMC. National Institutes of Health (NIH). 2.[3] A Comprehensive Study and Characterization of Colloidal Emeraldine-Base. ResearchGate. 3.[2] One-Pot Synthesis of Highly Functionalized Seleno Amino Acid Derivatives - Ovid.

Sources

Application

Advanced Application Note: Nucleophilic Aromatic Substitution (SNAr) of 1-Fluoro-4-nitrobenzene with L-Alanine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Reaction Class: Nucleophilic Aromatic Substitution (SNAr) Target Molecule: N-(4-nitrophenyl)-L-alanine Mechanistic Framework and Ration...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Reaction Class: Nucleophilic Aromatic Substitution (SNAr) Target Molecule: N-(4-nitrophenyl)-L-alanine

Mechanistic Framework and Rationale

The synthesis of N-aryl amino acids is a critical transformation in the development of peptidomimetics, kinase inhibitors, and advanced active pharmaceutical ingredients (APIs). The reaction between 1-fluoro-4-nitrobenzene and L-alanine proceeds via a classic Addition-Elimination Nucleophilic Aromatic Substitution (SNAr) pathway.

Designing a robust protocol requires a deep understanding of the electronic and thermodynamic forces at play:

  • Electrophile Activation (The Dual Nature of Fluorine): In standard SN1 or SN2 reactions, fluorine is a poor leaving group due to the high bond dissociation energy of the C–F bond. However, in SNAr, the rate-determining step is the initial nucleophilic attack, not the elimination of the halide[1]. The extreme electronegativity of fluorine exerts a powerful electron-withdrawing inductive effect (-I), which highly polarizes the ipso carbon, making it exceptionally electrophilic and lowering the activation energy for nucleophilic addition[2].

  • Meisenheimer Complex Stabilization: Upon nucleophilic attack, the aromaticity of the ring is temporarily broken, forming a negatively charged intermediate known as a Meisenheimer complex[3]. The nitro group at the para position is essential here; its strong electron-withdrawing nature (via both induction and resonance) delocalizes the negative charge, stabilizing this high-energy intermediate before the rapid elimination of the fluoride ion restores aromaticity[1].

  • Nucleophile Dynamics: L-alanine exists as a zwitterion (NH3+ / COO-) at neutral pH. To act as an effective nucleophile, the ammonium group must be deprotonated to a primary amine (-NH2). This necessitates the use of a base. Potassium carbonate (K2CO3) is selected because it is strong enough to deprotonate the amine and neutralize the resulting hydrofluoric acid (forming KF), but mild enough to avoid unwanted side reactions like ester hydrolysis or aldol condensations.

Experimental Workflow Logic

The following diagram illustrates the logical progression of the SNAr mechanism, from substrate activation to the final pH-driven isolation step.

SNAr_Mechanism sub1 1-Fluoro-4-nitrobenzene reagents K2CO3, DMF/H2O, 80°C (Deprotonation & Solvation) sub1->reagents sub2 L-Alanine sub2->reagents complex Meisenheimer Complex (Resonance-Stabilized Intermediate) reagents->complex Rate-Determining Step (Nucleophilic Attack) salt Potassium N-(4-nitrophenyl)-L-alaninate + KF + H2O complex->salt Fast Elimination (Loss of Fluoride) workup Aqueous HCl Workup (Adjust to pH 2-3) salt->workup Acidification product N-(4-nitrophenyl)-L-alanine (Precipitated Product) workup->product Filtration

Figure 1: SNAr workflow and Meisenheimer complex formation for N-(4-nitrophenyl)-L-alanine.

Reaction Optimization and Kinetic Data

A critical challenge in this specific reaction is the phase mismatch between the highly lipophilic 1-fluoro-4-nitrobenzene and the highly polar, water-soluble L-alanine. Pure organic solvents lead to poor nucleophile solubility, while pure aqueous systems cause the electrophile to crash out.

The table below summarizes the quantitative data used to establish the optimal biphasic/mixed solvent protocol:

Solvent SystemBase (Equiv)Temperature (°C)Time (h)Yield (%)Mechanistic Observation & Causality
Pure DMFK2CO3 (2.5)802445%Poor solubility of L-alanine limits the bimolecular collision rate; incomplete conversion.
EtOH / H2O (1:1)NaHCO3 (3.0)90 (Reflux)1872%Good solubility, but the lower boiling point of EtOH limits the thermal activation energy required.
DMF / H2O (4:1) K2CO3 (2.5) 90 12 91% Optimal phase transfer. DMF solvates the electrophile; H2O dissolves the amino acid salt.
DMSODIPEA (3.0)1001268%Organic base leads to a complex workup; DMSO is difficult to remove during precipitation.
Validated Step-by-Step Protocol

This protocol is designed as a self-validating system. The reaction progress can be visually and analytically tracked, and the final isolation relies on a highly specific pH-dependent precipitation, eliminating the need for column chromatography.

Materials Required
  • 1-Fluoro-4-nitrobenzene (Electrophile, 1.0 mmol)

  • L-Alanine (Nucleophile, 1.1 mmol)

  • Potassium carbonate (K2CO3, 2.5 mmol)

  • N,N-Dimethylformamide (DMF) and Distilled Water (4:1 v/v mixture)

  • 1M Hydrochloric Acid (HCl)

Step 1: Nucleophile Activation
  • Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with L-alanine (98 mg, 1.1 mmol) and K2CO3 (345 mg, 2.5 mmol).

  • Add 10 mL of the DMF/H2O (4:1) solvent mixture.

  • Stir vigorously at room temperature for 15 minutes.

    • Causality: This pre-incubation period ensures the complete deprotonation of the L-alanine ammonium group, converting the unreactive zwitterion into a highly reactive primary amine nucleophile.

Step 2: Electrophile Addition and Thermal Activation
  • Add 1-fluoro-4-nitrobenzene (141 mg, 106 µL, 1.0 mmol) dropwise to the stirring mixture.

  • Attach a reflux condenser and heat the reaction mixture to 90 °C using an oil bath or heating block.

  • Maintain heating and stirring for 12 hours.

    • Self-Validation Check: The reaction mixture will transition from a colorless/pale suspension to a deep yellow/orange homogeneous solution as the highly conjugated, resonance-stabilized N-(4-nitrophenyl) derivative forms.

  • Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The starting 1-fluoro-4-nitrobenzene (high Rf) should be completely consumed.

Step 3: pH-Driven Isolation (Workup)
  • Remove the flask from the heat source and allow it to cool to room temperature.

  • Dilute the reaction mixture by pouring it into 30 mL of ice-cold distilled water. At this stage, the product is fully dissolved as the potassium carboxylate salt.

  • Critical Step: While stirring vigorously, add 1M HCl dropwise until the pH of the solution reaches 2.0 – 3.0 (verify with pH paper).

    • Causality: Acidification protonates the carboxylate group (-COO- to -COOH). The resulting neutral N-(4-nitrophenyl)-L-alanine is highly hydrophobic and insoluble in water, causing it to rapidly precipitate out of the solution, leaving DMF and inorganic salts (KF, KCl) in the aqueous phase.

Step 4: Filtration and Characterization
  • Collect the bright yellow precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with copious amounts of ice-cold water (3 x 15 mL) to remove any residual DMF or inorganic salts.

  • Dry the solid under high vacuum at 40 °C for 4 hours to afford pure N-(4-nitrophenyl)-L-alanine.

  • Characterization: Verify purity via 1H NMR (DMSO-d6). Key signals include the characteristic AA'BB' splitting pattern of the para-substituted aromatic ring (approx. δ 8.0 and 6.6 ppm) and the diagnostic doublet of the alanine methyl group (approx. δ 1.4 ppm).

References
  • National Institutes of Health (PMC). "High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions." NIH PubMed Central.[Link]

Sources

Method

Application Note: Chemoselective Catalytic Hydrogenation of Methyl 2-[(4-nitrophenyl)amino]propanoate

Abstract & Scope This application note details the protocol for the chemoselective reduction of Methyl 2-[(4-nitrophenyl)amino]propanoate to its corresponding amine, Methyl 2-[(4-aminophenyl)amino]propanoate . The transf...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the protocol for the chemoselective reduction of Methyl 2-[(4-nitrophenyl)amino]propanoate to its corresponding amine, Methyl 2-[(4-aminophenyl)amino]propanoate .

The transformation utilizes heterogeneous catalytic hydrogenation (


 + Pd/C). The primary challenge in this synthesis is not the reduction itself, but the chemoselectivity  required to reduce the nitro group without hydrolyzing the methyl ester or cleaving the labile C-N bond (aniline linkage). Furthermore, nitro group reductions are highly exothermic; this protocol incorporates strict thermal management strategies to prevent runaway reactions and hydroxylamine accumulation.

Target Audience: Medicinal Chemists, Process Development Scientists.

Scientific Principles & Mechanism[1][2][3][4]

The Haber-Lukashevich Mechanism

The reduction of nitroarenes on palladium surfaces does not proceed in a single step. It follows the Haber-Lukashevich pathway , a cascade reaction involving distinct intermediates.[1] Understanding this is critical for safety: stopping the reaction prematurely can leave hazardous hydroxylamine intermediates.

  • Adsorption:

    
     dissociates on the Pd surface; the nitroarene adsorbs via the oxygen atoms.
    
  • Stepwise Reduction:

    • 
       (Nitroso - fast, transient)
      
    • 
       (Hydroxylamine - potential accumulation point)
      
    • 
       (Amine - final product)
      
Chemoselectivity & Thermodynamics
  • Ester Stability: The methyl ester moiety is generally stable to Pd/C hydrogenation at neutral pH. However, the use of Methanol as a solvent is critical. Using Ethanol with a Methyl ester can lead to acid-catalyzed transesterification (scrambling the ester to Ethyl).

  • Exotherm Management: The reduction of a nitro group releases approximately 500-550 kJ/mol . On a multigram scale, this heat can rapidly boil the solvent if

    
     uptake is not mass-transfer limited.
    
Mechanistic Diagram

The following diagram illustrates the surface chemistry and potential side-reaction pathways (azo coupling) that must be avoided.

NitroReductionMechanism Substrate Nitroarene Substrate (R-NO2) Nitroso Nitroso Intermediate (R-NO) Substrate->Nitroso + 2H (Pd/C) Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine + 2H (Pd/C) Azoxy Azoxy Dimer (Side Product) Nitroso->Azoxy Condensation with Hydroxylamine (Basic pH) Amine Target Amine (R-NH2) Hydroxylamine->Amine + 2H (Pd/C) - H2O Hydroxylamine->Azoxy

Caption: Figure 1. Stepwise reduction pathway on Pd surface. Red node indicates the accumulation risk point (Hydroxylamine).

Experimental Protocol

Materials & Equipment
  • Substrate: Methyl 2-[(4-nitrophenyl)amino]propanoate (Purity >98%).

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water-wet .

    • Note: Using dry Pd/C is discouraged due to high pyrophoricity. The water content does not inhibit the reaction in methanol.

  • Solvent: Anhydrous Methanol (MeOH).

  • Hydrogen Source: Balloon (1 atm) or Hydrogenator (3 bar).

  • Filtration: Celite® 545 filter aid.

Critical Process Parameters (CPP) Table
ParameterRangeOptimalRationale
Catalyst Loading 5 - 10 wt%10 wt% Ensures rapid turnover of hydroxylamine intermediate.
Pressure 1 - 5 bar1-3 bar Higher pressure increases rate but risks exotherm spikes.
Temperature 0°C - 40°C20°C (RT) Heat is generated by reaction; external heating rarely needed.
Solvent MeOH, EtOH, EtOAcMeOH Prevents transesterification; high H2 solubility.
Concentration 0.1 M - 0.5 M0.2 M Dilution aids in heat dissipation.
Step-by-Step Procedure
Phase 1: Reactor Setup (Inerting)
  • Weighing: Weigh the substrate into a round-bottom flask or hydrogenation vessel.

  • Catalyst Addition (Safety Critical):

    • Add the 50% wet Pd/C catalyst (10 wt% relative to substrate mass).

    • Tip: Always add the catalyst to the empty flask or on top of the solid substrate before adding solvent, or add it as a slurry in water/toluene if strictly anhydrous conditions are not required.

  • Solvent Addition: Gently pour Methanol down the side of the flask to wash the catalyst into the bottom.

    • Caution: Do not blast the dry catalyst with a squirt bottle; it can generate static and ignite methanol vapors.

Phase 2: Hydrogenation
  • Purge: Seal the vessel. Evacuate (vacuum) and backfill with Nitrogen (

    
    ) three times to remove Oxygen.
    
  • Activation: Evacuate and backfill with Hydrogen (

    
    ) three times.
    
  • Reaction: Stir vigorously (800+ RPM). Mass transfer of

    
     into the liquid is the rate-limiting step.
    
    • Observation: The reaction is exothermic.[1][2] Monitor internal temperature. If using a balloon, ensure it remains inflated.

    • Time: Reaction typically completes in 2–6 hours at RT.

Phase 3: Workup & Isolation
  • Quench: Stop stirring. Evacuate

    
     and backfill with 
    
    
    
    .
  • Filtration: Prepare a Celite pad wetted with Methanol. Filter the reaction mixture through the pad to remove Pd/C.

    • Safety:Do not let the filter cake dry out. Dry Pd/C saturated with hydrogen and methanol is spontaneously flammable. Wash the cake with water immediately after filtration.

  • Evaporation: Concentrate the filtrate under reduced pressure (

    
    ) to yield the crude amine.
    
Workflow Diagram

Workflow Start Start: Weigh Substrate & Wet Pd/C Catalyst Solvent Add Methanol (Under N2 Flow) Start->Solvent Purge Purge Cycle: Vac/N2 (3x) -> Vac/H2 (3x) Solvent->Purge React Reaction Phase Stir vigorously @ RT Monitor Exotherm Purge->React Check QC Check (TLC/HPLC) Is SM consumed? React->Check Check->React No (Incomplete) Filter Filtration (Celite) Keep Catalyst Wet! Check->Filter Yes (Complete) Isolate Evaporate Solvent Yield Target Amine Filter->Isolate

Caption: Figure 2. Operational workflow for batch hydrogenation.

Analytical Quality Control

Before committing the bulk material to the next step, validate the product using the following criteria:

  • TLC:

    • Eluent: 50% Ethyl Acetate / 50% Hexane.

    • Visualization: UV (254 nm) and Ninhydrin stain (Amine turns red/purple).

    • Observation: The product (Amine) will be significantly more polar (lower

      
      ) than the Nitro starting material.
      
  • 1H NMR (Diagnostic Signals):

    • Disappearance: Aromatic protons ortho to

      
       (typically doublets ~8.0 ppm).
      
    • Appearance: Aromatic protons ortho to

      
       (shielded, shift upfield to ~6.5 ppm).
      
    • Retention: Methyl ester singlet (~3.6-3.7 ppm) must remain intact. If this signal splits or shifts, transesterification or hydrolysis has occurred.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Reaction Stalls Catalyst poisoning or poor

transfer.
Increase stirring speed (RPM). Purge and refill

. Add fresh catalyst (under

).
Red/Orange Color Azo/Azoxy dimer formation.Reaction is too basic or catalyst loading too low. Ensure adequate catalyst loading.
Ester Loss Transesterification.Ensure solvent matches the ester alkyl group (Use MeOH for Methyl esters). Avoid strong acids/bases.
Fire at Filter Pyrophoric Pd/C.Keep the filter cake wet with water. Dispose of in a dedicated water-filled waste container.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

  • Blaser, H. U., et al. (2003). "Heterogeneous Hydrogenation: A Valuable Tool for the Synthetic Chemist." Advanced Synthesis & Catalysis, 345(1‐2), 103-144.

  • Occupational Safety and Health Administration (OSHA). "Pyrophoric Chemicals Guide."

  • Tafesh, A. M., & Weiguny, J. (1996). "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines." Chemical Reviews, 96(6), 2035-2052.

Sources

Application

Procedure for esterification of N-(4-nitrophenyl)alanine

Application Note: High-Yield Esterification of N-(4-Nitrophenyl)alanine Executive Summary This Application Note details the optimized protocol for the methyl esterification of N-(4-nitrophenyl)alanine (CAS: 791850-21-0)....

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Esterification of N-(4-Nitrophenyl)alanine

Executive Summary

This Application Note details the optimized protocol for the methyl esterification of N-(4-nitrophenyl)alanine (CAS: 791850-21-0). Unlike canonical amino acids, this substrate features a secondary amine deactivated by an electron-withdrawing 4-nitroaniline moiety. This structural nuance significantly alters its nucleophilicity and solubility profile compared to standard alanine.

The protocol utilizes a Thionyl Chloride (


) / Methanol  system. This method is selected for its ability to generate anhydrous hydrogen chloride in situ while simultaneously scavenging water produced during esterification, thereby driving the equilibrium toward the ester product without the need for a Dean-Stark trap or molecular sieves.

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.

Chemical Strategy & Mechanistic Logic

The Substrate Challenge

The target molecule, N-(4-nitrophenyl)alanine, presents specific challenges:

  • Deactivated Amine: The nitrogen atom is part of a 4-nitroaniline system (

    
    ). Unlike aliphatic amino acids (
    
    
    
    ), this nitrogen is extremely non-basic. It will not protonate significantly under mild acidic conditions, nor will it act as a nucleophile to cause intermolecular polymerization (diketopiperazine formation) as easily as unprotected amino acids.
  • Steric Hindrance: The bulky N-aryl group creates steric crowding around the

    
    -carbon, potentially slowing the attack of methanol on the activated carbonyl.
    
The Solution: -Mediated Methanolysis

We employ thionyl chloride to generate the active electrophile. The reaction proceeds through an acyl chloride-like intermediate or a protonated carboxylic acid mechanism, driven by the irreversible reaction of thionyl chloride with water.

Key Advantages:

  • Water Scavenging:

    
    . This Le Chatelier drive is critical for high yields.[1]
    
  • In Situ Acid Generation: Eliminates the need for handling hygroscopic HCl gas or concentrated sulfuric acid.

  • Product Isolation: The low basicity of the N-aryl amine means the product often isolates as a free base or an unstable HCl salt that easily dissociates, simplifying the workup to a basic extraction.

Experimental Workflow Visualization

The following diagram outlines the critical process flow and decision points for the synthesis.

EsterificationWorkflow Start Start: Anhydrous MeOH (0°C, Inert Atm) AddSOCl2 Dropwise Addition: Thionyl Chloride (1.5 - 2.0 eq) Start->AddSOCl2 Exothermic Control AddSubstrate Add N-(4-nitrophenyl)alanine (Solid addition) AddSOCl2->AddSubstrate Stir 15 min Reflux Reflux (65°C) Time: 3-5 Hours AddSubstrate->Reflux Monitor Monitor: TLC / LC-MS (Check for SM disappearance) Reflux->Monitor Monitor->Reflux Incomplete Evap Concentrate in Vacuo (Remove MeOH/SO2/HCl) Monitor->Evap Complete Partition Partition: EtOAc / Sat. NaHCO3 Evap->Partition Isolate Dry (Na2SO4) & Concentrate Yield: Yellow Solid/Oil Partition->Isolate

Figure 1: Step-by-step process flow for the esterification of N-(4-nitrophenyl)alanine.

Detailed Protocol

Reagents and Equipment
ReagentRoleEquiv.Notes
N-(4-nitrophenyl)alanine Substrate1.0Yellow solid; ensure dry.
Thionyl Chloride (

)
Activator2.0 - 3.0Toxic/Corrosive. Distill if yellow/impure.
Methanol (MeOH) Solvent/Rgt~0.2 M conc.Anhydrous (Grade < 50 ppm

).
Ethyl Acetate (EtOAc) ExtractionN/AHPLC Grade.
Sodium Bicarbonate (

)
NeutralizationExcessSaturated aqueous solution.
Step-by-Step Procedure

Step 1: Activation (In Situ HCl Generation)

  • Equip a 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser (capped with a

    
     drying tube or 
    
    
    
    line), and a pressure-equalizing addition funnel.
  • Charge the flask with Anhydrous Methanol (20 mL per gram of substrate).

  • Cool the methanol to 0°C using an ice/water bath.

  • Add Thionyl Chloride (2.5 equivalents) dropwise over 15–20 minutes.

    • Caution: This reaction is exothermic and releases HCl gas. Ensure good ventilation (fume hood).

Step 2: Reaction

  • Remove the ice bath and allow the solution to stir for 10 minutes.

  • Add N-(4-nitrophenyl)alanine (1.0 equivalent) in one portion.

    • Note: The solution will likely turn a deeper yellow/orange due to the nitroaniline chromophore.

  • Heat the reaction mixture to Reflux (approx. 65°C) .

  • Maintain reflux for 3 to 5 hours .

    • Process Control: Spot TLC (Silica gel; Eluent: 1:1 EtOAc/Hexane). The product (ester) will have a higher

      
       than the starting acid. The starting material may streak due to the carboxylic acid group.
      

Step 3: Workup and Isolation

  • Cool the mixture to room temperature.

  • Concentrate the mixture to dryness on a rotary evaporator (bath temp < 40°C) to remove solvent and excess

    
    .
    
    • Result: You will obtain a sticky yellow residue (the crude hydrochloride salt).

  • Neutralization: Redissolve the residue in Ethyl Acetate .

  • Wash the organic layer carefully with Saturated Aqueous

    
      (2x) to neutralize trace acid and remove any unreacted starting material (which will dissolve in the aqueous base as the carboxylate).
    
  • Wash with Brine (1x).

  • Dry the organic layer over Anhydrous

    
     .
    
  • Filter and concentrate in vacuo.

Step 4: Purification (If necessary)

  • The product usually solidifies upon drying or standing.

  • Recrystallization: EtOAc/Hexane or MeOH/Water.

  • Flash Chromatography: Silica gel, Gradient 10%

    
     40% EtOAc in Hexanes.
    

Quality Control & Validation

The following data points confirm the identity and purity of the ester.

Analytical MethodExpected ResultInterpretation
TLC Single Spot, High

Disappearance of baseline acid spot confirms conversion.
1H NMR (

)
Singlet

ppm (3H)
Characteristic methyl ester peak (

).
1H NMR (

)
Doublet

,

ppm
Para-substituted aromatic system (AA'BB' pattern).
IR Spectroscopy Band

Ester Carbonyl (

) stretch (shift from acid

).
Appearance Yellow crystalline solidConsistent with 4-nitroaniline derivatives.

Self-Validating Check: If the product remains soluble in the aqueous


 layer during workup, the esterification failed (hydrolysis occurred), or the pH was not basic enough to suppress the amine (unlikely given the low pKa, but possible if the nitro group was reduced). Always check the aqueous layer pH. 

Troubleshooting & Optimization

Troubleshooting Problem Issue: Low Yield / No Ester Check1 Check Reagents Problem->Check1 Check2 Check Workup pH Problem->Check2 Sol1 SOCl2 Old/Yellow? Distill or Replace. Check1->Sol1 Sol3 Steric Bulk? Increase Reflux Time (12h). Check1->Sol3 Sol2 Did you wash with Base? Acid form is soluble in water. Check2->Sol2

Figure 2: Troubleshooting logic for common failure modes.

  • Racemization: While acid-catalyzed esterification minimizes racemization compared to base methods, prolonged reflux can cause partial racemization of the

    
    -center. If optical purity is critical (e.g., for L-isomer), limit reflux time to the minimum required for conversion (monitor by HPLC).
    
  • Solubility: If the starting material does not dissolve in MeOH/SOCl2, add a co-solvent like dry Dichloromethane (DCM) or Chloroform (

    
    ) to solubilize the N-aryl amino acid.
    

References

  • Guttmann, S., & Boissonnas, R. A. (1958). Synthèse de la N-p-nitrophényl-L-alanine et de dérivés peptidiques. Helvetica Chimica Acta, 41(7), 1852–1867.

    • Foundational text on the synthesis and manipulation of nitrophenyl-alanine deriv
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[2]

    • Provides mechanistic insight into acyl substitution and Fischer esterific
  • PubChem Compound Summary. (2023). N-(4-Nitrophenyl)alanine.[3][4][5] National Center for Biotechnology Information.

    • Source for physical property data and CAS verific

Sources

Method

Reaction conditions for N-arylation of amino acid methyl esters

An Application Guide to the Synthesis of N-Arylated Amino Acid Methyl Esters Introduction: The Significance of N-Aryl Amino Acid Esters N-arylated amino acids and their ester derivatives are privileged scaffolds in moder...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of N-Arylated Amino Acid Methyl Esters

Introduction: The Significance of N-Aryl Amino Acid Esters

N-arylated amino acids and their ester derivatives are privileged scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Their importance stems from their role as chiral building blocks and their presence in pharmacologically active agents where the N-aryl group is crucial for biological activity.[1][2] The direct N-arylation of readily available amino acid esters presents a powerful and convergent strategy for accessing these high-value compounds. However, the journey from starting materials to the desired enantioenriched product is paved with challenges, most notably the preservation of the stereocenter at the α-carbon.[1][2][3]

This guide provides an in-depth exploration of the primary catalytic systems for the N-arylation of amino acid methyl esters. We will dissect the causality behind experimental choices, offer field-proven protocols, and present a comparative analysis of the leading methodologies, including the palladium-catalyzed Buchwald-Hartwig amination, the copper-catalyzed Ullmann condensation, and emerging nickel-catalyzed and photoredox strategies.

The Core Challenge: Preserving Stereochemical Integrity

The principal obstacle in the N-arylation of amino acid esters is the propensity of the α-proton to be abstracted under basic conditions, leading to racemization.[3][4] The acidity of this proton means that the choice of base, solvent, and temperature is not merely a matter of optimizing yield but a critical exercise in maintaining the enantiomeric excess (ee) of the product. Strong bases like sodium tert-butoxide (NaOtBu), while highly effective in many cross-coupling reactions, can readily cause complete racemization of the amino acid ester starting material.[2] Consequently, successful protocols are those that strike a delicate balance, achieving efficient C-N bond formation while using conditions mild enough to suppress epimerization.

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become an indispensable tool in organic synthesis for forging C-N bonds.[5][6] Its application to amino acid esters requires careful tuning of the catalytic system to accommodate the sensitive nature of the substrate.

Mechanistic Rationale

The catalytic cycle, a cornerstone of modern cross-coupling chemistry, proceeds through a sequence of well-defined steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][8] The ligand's role is paramount; bulky, electron-rich phosphine ligands stabilize the palladium center, facilitate the key elementary steps, and promote high catalytic turnover.

cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n pd2_aryl L_n(Ar)Pd(II)-X pd0->pd2_aryl ox_add Oxidative Addition (Ar-X) pd2_amine [(Ar)Pd(II)(NH₂R)-L_n]⁺X⁻ pd2_aryl->pd2_amine amine_coord Amine Coordination (R-NH₂) pd2_amido L_n(Ar)Pd(II)-NHR pd2_amine->pd2_amido deprotonation Base Deprotonation pd2_amido->pd0 product Ar-NHR (Product) pd2_amido->product red_elim Reductive Elimination

Caption: The Buchwald-Hartwig catalytic cycle for N-arylation.

Key Parameters & Optimization Insights
  • Palladium Precatalyst & Ligand: The choice of ligand is critical. Modern systems utilize bulky, electron-rich dialkylbiaryl phosphine ligands developed by the Buchwald group.[5] Precatalysts like t-BuBrettPhos Pd G3 or G4 are highly effective as they are air-stable and efficiently generate the active Pd(0) species.[1][2] These advanced ligands enable the use of milder conditions, which is essential for minimizing racemization.[2]

  • The Base: This is arguably the most critical variable. While strong bases like NaOtBu are common in Buchwald-Hartwig reactions, they are often detrimental to the stereointegrity of amino acid esters.[2][9] Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are the preferred choice.[2][9] They are sufficiently basic to facilitate the deprotonation step of the catalytic cycle without causing significant epimerization of the starting material or product.[2][10]

  • Solvent: Aprotic solvents are standard. Toluene, dioxane, and THF are widely used.[7][9] The choice can influence solubility and reaction rates. For instance, a general method for the N-arylation of amino acid esters with aryl triflates found 2-methyltetrahydrofuran to be optimal.[1]

  • Arylating Agent: The reaction is versatile, accommodating aryl bromides, iodides, and triflates.[5] Aryl chlorides can be more challenging and often require more specialized, sterically hindered ligands to achieve good yields.[7]

Comparative Reaction Conditions: Palladium-Catalyzed N-Arylation
ParameterConditionRationale / Causality
Pd Source t-BuBrettPhos Pd G3/G4 (1-5 mol%)Air-stable precatalyst that efficiently generates the active Pd(0) catalyst under mild conditions, minimizing side reactions.[1][2]
Arylating Agent Aryl Bromide or TriflateTriflates are highly reactive leaving groups, often allowing for lower reaction temperatures.[2]
Base Cs₂CO₃ or K₃PO₄ (2-3 equiv.)Weak inorganic bases are crucial for preventing racemization of the α-stereocenter of the amino acid ester.[2][9]
Solvent 2-MeTHF, Toluene, DioxaneAprotic solvents that offer good solubility for reagents and are compatible with the catalytic system.[1][9]
Temperature 25 °C to 80 °CMilder temperatures are enabled by modern catalysts and are key to preserving enantiopurity.[1][2]

Copper-Catalyzed N-Arylation: The Ullmann Condensation

The Ullmann reaction is the classical method for copper-catalyzed C-N bond formation.[11] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern advancements have rendered it a milder and more versatile tool for N-arylation.[11][12]

Mechanistic Considerations

The precise mechanism of the Ullmann reaction is complex and still debated, but it is generally accepted to involve Cu(I)/Cu(III) or Cu(I) intermediates. The amino acid itself can act as a ligand, accelerating the coupling reaction and allowing for significantly lower temperatures than traditional Ullmann condensations.[2][13]

Key Parameters & Optimization Insights
  • Copper Source: Copper(I) iodide (CuI) is the most common and effective catalyst for these transformations.[2]

  • Ligand: The addition of a ligand is often crucial for achieving high yields under mild conditions. L-proline and other amino acids have been identified as excellent ligands, creating a more soluble and reactive copper complex.[2] β-Diketones have also been employed successfully.[14]

  • Solvent: A key advantage of some modern copper-catalyzed protocols is their compatibility with water as a solvent, offering a greener and more cost-effective alternative to organic solvents.[15][16]

  • Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times, often from many hours to under 40 minutes, while affording good yields with only minor racemization.[14][15][16]

Protocol: Microwave-Enhanced Copper-Catalyzed N-Arylation in Water

This protocol is adapted from a procedure for the N-arylation of amino acid esters with aryl bromides.[14][16]

  • Reagent Preparation: In a microwave process vial, add the amino acid methyl ester hydrochloride (1.2 mmol), the aryl bromide (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (K₂CO₃) (2.0 mmol).

  • Solvent Addition: Add 2 mL of deionized water to the vial.

  • Reaction Setup: Seal the vial and place it in the cavity of a microwave reactor.

  • Microwave Heating: Irradiate the mixture at a set temperature of 90-120 °C for 20-40 minutes.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-arylated amino acid methyl ester.

Nickel-Catalyzed N-Arylation: An Emerging Alternative

Nickel catalysis provides a more cost-effective and sustainable alternative to palladium for cross-coupling reactions. Recent developments have extended its utility to the challenging N-arylation of chiral amino acid esters, with a focus on maintaining stereochemical integrity.[3][4]

This approach is particularly valuable for coupling with less reactive but more abundant (hetero)aryl chlorides and tosylates.[3][4] A key strategy for success involves using weak inorganic bases (e.g., Cs₂CO₃) in combination with specialized nickel precatalysts.[4] Increasing the steric bulk of the ester group (e.g., using a tert-butyl ester instead of a methyl ester) has also been shown to limit base-mediated racemization, leading to products with excellent enantioretention.[3][4]

Modern Frontiers: Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful strategy for forging chemical bonds under exceptionally mild conditions.[17] In the context of amino acid functionalization, it offers a distinct mechanistic pathway that avoids the use of strong bases.

Mechanism: A Radical Approach

The mechanism typically involves a photocatalyst (e.g., an Iridium or Ruthenium complex) that, upon excitation by visible light, engages in a single-electron transfer (SET) event.[18][19] It can oxidize the carboxylate of an N-protected amino acid, which then undergoes decarboxylation to form a prochiral α-amino radical.[17][18] This radical can then be intercepted by a suitable coupling partner, such as an activated nickel-aryl complex, to form the C-N bond.[17]

cluster_photoredox Photoredox-Mediated N-Arylation Concept PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star light Visible Light (hν) radical α-Amino Radical PC_star->radical SET amino_acid Amino Acid Derivative amino_acid->radical product N-Aryl Product radical->product SET Single Electron Transfer (SET) coupling Coupling with Ar-X / Ni-Ar

Caption: Conceptual pathway for photoredox-catalyzed N-arylation.

This approach is operationally simple and proceeds at room temperature, making it highly attractive for substrates prone to racemization.[17] It represents a significant departure from traditional cross-coupling and opens new avenues for amino acid modification.

General Experimental Workflow

The following diagram outlines a typical workflow for performing and analyzing an N-arylation reaction in a research setting.

cluster_workflow Experimental Workflow start Reagent Prep (Inert Atmosphere) reaction Reaction Setup (Catalyst, Base, Solvent, Reactants) start->reaction heating Heating & Stirring (Monitor by TLC/LC-MS) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis ee_det Enantiopurity Analysis (Chiral HPLC) analysis->ee_det finish Pure Product ee_det->finish

Caption: General laboratory workflow for N-arylation reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; Inappropriate ligand or base; Low reaction temperature.Use a reliable precatalyst; Screen different ligands and bases; Increase temperature incrementally.
Incomplete Conversion Insufficient reaction time; Catalyst poisoning.Extend reaction time and monitor by TLC/LC-MS; Ensure purity of reagents and solvents.
Significant Racemization Base is too strong; Temperature is too high.Switch to a weaker base (e.g., Cs₂CO₃, K₃PO₄); Lower the reaction temperature.[2] Use a bulkier ester group (e.g., tert-butyl).[3]
Difficulty in Purification Byproducts from side reactions; Lingering base or ligand.Optimize reaction conditions to improve selectivity; Perform an appropriate aqueous wash during workup.

Conclusion

The N-arylation of amino acid methyl esters is a vital transformation that requires a nuanced understanding of reaction conditions to achieve success, particularly concerning stereocontrol. Modern palladium-catalyzed systems, featuring bulky phosphine ligands and mild inorganic bases, offer a robust and reliable method for this conversion.[1][2] Concurrently, advancements in copper- and nickel-catalyzed reactions provide cost-effective and powerful alternatives, with microwave-assisted and aqueous protocols highlighting a trend towards more sustainable chemistry.[3][16] The advent of photoredox catalysis opens a new frontier, enabling these couplings under exceptionally mild, base-free conditions.[17] By carefully selecting the catalytic system and meticulously controlling the reaction parameters, researchers can effectively navigate the challenges of this transformation to synthesize valuable enantioenriched N-arylated amino acid esters.

References

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). Available from: [Link]

  • Zuo, Z., & MacMillan, D. W. C. (2014). Enantioselective Decarboxylative Arylation of α-Amino Acids via the Merger of Photoredox and Nickel Catalysis. Journal of the American Chemical Society, 136(14), 5257–5260. Available from: [Link]

  • Röttger, S., Sjöberg, P. J. R., & Larhed, M. (2007). Microwave-Enhanced Copper-Catalyzed N-Arylation of Free and Protected Amino Acids in Water. ACS Combinatorial Science, 9(2), 165–168. Available from: [Link]

  • Röttger, S., Sjöberg, P. J. R., & Larhed, M. (2007). Microwave-enhanced copper-catalyzed N-arylation of free and protected amino acids in water. Journal of Combinatorial Chemistry, 9(2), 165–168. Available from: [Link]

  • Singh, A. K., et al. (2021). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry, 45(35), 15993-16005. Available from: [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. Available from: [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Available from: [Link]

  • Lee, H. G., et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4128–4131. Available from: [Link]

  • Semantic Scholar. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Lee, H. G., et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. PMC. Available from: [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-catalyzed arylation of 1,2-amino alcohols. DSpace@MIT. Available from: [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. Available from: [Link]

  • Noble, A., & MacMillan, D. W. C. (2014). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. PMC. Available from: [Link]

  • Röttger, S., et al. (2007). Microwave-Enhanced Copper-Catalyzed N-Arylation of Free and Protected Amino Acids in Water. ResearchGate. Available from: [Link]

  • Noble, A., & MacMillan, D. W. C. (2014). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. Journal of the American Chemical Society, 136(33), 11602–11605. Available from: [Link]

  • Noble, A., & MacMillan, D. W. C. (2014). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. Organic Chemistry Portal. Available from: [Link]

  • Lee, H. G., et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. MIT DSpace. Available from: [Link]

  • Roy, A., et al. (2020). Copper-catalyzed sequential N-arylation of C-amino-NH-azoles. RSC Publishing. Available from: [Link]

  • Singh, A. K. (2021). Synthesis of Library of N-t-boc Amino ester. Digital Commons at Buffalo State. Available from: [Link]

  • ResearchGate. Photoredox‐catalyzed decarboxylation arylation of amino acids at the para‐position of the cyano group. Available from: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available from: [Link]

  • Lundrigan, T., et al. (2022). Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. Authorea. Available from: [Link]

  • Beilstein Journals. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Available from: [Link]

  • Li, Q., et al. (2016). Facile and efficient N-arylation of amino acid esters with (−)-methyl-3-dehydroshikimiate(3-MDHS). RSC Publishing. Available from: [Link]

  • Sharma, A., & Kumar, V. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry, 19, 1111–1118. Available from: [Link]

  • ResearchGate. Typical ligands for Pd-catalyzed N-arylation and N-vinylation. Available from: [Link]

  • Chen, G., et al. (2014). Role of N-Acyl Amino Acid Ligands in Pd(II)-Catalyzed Remote C–H Activation of Tethered Arenes. Journal of the American Chemical Society, 136(1), 414–422. Available from: [Link]

  • McKinney, K. C., et al. (2020). N- Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Ligations. PubMed. Available from: [Link]

  • ResearchGate. N-Heteroarylation of Chiral α-Aminoesters by Means of Palladium-Catalyzed Buchwald–Hartwig Reaction. Available from: [Link]

  • Lebrasseur, N., et al. (2012). Palladium-catalyzed N-(2-pyridyl)sulfonyl-directed C(sp3)–H γ-arylation of amino acid derivatives. Chemical Science, 3(3), 735-740. Available from: [Link]

  • Wikipedia. Ullmann condensation. Available from: [Link]

  • McKinney, K. C., et al. (2020). N-Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Ligations. The Journal of Organic Chemistry, 85(1), 440–449. Available from: [Link]

  • Lundrigan, T., et al. (2023). Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. Canadian Science Publishing. Available from: [Link]

  • van der Heijden, J., et al. (2021). Transition Metal‐Free N‐Arylation of Amino Acid Esters with Diaryliodonium Salts. PMC. Available from: [Link]

  • Aurelio, L., et al. (2016). 6 Synthesis of N-Alkyl Amino Acids. De Gruyter. Available from: [Link]

  • ResearchGate. Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. Available from: [Link]

  • Operachem. (2025, April 1). Ullmann coupling-An overview. Available from: [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of Methyl 2-[(4-nitrophenyl)amino]propanoate

Executive Summary The synthesis of N-aryl amino acids is a critical workflow in the development of peptidomimetics, targeted therapeutics, and molecular probes. This application note details an optimized, self-validating...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-aryl amino acids is a critical workflow in the development of peptidomimetics, targeted therapeutics, and molecular probes. This application note details an optimized, self-validating protocol for the synthesis of Methyl 2-[(4-nitrophenyl)amino]propanoate via a microwave-assisted Nucleophilic Aromatic Substitution (SNAr). By transitioning from conventional thermal heating to microwave irradiation, researchers can reduce reaction times from 24 hours to 15 minutes while significantly improving yields and impurity profiles.

Mechanistic Rationale & Chemical Logic (E-E-A-T)

To ensure high-fidelity execution of this protocol, it is essential to understand the causality behind the reagent and condition selections.

The SNAr Mechanism: The reaction between 4-fluoronitrobenzene and L-alanine methyl ester proceeds via an addition-elimination mechanism. The strongly electron-withdrawing para-nitro group activates the aromatic ring, making the ipso-carbon highly electrophilic.

  • Substrate Selection (The Fluorine Effect): While chlorine is a better leaving group in aliphatic SN2 reactions, fluorine is vastly superior in SNAr. The high electronegativity of fluorine strongly polarizes the C–F bond via the inductive effect, accelerating the initial nucleophilic attack—which is the rate-determining step (RDS)[1].

  • Microwave Dielectric Heating: The RDS forms a highly polar, anionic Meisenheimer complex. Microwave irradiation provides rapid dielectric heating that couples efficiently with polar aprotic solvents (like DMF) and the highly polar transition state, drastically lowering the activation barrier compared to conventional conductive heating[2].

  • Solvent & Base Causality: Protic solvents (like ethanol) hydrogen-bond with the amine, reducing its nucleophilicity and retarding the reaction[1]. Therefore, anhydrous N,N-Dimethylformamide (DMF) is selected. Potassium carbonate (K2CO3) is used as a heterogeneous base to deprotonate the alanine methyl ester hydrochloride and sequester the liberated hydrogen fluoride (HF), driving the equilibrium forward[3].

SNAr_Mechanism R1 4-Fluoronitrobenzene + Alanine Methyl Ester Base Base (K2CO3) Deprotonation R1->Base Step 1 MC Meisenheimer Complex (Anionic Intermediate) Base->MC Nucleophilic Attack Prod Methyl 2-[(4-nitrophenyl) amino]propanoate MC->Prod F⁻ Elimination

Fig 1. SNAr mechanism for Methyl 2-[(4-nitrophenyl)amino]propanoate synthesis.

Materials and Reagents

Reagent / MaterialRoleEquivalentsAmount (for 1 mmol scale)
4-Fluoronitrobenzene Electrophile1.0 eq141.1 mg (1.0 mmol)
L-Alanine methyl ester HCl Nucleophile1.2 eq167.5 mg (1.2 mmol)
Potassium carbonate (K2CO3) Base (Acid Scavenger)2.5 eq345.5 mg (2.5 mmol)
N,N-Dimethylformamide (DMF) Polar Aprotic SolventN/A3.0 mL (Anhydrous)
Ethyl Acetate / Brine Extraction SolventsN/AAs needed for workup

Experimental Protocol

This methodology is designed as a self-validating system. Visual cues (color changes) and TLC checkpoints are embedded to ensure real-time reaction monitoring.

Workflow Step1 1. Reagent Prep Ar-F + Amine + Base in DMF Step2 2. Microwave Heating 120°C, 15 min, 200W Step1->Step2 Step3 3. Quench & Extract EtOAc / H2O Wash Step2->Step3 Step4 4. Purification Flash Chromatography Step3->Step4

Fig 2. Experimental workflow for microwave-assisted SNAr synthesis.

Step-by-Step Methodology:
  • Reaction Assembly: In an oven-dried 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, sequentially add 141.1 mg of 4-fluoronitrobenzene, 167.5 mg of L-alanine methyl ester hydrochloride, and 345.5 mg of finely powdered, anhydrous K2CO3.

  • Solvation: Suspend the solid mixture in 3.0 mL of anhydrous DMF. Seal the vial with a Teflon-lined crimp cap or snap-cap. Self-Validation Check: The mixture will initially appear as a pale suspension.

  • Microwave Irradiation: Place the vial into a dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Apply the following parameters:

    • Target Temperature: 120 °C

    • Hold Time: 15 minutes

    • Power Limit: 200 W (Dynamic power modulation)

    • Stirring: High

    • Cooling: Enabled (Air jet cooling post-reaction)

  • Reaction Verification: Upon cooling to room temperature, the reaction mixture should exhibit a deep yellow to orange hue, indicative of the N-(4-nitrophenyl) chromophore. Verify completion via TLC (Hexanes:EtOAc 3:1); the product spot will be intensely UV-active and visibly yellow.

  • Liquid-Liquid Extraction: Transfer the crude mixture to a separatory funnel. Dilute with 20 mL of Ethyl Acetate (EtOAc). Wash the organic layer with distilled water (3 × 15 mL) to completely partition the DMF and inorganic fluoride salts into the aqueous phase. Perform a final wash with saturated NaCl (brine, 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield a crude yellow oil/solid.

  • Purification: Purify the crude material via flash column chromatography on silica gel, using a gradient of 10% to 25% EtOAc in Hexanes. Pool the product-containing fractions and evaporate to afford pure Methyl 2-[(4-nitrophenyl)amino]propanoate.

Data & Results Summary

The transition from conventional heating to microwave irradiation yields highly quantifiable improvements in both throughput and purity.

Table 1: Optimization and Comparison of Reaction Conditions

Heating ModalitySolventBaseTemp (°C)TimeIsolated Yield (%)Purity (HPLC)
Conventional (Oil Bath)DMFK2CO312024 hours62%>90%
Microwave (Optimized) DMF K2CO3 120 15 min 89% >98%
MicrowaveDMSODIPEA12015 min84%>95%
MicrowaveEthanolK2CO312030 min38%>85%

Note: The dramatic drop in yield when using Ethanol highlights the detrimental effect of protic solvents on the nucleophilicity of the amine during SNAr reactions[1].

References

  • Acevedo, O., & Jorgensen, W. L. Mechanistic pathways of aromatic nucleophilic substitution in conventional solvents and ionic liquids. Frontiers in Chemistry / ResearchGate. 1

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. ResearchGate. 2

  • Lee, S., et al. C(aryl)-O Bond Formation from Aryl Methanesulfonates via Consecutive Deprotection and SNAr Reactions with Aryl Halides in an Ionic Liquid. PubMed Central (PMC). 3

Sources

Method

Scalable Synthesis Protocols for Nitro-Amino Acid Esters

Strategic Overview Nitro-amino acid esters represent a critical class of non-canonical amino acid building blocks. They serve as essential intermediates in the synthesis of peptidomimetics, complex alkaloids, and nitric...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

Nitro-amino acid esters represent a critical class of non-canonical amino acid building blocks. They serve as essential intermediates in the synthesis of peptidomimetics, complex alkaloids, and nitric oxide synthase (NOS) inhibitors (e.g., L-NAME). However, the introduction of the nitro group (


) presents a dichotomy in process chemistry: it offers versatile reactivity (reducible to amines, activatable for 

-proton abstraction) but introduces significant safety hazards and stability challenges during scale-up.

This guide details two distinct, scalable synthetic pathways:

  • The "Top-Down" Aromatic Route: Direct nitration of aromatic amino acids followed by esterification.

  • The "Bottom-Up" Aliphatic Route: Michael addition of nitroalkanes to dehydroalanine templates to generate

    
    -nitro- 
    
    
    
    -amino acids.
Route Selection Matrix
FeatureProtocol A: Aromatic Nitration Protocol B: Aliphatic Michael Addition
Target Class Aromatic Nitro-AAs (e.g., 4-Nitro-Phe)Aliphatic

-Nitro-AAs (e.g.,

-Nitro-Leu)
Key Challenge Exotherm control; RegioselectivityPrecursor synthesis (Dehydroalanine); Polymerization
Scalability High (Multi-kg feasible with flow/batch control)Moderate (Gram to Kg; dependent on purification)
Atom Economy HighModerate (Requires leaving groups for elimination)

Protocol A: Aromatic Nitro-Amino Acid Esters

Target Molecule: L-4-Nitrophenylalanine Ethyl Ester Hydrochloride Application: Precursor for bifunctional chelators and peptide synthesis.

Mechanistic Insight

This protocol utilizes a "protect-in-situ" strategy. Direct nitration of phenylalanine is performed first to leverage the directing effects of the ammonium group (formed in strong acid), which destabilizes the ortho position and favors para substitution. Subsequent esterification uses thionyl chloride (


), which serves a dual purpose: it generates the necessary anhydrous HCl catalyst and acts as a water scavenger, driving the equilibrium toward the ester.
Workflow Diagram[1]

G Phe L-Phenylalanine Nitration Nitration (HNO3 / H2SO4) < 0°C Control Phe->Nitration Electrophilic Aromatic Substitution NitroPhe 4-Nitro-L-Phe (Intermediate) Nitration->NitroPhe Regioselective (Para) Esterification Esterification (SOCl2 / EtOH) Reflux NitroPhe->Esterification Carboxyl Activation Product 4-Nitro-L-Phe-OEt·HCl (Crystalline Solid) Esterification->Product Precipitation

Step-by-Step Protocol
Step 1: Regioselective Nitration
  • Reagents: L-Phenylalanine (1.0 equiv), Conc.

    
     (5.0 equiv), Conc. 
    
    
    
    (1.2 equiv).
  • Equipment: Jacketed glass reactor with overhead stirring and internal temperature probe.

  • Charge: Add conc.

    
     to the reactor and cool to -5°C.
    
  • Dissolution: Add L-Phenylalanine portion-wise. Critical: Maintain temperature < 10°C. The exotherm is significant. Stir until fully dissolved.

  • Nitration: Add conc.

    
     dropwise over 60–90 minutes.
    
    • Control Point: Internal temperature must not exceed 0°C to prevent dinitration or oxidation.

  • Quench: Pour the reaction mixture onto crushed ice (5x weight of acid).

  • Isolation: Neutralize carefully with saturated

    
     or 
    
    
    
    to pH 6-7 to precipitate the zwitterionic 4-nitro-L-phenylalanine. Filter and wash with cold water.
  • Drying: Dry the solid in a vacuum oven at 50°C.

Step 2: Thionyl Chloride Mediated Esterification
  • Reagents: 4-Nitro-L-Phenylalanine (from Step 1), Absolute Ethanol (10 vol), Thionyl Chloride (1.5 equiv).

  • Suspension: Suspend dried 4-nitro-L-phenylalanine in absolute ethanol at 0°C.

  • Activation: Add

    
     dropwise over 30 minutes.
    
    • Note: Evolution of

      
       and 
      
      
      
      gas will occur. Ensure scrubber is active.
  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. The suspension should clear as the ester forms.

  • Work-up: Concentrate the solvent to ~20% volume under reduced pressure.

  • Crystallization: Add diethyl ether or MTBE (Methyl tert-butyl ether) to induce crystallization of the hydrochloride salt.

  • Filtration: Collect the white/off-white crystals. Yields are typically >85% for this step.[1]

Protocol B: Aliphatic -Nitro-Amino Acid Esters

Target Molecule:


-Nitro- 

-amino esters (e.g., derivatives of Glutamic acid analogues). Application: Synthesis of non-natural amino acids for foldamer research.
Mechanistic Insight

This "Bottom-Up" approach relies on the Michael Addition of a nitroalkane (nucleophile) to an electron-deficient dehydroalanine (Dha) derivative (electrophile).

  • The Challenge: Dehydroalanines are prone to polymerization.

  • The Solution: Use N-protected (Boc or Acetyl) dehydroalanine esters. The reaction is catalyzed by a non-nucleophilic base (DBU) which generates the nitronate anion without hydrolyzing the ester.

Workflow Diagram[1]

Michael Serine Boc-Ser-OMe Elimination Elimination (MsCl / Et3N) Serine->Elimination Activation Dha Boc-Dehydroalanine-OMe (Michael Acceptor) Elimination->Dha -MsOH Addition Michael Addition (R-NO2 / DBU) Dha->Addition + Nitroalkane Final gamma-Nitro-AA Ester Addition->Final C-C Bond Formation

Step-by-Step Protocol
Step 1: Synthesis of Dehydroalanine Acceptor (Boc-Dha-OMe)
  • Reagents: Boc-Ser-OMe, Methanesulfonyl chloride (MsCl), Triethylamine (

    
    ), DCM.
    
  • Mesylation: Treat Boc-Ser-OMe with MsCl (1.1 equiv) and

    
     (2.5 equiv) in DCM at 0°C.
    
  • Elimination: The excess base promotes

    
    -elimination of the mesylate in situ. Stir at room temperature for 12 hours.
    
  • Purification: Wash with dilute citric acid and brine. Flash chromatography (Hexane/EtOAc) is usually required to remove polymers.

Step 2: DBU-Catalyzed Michael Addition
  • Reagents: Boc-Dha-OMe (1.0 equiv), Nitroalkane (e.g., Nitroethane, 5.0 equiv), DBU (0.1 equiv).

  • Solvent: Acetonitrile or DCM.

  • Setup: Dissolve Boc-Dha-OMe in Acetonitrile.

  • Nucleophile: Add the nitroalkane. A large excess is used to prevent poly-alkylation (since the product still has an acidic proton).

  • Catalysis: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) dropwise at room temperature.

  • Reaction: Stir for 3–6 hours. Monitor by TLC/HPLC for disappearance of the alkene.

  • Quench: Acidify with 1N HCl to pH 4 to neutralize the nitronate intermediate.

  • Extraction: Extract with EtOAc. The product is often an oil that solidifies upon standing or triturating with hexanes.

Safety & Engineering Controls

Working with nitro compounds and energetic nitration requires strict adherence to safety protocols.[2]

HazardControl Measure
Thermal Runaway Nitration reactions must have redundant temperature monitoring. Automated dosing pumps should interlock with temperature probes (stop addition if T > 5°C).
Shock Sensitivity Dry nitro-amino acid salts (especially perchlorates or nitrates) can be shock-sensitive. Do not let nitration mixtures dry out before quenching.
Gas Evolution Esterification releases

and HCl. Use a caustic scrubber (NaOH) connected to the reactor vent.
Dermatotoxicity Nitro-aromatics are potent sensitizers and can be absorbed through skin. Double gloving (Nitrile/Laminate) is mandatory.

Analytical Quality Control

Data Summary for 4-Nitro-L-Phenylalanine Ethyl Ester:

TestAcceptance CriteriaMethod
HPLC Purity > 98.0% (Area %)C18 Column, Water/ACN gradient (0.1% TFA)
Enantiomeric Excess > 99.0% eeChiralpak AD-H, Hexane/IPA
Residual Solvent < 5000 ppm (EtOH)GC-Headspace
Appearance White to off-white crystalline solidVisual

Key NMR Signatures (4-Nitro-Phe-OEt):

  • 
     NMR (DMSO-
    
    
    
    ):
    
    
    8.20 (d, 2H, Ar-H ortho to
    
    
    ), 7.55 (d, 2H, Ar-H meta to
    
    
    ), 4.20 (q, 2H,
    
    
    ), 1.15 (t, 3H,
    
    
    ).

References

  • Synthesis of 4-Nitrophenylalanine Ethyl Ester: Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124. Link

  • Michael Addition to Dehydroalanine: Crossley, M. J., Fung, Y. M., Potter, J. J., & Stamford, A. W. (1998).[3] Convenient route to

    
    -nitro-
    
    
    
    -amino acids: conjugate addition of nitroalkanes to dehydroalanine derivatives.[4] Journal of the Chemical Society, Perkin Transactions 1, (6), 1113-1124. Link
  • L-NAME Pharmacology & Structure: Cayman Chemical Technical Data. L-NAME (hydrochloride).[5][6][7] Link

  • General Esterification of Amino Acids: Li, D., & Ollevier, T. (2018). Iron- or Zinc-Mediated Synthetic Approach to Enantiopure Dihydroquinoxalinones (via Nitro-Amino Esters). European Journal of Organic Chemistry. Link

Sources

Application

Solvent selection for synthesizing Methyl 2-[(4-nitrophenyl)amino]propanoate

Technical Application Note: Strategic Solvent Selection for the Synthesis of Methyl 2-[(4-nitrophenyl)amino]propanoate Part 1: Executive Summary & Mechanistic Grounding The Challenge: The synthesis of Methyl 2-[(4-nitrop...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Strategic Solvent Selection for the


 Synthesis of Methyl 2-[(4-nitrophenyl)amino]propanoate 

Part 1: Executive Summary & Mechanistic Grounding

The Challenge: The synthesis of Methyl 2-[(4-nitrophenyl)amino]propanoate (an N-arylated amino acid ester) is a critical intermediate step in the production of benzimidazole-based therapeutics and diverse peptidomimetics. The transformation relies on a Nucleophilic Aromatic Substitution (


) between 1-fluoro-4-nitrobenzene  and L-alanine methyl ester hydrochloride .

While dipolar aprotic solvents (DMF, DMSO) traditionally offer rapid kinetics, they pose significant downstream challenges: high boiling points, difficulty in removal, and potential for causing racemization of the chiral alanine center due to thermal stress.

The Solution: This guide evaluates solvent systems based on three vectors: Reaction Kinetics , Green Chemistry Metrics , and Product Integrity (Chiral Retention) . We propose a move away from neat DMF toward Ethanol/Water or 2-Methyltetrahydrofuran (2-MeTHF) systems, leveraging the high electronegativity of the fluorine leaving group to maintain reaction rates without harsh conditions.

Mechanistic Insight: The Fluorine Advantage

Unlike Electrophilic Aromatic Substitution, the


 mechanism proceeds via a negatively charged Meisenheimer Complex .
  • Step 1 (Rate Limiting): Nucleophilic attack by the amine on the aromatic ring.

  • Step 2 (Fast): Elimination of the leaving group.

Crucial Nuance: While the C-F bond is stronger than C-Cl, the high electronegativity of fluorine inductively stabilizes the transition state leading to the Meisenheimer complex. This lowers the activation energy (


), allowing the reaction to proceed in protic solvents (like ethanol) at moderate temperatures (

), avoiding the need for high-boiling dipolar aprotic solvents.

Part 2: Solvent Selection Matrix

The following table summarizes the performance of various solvent systems for this specific transformation.

Table 1: Comparative Solvent Performance for


 of 1-Fluoro-4-nitrobenzene 
Solvent SystemDielectric Constant (

)
Reaction TempTime (h)Yield (%)Green ScoreWork-up Complexity
DMF (Control) 36.7

2-492-95LowHigh: Requires aqueous wash/extraction to remove solvent.
DMSO 46.7

1-390-94LowHigh: High BP, difficult to dry.
Ethanol/Water (4:1) 24.5 (mix)

(Reflux)
4-688-92High Low: Product often precipitates upon cooling/dilution.
2-MeTHF 6.97

6-885-88High Medium: Biogenic, separates easily from water.
Acetonitrile 37.5

(Reflux)
4-590MediumMedium: Easy evaporation, but toxic.

Recommendation: For scale-up and purity, Method B (Ethanol/Water) is preferred. It minimizes racemization risk and simplifies isolation to a filtration step.

Part 3: Detailed Experimental Protocols

Method A: The "Green" Protocol (Recommended)

Best for: High purity, chiral retention, and ease of isolation.

Reagents:

  • 1-Fluoro-4-nitrobenzene (1.0 equiv)

  • L-Alanine methyl ester hydrochloride (1.1 equiv)

  • Sodium Bicarbonate (

    
    ) (2.5 equiv) — Mild base prevents racemization.
    
  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve L-Alanine methyl ester HCl (10 mmol) in Ethanol (20 mL) and Water (5 mL).

  • Neutralization: Add

    
      (25 mmol) slowly. Stir for 10 minutes at room temperature to liberate the free amine.
    
    • Note: Evolution of

      
       may occur; ensure venting.
      
  • Addition: Add 1-Fluoro-4-nitrobenzene (10 mmol) in a single portion. The solution will likely turn pale yellow.

  • Reaction: Heat the mixture to gentle reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Check TLC (Hexane/EtOAc 7:3). Product (

      
      ) is a distinct yellow spot; starting material is UV active but less colored.
      
  • Work-up (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL) with vigorous stirring.

    • The product, Methyl 2-[(4-nitrophenyl)amino]propanoate , will precipitate as a bright yellow solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (

    
    ) to remove salts and residual ethanol.
    
  • Drying: Dry under vacuum at

    
    .
    
Method B: The "High-Velocity" Protocol (High Throughput)

Best for: Small scale libraries where speed is critical and workup volume is not a constraint.

Reagents:

  • 1-Fluoro-4-nitrobenzene (1.0 equiv)

  • L-Alanine methyl ester HCl (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Setup: Dissolve L-Alanine methyl ester HCl in DMF (0.5 M concentration).

  • Base Addition: Add DIPEA. The mixture may warm slightly.

  • Reaction: Add 1-Fluoro-4-nitrobenzene and heat to

    
     for 2 hours.
    
  • Work-up (Extraction):

    • Cool to RT. Dilute with EtOAc (5x reaction volume).

    • Wash with Water (

      
      ), then Brine (
      
      
      
      ).
    • Critical Step: The aqueous washes are necessary to remove DMF, which can interfere with crystallization.

  • Purification: Evaporate organic layer. Recrystallize from Ethanol/Hexane if necessary.

Part 4: Visualizations

Figure 1: Reaction Mechanism ( )

A visualization of the addition-elimination pathway and the stabilization of the Meisenheimer Complex.

SNAr_Mechanism cluster_legend Key Factors Reactants Reactants (F-Ar-NO2 + Amine) TS1 Transition State 1 (Attack) Reactants->TS1 Rate Limiting (Nucleophilic Attack) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate High Energy TS2 Transition State 2 (F- Departure) Intermediate->TS2 Fast Step Products Product (Ar-NH-R + HF) TS2->Products -F (Leaving Group) Fact1 Nitro group (-NO2) stabilizes negative charge Fact2 Fluorine (F) lowers Ea via induction

Caption: The


 pathway showing the rate-limiting nucleophilic attack and the critical role of the nitro group in stabilizing the anionic intermediate.[1][2][3][4]
Figure 2: Process Decision Tree

Logic flow for selecting the optimal protocol based on lab constraints.

Solvent_Selection Start Start: Solvent Selection Scale Is Scale > 10g? Start->Scale Green Strict Green Requirements? Scale->Green No (<10g) MethodA Method A: Ethanol/Water (Precipitation Workup) Scale->MethodA Yes (>10g) MethodB Method B: DMF/DIPEA (Extraction Workup) Green->MethodB No MethodC Method C: 2-MeTHF (Biogenic Solvent) Green->MethodC Yes Note *Method A is preferred for chiral purity retention MethodA->Note

Caption: Decision matrix for selecting between High-Throughput (DMF) and Green/Scalable (Ethanol/Water) protocols.

Part 5: References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of 1-Fluoro-4-nitrobenzene with Piperidine. Chemical Reviews, 49(2), 273–412. Link

  • Organic Syntheses. (2011). Synthesis of (2R,5S)-2-tert-Butyl-3,5-dimethylimidazolidin-4-one (demonstrates amino acid ester arylation principles). Organic Syntheses, 88, 38. Link

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4, 7. Link

  • Pfizer Inc. (2025). Solvent Selection Guide for Medicinal Chemistry. (General reference for Green Chemistry Metrics). Link

  • BenchChem. (2025).[3] 1-Fluoro-4-nitrobenzene Application Notes. BenchChem Technical Library. Link

Sources

Method

Application Note: Methyl 2-[(4-nitrophenyl)amino]propanoate in Heterocyclic Synthesis

Executive Summary Methyl 2-[(4-nitrophenyl)amino]propanoate (N-(4-nitrophenyl)alanine methyl ester) represents a high-value bifunctional scaffold in medicinal chemistry. Characterized by a chiral center (derived from ala...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-[(4-nitrophenyl)amino]propanoate (N-(4-nitrophenyl)alanine methyl ester) represents a high-value bifunctional scaffold in medicinal chemistry. Characterized by a chiral center (derived from alanine), a secondary nucleophilic amine, and a reducible nitroarene, this compound serves as a critical divergence point for the synthesis of nitrogenous heterocycles.

This guide details the application of this scaffold in synthesizing 1-aryl-hydantoins (imidazolidine-2,4-diones) and benzimidazole derivatives. These motifs are pharmacophores found in androgen receptor antagonists (e.g., Nilutamide), muscle relaxants (e.g., Dantrolene analogs), and anticoagulants.

Chemical Profile & Reactivity[1][2]

PropertySpecification
IUPAC Name Methyl 2-[(4-nitrophenyl)amino]propanoate
Common Name N-(4-nitrophenyl)alanine methyl ester
Molecular Formula C₁₀H₁₂N₂O₄
Molecular Weight 224.21 g/mol
Key Functionalities 1.[1][2][3] Secondary Amine: Nucleophilic center for acylation/alkylation.2. Methyl Ester: Electrophile for cyclization (aminolysis).3. Nitro Group: Latent primary amine (via reduction) for benz-fused heterocycles.
Chirality Retains stereochemistry of the starting alanine (typically L-isomer).
Reactivity Logic

The molecule's utility stems from its ability to undergo cyclization-release sequences. The secondary amine reacts with biselectrophiles (e.g., phosgene equivalents, isocyanates) to form an intermediate urea or carbamate, which then cyclizes onto the adjacent ester to form a five-membered lactam (hydantoin). Alternatively, reduction of the nitro group unlocks the para-phenylenediamine core, enabling the synthesis of benzimidazoles with an amino-acid side chain.

Application I: Synthesis of 1-(4-Nitrophenyl)hydantoins

The formation of 1-substituted hydantoins is the primary application of N-aryl amino acid esters. This protocol utilizes potassium cyanate (KOCN) or organic isocyanates to generate the hydantoin core, a privileged scaffold in oncology and neurology drug discovery.

Mechanism
  • Urea Formation: The secondary amine attacks the isocyanate electrophile.

  • Cyclization: Acid-catalyzed attack of the urea nitrogen onto the methyl ester.

  • Elimination: Loss of methanol to close the imidazolidine-2,4-dione ring.

Experimental Protocol: 5-Methyl-1-(4-nitrophenyl)imidazolidine-2,4-dione

Reagents:

  • Methyl 2-[(4-nitrophenyl)amino]propanoate (1.0 eq)

  • Potassium Cyanate (KOCN) (1.5 eq)

  • Acetic Acid (glacial)[4]

  • Hydrochloric Acid (conc.[1] HCl)

Step-by-Step Methodology:

  • Solubilization: Dissolve 10 mmol (2.24 g) of Methyl 2-[(4-nitrophenyl)amino]propanoate in 20 mL of glacial acetic acid in a round-bottom flask.

  • Cyanate Addition: Add a solution of Potassium Cyanate (1.22 g, 15 mmol) in 5 mL of water dropwise over 10 minutes at room temperature.

    • Expert Insight: The reaction is slightly exothermic. Maintain temperature <30°C to prevent polymerization of cyanic acid.

  • Urea Formation: Stir the mixture for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting amine.

  • Cyclization: Add 5 mL of conc. HCl to the reaction mixture and reflux at 100°C for 60 minutes.

    • Why: The urea intermediate is stable at RT. Acidic reflux is required to drive the intramolecular aminolysis of the ester.

  • Work-up: Pour the hot reaction mixture onto 100 g of crushed ice. The product will precipitate as a yellow/tan solid.

  • Purification: Filter the solid, wash with cold water (3 x 20 mL), and recrystallize from Ethanol/Water (9:1).

Yield: Typically 75-85%. Characterization: ¹H NMR will show the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of the imide proton (~10.8 ppm).

Application II: Reductive Cyclization to Benzimidazoles

While the nitro group is para to the alanine nitrogen, preventing direct quinoxaline formation, it can be reduced to an amine to generate a 1,4-phenylenediamine motif. This allows for the construction of benzimidazoles at the "tail" of the amino acid.

Pathway Logic
  • Reduction:

    
     (Catalytic Hydrogenation).
    
  • Condensation: Reaction of the new primary amine with an aldehyde or carboxylic acid.

  • Oxidation (if required): Formation of the benzimidazole ring.

Experimental Protocol: Methyl 2-[(2-phenyl-1H-benzimidazol-5-yl)amino]propanoate

Reagents:

  • Methyl 2-[(4-nitrophenyl)amino]propanoate[5]

  • Benzaldehyde (1.1 eq)

  • Sodium Metabisulfite (

    
    )
    
  • Pd/C (10% w/w)

  • Solvent: DMF/Ethanol

Step-by-Step Methodology:

  • Hydrogenation: In a Parr shaker or balloon setup, dissolve the starting material in Ethanol. Add 10 mol% Pd/C. Stir under

    
     atmosphere (1 atm) for 4 hours until TLC confirms reduction (amine spot stains with ninhydrin). Filter through Celite to remove catalyst.
    
    • Critical Step: Perform this rapidly under inert atmosphere (Argon) as the resulting p-phenylenediamine derivative is oxidation-sensitive.

  • Condensation: Dissolve the crude amine in DMF. Add Benzaldehyde (1.1 eq) and Sodium Metabisulfite (1.2 eq).

  • Cyclization: Heat the mixture to 120°C for 6 hours.

    • Mechanism:[6][7][8] The bisulfite adduct facilitates the condensation and subsequent oxidative cyclization to the benzimidazole.

  • Work-up: Dilute with water and extract with Ethyl Acetate. Wash with brine.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Visualized Synthetic Workflows

The following diagrams illustrate the divergent synthetic pathways available for this scaffold.

Figure 1: Hydantoin Synthesis Pathway

HydantoinSynthesis Start Methyl 2-[(4-nitrophenyl)amino]propanoate Inter Intermediate: N-Carbamoyl Urea Start->Inter Nucleophilic Addition Reagent Potassium Cyanate (KOCN) + AcOH Reagent->Inter Product 1-(4-Nitrophenyl)-5-methylhydantoin Inter->Product Cyclization Acid HCl Reflux (- MeOH) Acid->Product

Caption: Acid-mediated cyclization of the N-aryl amino ester with cyanate to form the hydantoin core.

Figure 2: Benzimidazole Divergence Pathway

Benzimidazole Start Methyl 2-[(4-nitrophenyl)amino]propanoate Amine Methyl 2-[(4-aminophenyl)amino]propanoate Start->Amine Nitro Reduction Red H2 / Pd-C Red->Amine Product Benzimidazole Derivative Amine->Product Oxidative Cyclization Aldehyde R-CHO / Na2S2O5 Aldehyde->Product

Caption: Utilization of the latent nitro group to access benzimidazole scaffolds via reduction and condensation.

Expert Insights & Troubleshooting

  • Racemization Risk: The alpha-proton is acidic, especially in the ester form. Avoid strong bases (e.g., NaH, LDA) if stereochemical integrity of the alanine methyl group is required. The acidic cyclization method (Protocol 1) generally preserves chirality better than base-mediated methods.

  • Regioselectivity in Hydantoins: When using substituted isocyanates (R-NCO), the product will be a 3-substituted-1-(4-nitrophenyl)hydantoin. The 4-nitrophenyl group will always remain at position 1 due to the initial amine attachment.

  • Handling the Nitro Group: If your target requires the nitro group to be reduced after hydantoin formation, be aware that hydantoins are stable to standard hydrogenation conditions (

    
    , Pd/C), making this a viable late-stage modification.
    

References

  • Hydantoin Synthesis via Amino Acid Esters

    • Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470. Link

  • Synthesis of N-Aryl Amino Acid Esters

    • Ma, D., et al. "CuI-Catalyzed Coupling Reaction of Aryl Halides with Amino Acids and Amino Acid Esters." Journal of the American Chemical Society, 1998, 120(48), 12459–12467. Link

  • Benzimidazole Synthesis from Phenylenediamines

    • Bahrami, K., et al. "One-pot Synthesis of Benzimidazoles and Benzothiazoles from Aldehydes." Journal of Organic Chemistry, 2011.[9] Link

  • Applications in Drug Discovery (Androgen Receptor Antagonists)

    • Clegg, N. J., et al. "ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment." Cancer Research, 2012. (Discusses hydantoin scaffold relevance). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-[(4-nitrophenyl)amino]propanoate

Current Status: Operational Topic: Yield Optimization & Troubleshooting Guide Ticket ID: SNAR-4NO2-ALA Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Reaction Logic The...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Guide Ticket ID: SNAR-4NO2-ALA Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

The Objective: Synthesize Methyl 2-[(4-nitrophenyl)amino]propanoate via Nucleophilic Aromatic Substitution (SNAr).

The Chemistry: This reaction involves the attack of the amino group from L-Alanine methyl ester onto the electron-deficient ring of 1-fluoro-4-nitrobenzene . The nitro group acts as the critical electron-withdrawing group (EWG) that activates the ring, while the fluorine atom serves as the leaving group.[1][2]

Why Your Yield Might Be Low (The "Big Three"):

  • Ester Hydrolysis: The methyl ester is fragile. Presence of water + base saponifies it to the carboxylic acid, which washes away during extraction.

  • Racemization: The

    
    -proton of the amino acid is acidic. Strong bases or high heat will racemize your chiral center, technically "lowering yield" of the desired enantiomer.
    
  • Incomplete Conversion: The amino acid ester is supplied as a hydrochloride salt. If you do not add enough base to neutralize the HCl and scavenge the HF produced, the nucleophile remains protonated and unreactive.

Diagnostic Module: Troubleshooting Low Yields

Use this module to diagnose specific failure modes in your current protocol.

Symptom A: Low Mass Recovery (Product Missing)
  • Likely Cause: Saponification (Hydrolysis).

  • The Mechanism: Hydroxide ions (from wet hygroscopic bases or wet solvents) attack the ester carbonyl. The resulting acid is water-soluble and lost during the bicarbonate wash.

  • Corrective Action:

    • Switch solvent to Anhydrous DMF or Acetonitrile .

    • Replace hygroscopic bases (like NaOH/KOH) with DIPEA (Hunig’s base) or anhydrous

      
       .
      
    • Crucial: Do not use water in the reaction mixture.

Symptom B: Low Conversion (Starting Material Remains)
  • Likely Cause 1: Leaving Group Selection.

  • The Mechanism: In SNAr reactions, the rate-determining step is the nucleophilic attack. Fluorine is highly electronegative, stabilizing the transition state (Meisenheimer complex) much better than Chlorine or Bromine.

  • Corrective Action: Switch from 1-chloro-4-nitrobenzene to 1-fluoro-4-nitrobenzene . Reaction rates can increase by 10-100x.

  • Likely Cause 2: Stoichiometry of Base.

  • Corrective Action: If using Alanine Methyl Ester HCl , you need 2.2 - 2.5 equivalents of base.

    • 1.0 eq to free the amine from the HCl salt.

    • 1.0 eq to neutralize the HF generated during substitution.

Symptom C: Product is an Oil/Sticky Solid (Purity Issues)
  • Likely Cause: Residual Solvent (DMF/DMSO).

  • Corrective Action:

    • Perform an aggressive water wash (5x volume of reaction) during workup to pull out DMF.

    • Back-extract the aqueous layer with Ethyl Acetate to catch any product trapped in the DMF/Water emulsion.

Visualizing the Pathway

The following diagram illustrates the reaction logic and where yield loss occurs.

SNAr_Pathway cluster_inputs Reagents SM1 4-Fluoronitrobenzene (Activated Substrate) Intermediate Meisenheimer Complex (Transition State) SM1->Intermediate Nucleophilic Attack SM2 L-Alanine Methyl Ester.HCl (Nucleophile Source) SM2->Intermediate Amine Liberation Base Base (K2CO3 or DIPEA) Base->SM2 Deprotonation Side_Racemization Impurity: Racemic Mixture (Enantiomeric Excess Loss) Base->Side_Racemization Excess Heat/Strong Base Product Target Product (Methyl 2-[(4-nitrophenyl)amino]propanoate) Intermediate->Product Elimination of F- Side_Hydrolysis Side Product: Carboxylic Acid (Lost in Workup) Product->Side_Hydrolysis Water present

Caption: Reaction pathway showing the critical SNAr mechanism (Green path) versus yield-killing side reactions (Dotted Red paths).

Optimized Protocol (The "Golden Path")

This protocol is designed to maximize yield (>85%) and minimize hydrolysis.

Reagents
ComponentEquivalentsRole
1-Fluoro-4-nitrobenzene 1.0 eqElectrophile (Substrate)
L-Alanine Methyl Ester HCl 1.2 eqNucleophile
Potassium Carbonate (

)
2.5 eqBase (Anhydrous, powder)
Acetonitrile (ACN) Solvent (0.5 M)Polar Aprotic, easy to remove
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under

    
    . Add a magnetic stir bar.
    
  • Charging: Add L-Alanine Methyl Ester HCl (1.2 eq) and anhydrous

    
      (2.5 eq).
    
  • Solvation: Add anhydrous Acetonitrile (Concentration ~0.5 M relative to substrate). Stir for 10 minutes at Room Temp (RT) to liberate the free amine.

  • Addition: Add 1-Fluoro-4-nitrobenzene (1.0 eq) in one portion.

  • Reaction: Heat to 60°C (Oil bath). Monitor by TLC (Hexane:EtOAc 7:3).

    • Note: Reaction should be complete within 4-6 hours. Do not overheat (>80°C) to prevent racemization.

  • Workup (Critical for Yield):

    • Cool to RT. Filter off the solid salts (

      
      /KF/KCl).
      
    • Evaporate the Acetonitrile filtrate to a residue.

    • Redissolve residue in Ethyl Acetate.

    • Wash with Water (x2) and Brine (x1) .

    • Tip: Do not use 1M NaOH or 1M HCl washes; neutral water is safest for the ester.

  • Isolation: Dry over

    
    , filter, and concentrate.
    

Frequently Asked Questions (FAQ)

Q: Can I use DMF instead of Acetonitrile? A: Yes. DMF often accelerates SNAr reactions due to better solubility of the intermediate. However, DMF is harder to remove. If you use DMF, you must pour the reaction mixture into a large excess of ice water to precipitate the product or extract thoroughly with EtOAc.

Q: Why did my product turn into a dark tar? A: This indicates decomposition, likely due to excessive temperature (>100°C) or the presence of oxygen. Nitro-aromatics can be sensitive to oxidative degradation at high temps. Ensure an inert atmosphere (


) and keep temp <80°C.

Q: Can I use Triethylamine (


) instead of 

?
A: Yes, but be cautious. Organic bases like

can sometimes promote racemization of the amino acid alpha-center more aggressively than carbonate bases. If chirality is critical, stick to inorganic bases or DIPEA.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. Link (Foundational text on SNAr mechanisms and leaving group effects).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Authoritative source on SNAr kinetics and Meisenheimer complexes).
  • Neustadt, B. R. (1979). "Facile Synthesis of N-Aryl-alpha-amino Acids." Tetrahedron Letters, 20(52), 5023-5026.
  • Pugnière, M., et al. (1984). "Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents."[3] Biotechnology Letters. Link (Discussion on racemization risks in basic organic solvents).

Sources

Optimization

Technical Support Center: Purification of Methyl 2-[(4-nitrophenyl)amino]propanoate

Role: Senior Application Scientist Ticket ID: PUR-N-ARYL-001 Status: Open Subject: Troubleshooting Column Chromatography for -Aryl Amino Acid Derivatives[1] Executive Summary & Molecule Profile[1] Welcome to the technica...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Ticket ID: PUR-N-ARYL-001 Status: Open Subject: Troubleshooting Column Chromatography for


-Aryl Amino Acid Derivatives[1]

Executive Summary & Molecule Profile[1]

Welcome to the technical support center. You are purifying Methyl 2-[(4-nitrophenyl)amino]propanoate . Before we troubleshoot, we must understand the "personality" of your molecule, as this dictates the purification strategy.[1]

This compound is an


-aryl amino acid ester , likely synthesized via a nucleophilic aromatic substitution (

) between alanine methyl ester and 1-fluoro-4-nitrobenzene.[1]
Compound Profile (The "Patient")
FeatureChemical ConsequenceChromatographic Impact
Chromophore

-Nitroaniline moiety
Visual Advantage: The compound is intensely yellow/orange .[1] You can visually track the band without constant UV monitoring.[1]
Basicity Low (

)
Low Tailing Risk: Unlike standard amines, the electron-withdrawing nitro group reduces basicity.[1] It will not interact strongly with acidic silanols.[1]
Stability Methyl EsterAcid Sensitive: Prolonged exposure to acidic silica or wet solvents can hydrolyze the ester to the carboxylic acid (which sticks to the column).[1]
Polarity ModerateElutes easily in standard normal-phase solvents (Hexane/Ethyl Acetate).[1]

Pre-Run Triage: Method Development

Before packing the column, perform these checks to prevent failure.

A. TLC Optimization (Thin Layer Chromatography)

Do not guess the solvent system.[1]

  • Standard System: Hexane : Ethyl Acetate (Hex:EtOAc).[1]

  • Target

    
    :  Adjust the ratio until your target yellow spot has an 
    
    
    
    of 0.25 – 0.35 .
  • Starting Material Check:

    • Fluoronitrobenzene:[1] Non-polar (High

      
      , moves near solvent front).[1]
      
    • Alanine Methyl Ester: Polar/Basic (Low

      
      , likely stains with Ninhydrin, not UV/Yellow).[1]
      
B. Sample Loading Strategy

Critical Failure Point: Poor loading causes band broadening.[1]

  • Recommended: Dry Loading .[1]

    • Dissolve crude mixture in minimal Dichloromethane (DCM).[1]

    • Add silica gel (10x weight of crude).[1]

    • Evaporate to dryness (rotary evaporator) until you have a free-flowing yellow powder.

    • Load this powder on top of the packed column.[1]

  • Why? This compound often has poor solubility in Hexane.[1] Liquid loading with DCM will cause the band to "crash out" or streak immediately upon hitting the Hexane-rich mobile phase.[1]

Troubleshooting Guide (FAQs)

Issue 1: "My target spot is streaking/tailing significantly."

Diagnosis: Contrary to popular belief, this is likely not due to amine-silanol interactions (because your amine is not basic).[1] It is likely Column Overload or Solubility Mismatch .

Protocol Fix:

  • Check Loading Mass: Ensure sample mass is <1% of silica mass (e.g., 1g sample on 100g silica).[1]

  • Switch to Gradient: Do not run isocratic (constant ratio). Start at 100% Hexane and slowly increase EtOAc.[1] This sharpens the rear edge of the band.[1]

  • Do NOT add Triethylamine (TEA): Adding TEA is standard for amines, but here it is unnecessary and risks hydrolyzing your methyl ester.[1]

Issue 2: "I see two yellow spots very close together."

Diagnosis: This is a separation efficiency issue. The second spot is likely a side product, potentially the ethyl ester (if ethanol was used in workup) or a regioisomer (rare for this specific synthesis but possible).[1]

Protocol Fix:

  • Use a Shallower Gradient: If your standard run is 0%

    
     30% EtOAc over 20 minutes, stretch it to 0% 
    
    
    
    20% over 40 minutes.
  • Change Selectivity: Switch the solvent system to Dichloromethane (DCM) : Methanol .

    • Start: 100% DCM.[1]

    • Ramp: 0%

      
       2% MeOH.[1]
      
    • Why? DCM interacts differently with the nitro group's dipole than Hexane does.[1]

Issue 3: "The yellow band stopped moving, or yield is low."[1]

Diagnosis: On-Column Hydrolysis. The silica gel is slightly acidic.[1] If the run takes too long (>2 hours), the methyl ester hydrolyzes to the free acid. The acid interacts strongly with silica and will not elute with Hexane/EtOAc.[1]

Protocol Fix:

  • Flush the Column: Switch immediately to 10% Methanol in DCM to flush everything off.[1]

  • Verify: Check the "stuck" fraction by TLC.[1] If the

    
     is extremely low and streaks, it is the acid.[1]
    
  • Prevention: Run the column faster (increase flow rate) or use Neutral Alumina instead of Silica Gel for the stationary phase.

Visual Workflow & Decision Tree

The following diagram illustrates the decision logic for purifying this specific


-aryl derivative.

PurificationLogic Start Crude Mixture (Yellow Solid) TLC TLC Analysis (Hex:EtOAc) Start->TLC RfCheck Target Rf? TLC->RfCheck RfHigh Rf > 0.5 (Too Fast) RfCheck->RfHigh Yes RfLow Rf < 0.15 (Too Slow) RfCheck->RfLow Yes RfGood Rf 0.25 - 0.35 (Ideal) RfCheck->RfGood Yes ReducePol Decrease EtOAc Increase Hexane RfHigh->ReducePol IncreasePol Increase EtOAc or Switch to DCM RfLow->IncreasePol Loading Dry Loading on Silica (Prevent Precipitation) RfGood->Loading ReducePol->TLC IncreasePol->TLC Elution Gradient Elution (0% -> 30% EtOAc) Loading->Elution Tailing Problem: Tailing? Elution->Tailing FixTailing Check Mass Overload (Do NOT add Base) Tailing->FixTailing Yes Success Pure Product (Yellow Solid) Tailing->Success No

Caption: Decision matrix for optimizing the mobile phase and troubleshooting band broadening for N-aryl amino acid esters.

Comparative Data: Solvent Systems

Choose your solvent system based on the separation difficulty.[1]

SystemComponentsApplicationProsCons
System A (Standard) Hexane / Ethyl AcetateGeneral PurificationEasy to remove solvent; Good separation of non-polar impurities.[1]Poor solubility for high loading; can cause precipitation.[1]
System B (Alternative) DCM / MethanolPolar ImpuritiesExcellent solubility (allows liquid loading); Different selectivity.[1]DCM is toxic; Silica dissolves slightly in MeOH (contaminates product).[1]
System C (Rescue) Toluene / AcetoneClose Eluters

-

interactions with the nitro-aromatic ring can separate isomers.[1]
High boiling point (hard to dry); Smells bad.[1]

References & Validation

  • General Chromatography Troubleshooting:

    • Source: Phenomenex Technical Guides.[1] "Troubleshooting HPLC and Flash Chromatography: Peak Tailing."

    • URL:

  • Synthesis Context (

    
     Reaction): 
    
    • Source: ChemicalBook / PubChem.[1] "Synthesis and properties of 4-nitro-L-phenylalanine derivatives." (Note: Used for physical property comparison of nitro-aniline derivatives).[1]

    • URL:[1]

  • Silanol Interactions & Basicity:

    • Source: Cytiva Life Sciences.[1] "Purification of basic compounds on silica." (Validating the low basicity of nitro-anilines vs alkyl amines).

    • URL:[1]

(Note: The URLs provided direct to the landing pages of authoritative databases and technical guides to ensure link permanence.)

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of N-(4-nitrophenyl)alanine methyl ester

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals requiring high-purity isolation of N-(4-nitrophenyl)alanine methyl ester .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals requiring high-purity isolation of N-(4-nitrophenyl)alanine methyl ester .

Unlike standard aliphatic amino acids, the introduction of the 4-nitrophenyl group drastically alters the physicochemical landscape of the molecule. The strong electron-withdrawing nitro group, combined with the hydrogen-bonding capacity of the secondary amine and the hydrolytic sensitivity of the methyl ester, requires a highly deliberate approach to solvent selection and thermodynamic control[1].

Physicochemical Profiling & Solvent Causality

To design a self-validating recrystallization protocol, we must first deconstruct the molecule's solubility drivers:

  • The Methyl Ester: Highly susceptible to hydrolysis or transesterification. Prolonged heating in protic solvents (like ethanol or methanol) in the presence of trace acidic or basic impurities will degrade the product.

  • The 4-Nitrophenyl Moiety: Imparts significant lipophilicity and a strong chromophore (often appearing vibrant yellow or orange)[1]. It strongly pi-stacks, which can either drive rapid crystallization or lead to the trapping of structurally similar aromatic impurities.

  • The Secondary Amine: Acts as a hydrogen-bond donor, making the compound highly soluble in hydrogen-bond accepting solvents like Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF), but insoluble in non-polar hydrocarbons like Hexanes or Heptane.

Solvent System Selection Matrix

Based on the structural profile, binary solvent systems (Good Solvent / Anti-Solvent) are required. The table below quantifies the efficacy of standard systems used for N-aryl amino acid esters[2][3].

Solvent SystemRoleEfficacyHydrolysis RiskCausality & Notes
EtOAc / Hexanes PrimaryOptimal NoneEtOAc perfectly solvates the secondary amine via H-bonding. Hexanes force precipitation without interacting with the ester[2].
DCM / Hexanes AlternativeHighNoneExcellent for highly impure crude mixtures. DCM provides rapid dissolution at lower temperatures (boiling point 39.6°C), minimizing thermal degradation[3].
EtOH / Water DiscouragedModerateHigh Risk of transesterification to ethyl ester or hydrolysis to the free carboxylic acid upon extended heating[4].
Toluene / Heptane NicheLowNoneToluene pi-stacks with the nitrophenyl ring, often making the compound too soluble, resulting in poor recovery yields.

Standard Operating Procedure (SOP): EtOAc/Hexanes Recrystallization

This protocol is designed as a self-validating system . Each step contains a visual or analytical checkpoint to ensure the thermodynamic state of the solution is correct before proceeding.

Step 1: Initial Dissolution (The "Good" Solvent)

  • Place the crude N-(4-nitrophenyl)alanine methyl ester in a round-bottom flask equipped with a reflux condenser.

  • Add Ethyl Acetate (EtOAc) dropwise while heating to 60°C in a water bath.

  • Validation Check: Stop adding EtOAc the exact moment the solid completely dissolves. The solution must be saturated at 60°C. If the solution is dark brown or opaque, proceed to Step 1a; otherwise, skip to Step 2.

    • Step 1a (Optional Charcoal Treatment): Add 5% w/w activated charcoal (Darco). Boil for 5 minutes, then perform a hot gravity filtration through a fluted filter paper pre-wetted with hot EtOAc[4].

Step 2: Anti-Solvent Titration

  • Maintain the clear filtrate at 60°C.

  • Begin adding Hexanes dropwise with vigorous stirring.

  • Validation Check: Stop adding Hexanes immediately when the solution becomes faintly cloudy (the cloud point) and the cloudiness persists for more than 5 seconds.

Step 3: Thermodynamic Cooling

  • Remove the flask from the heat source. Do not disturb or agitate the flask. Allow it to cool ambiently to room temperature (approx. 20-25°C) over 1-2 hours.

  • Validation Check: Fine, needle-like crystals should begin forming within 30 minutes.

Step 4: Maturation and Harvesting

  • Once at room temperature, transfer the flask to an ice-water bath (0-4°C) for 2 hours to maximize the yield.

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal amount of ice-cold Hexanes to displace any residual mother liquor.

  • Dry under a high vacuum at room temperature to a constant weight.

RecrystallizationWorkflow Start Crude N-(4-nitrophenyl) alanine methyl ester Dissolve Dissolve in minimal hot EtOAc (60°C) Start->Dissolve Charcoal Add Activated Charcoal & Hot Filtration Dissolve->Charcoal If highly colored Cooling Slowly cool to Room Temperature Dissolve->Cooling If clear Charcoal->Cooling Antisolvent Add Hexanes dropwise until cloudy Cooling->Antisolvent Crystallize Chill in ice bath (0-4°C) for 2h Antisolvent->Crystallize Filter Vacuum Filtration & Cold Wash Crystallize->Filter Pure Pure Crystalline Product Filter->Pure

Workflow for the recrystallization of N-(4-nitrophenyl)alanine methyl ester.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky syrup) instead of forming crystals. How do I fix this?

Mechanistic Cause: Oiling out is a phenomenon known as Liquid-Liquid Phase Separation (LLPS). It occurs when the melting point of the solute in the solvent mixture is depressed below the saturation temperature. Because crude N-(4-nitrophenyl)alanine methyl ester contains impurities, its melting point is artificially lowered, causing it to crash out as a liquid rather than a solid. Actionable Solution:

  • Re-heat the mixture until the oil completely redissolves into a homogeneous solution.

  • Add 5-10% more of the "good" solvent (EtOAc). This lowers the saturation temperature below the depressed melting point of the solute.

  • Allow it to cool much more slowly. If you have pure product from a previous batch, add a single "seed crystal" when the solution is just slightly above room temperature to provide a nucleation site.

Q2: The solution is intensely yellow/orange. Does this mean it is highly impure?

Mechanistic Cause: Not necessarily. The 4-nitrophenyl group is a highly conjugated push-pull system (amine donor, nitro acceptor), which inherently absorbs light in the blue/violet spectrum, reflecting yellow/orange[1]. However, if the crude is dark brown or red, it likely contains unreacted starting materials (e.g., 4-fluoro-nitrobenzene) or oxidation byproducts. Actionable Solution: If the color is excessively dark, utilize the activated charcoal step (Step 1a in the SOP). Charcoal possesses a massive surface area that preferentially adsorbs highly conjugated, polymeric impurities while leaving the desired monomeric ester in solution[4].

Q3: Can I use an Ethanol/Water mixture? It's cheaper and greener.

Mechanistic Cause: We strongly advise against it for this specific molecule. While EtOH/Water is a classic system for simple N-aryl amides[1], your compound is a methyl ester . Heating a methyl ester in ethanol in the presence of trace water and unneutralized reaction byproducts (acting as catalytic acids/bases) will trigger transesterification (converting your methyl ester to an ethyl ester) or outright hydrolysis (yielding the free carboxylic acid)[4]. Actionable Solution: Stick to aprotic solvent systems like EtOAc/Hexanes or DCM/Hexanes to guarantee the chemical integrity of the ester[2][3].

Q4: My yield is exceptionally low (<40%), but the purity is high. How do I recover more product?

Mechanistic Cause: You likely used too much EtOAc during the initial dissolution step, meaning the solution never reached true supersaturation when cooled. Actionable Solution: Do not discard the mother liquor (the filtrate). Transfer it to a rotary evaporator and remove approximately 50-60% of the solvent volume. Re-heat to dissolve any precipitated solids, and repeat the cooling process to harvest a "second crop" of crystals. Validate the purity of this second crop via TLC or NMR, as it will inherently contain a higher ratio of impurities than the first crop.

Troubleshooting Issue Recrystallization Issue Oiling Oiling Out (LLPS) Issue->Oiling NoCryst No Crystallization Issue->NoCryst Color Persistent Discoloration Issue->Color FixOil1 Re-heat until homogeneous Oiling->FixOil1 FixNo1 Scratch inner flask wall NoCryst->FixNo1 FixCol1 Charcoal treatment or Silica plug Color->FixCol1 FixOil2 Add 5-10% more Good Solvent FixOil1->FixOil2 FixOil3 Add Seed Crystals at lower Temp FixOil2->FixOil3 FixNo2 Evaporate 20% of solvent FixNo1->FixNo2

Troubleshooting logic tree for common recrystallization failures.

References

  • Google Patents.US6506782B1 - Heterocyclic compounds, pharmaceutical compositions comprising same, and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds. Google Patents.
  • Asian Journal of Chemistry. Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts. Asian Pubs. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Removal of Unreacted p-Fluoronitrobenzene (PFNB)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of reaction mixtures containing excess p-fluoronitrobenzene (PFNB, also know...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of reaction mixtures containing excess p-fluoronitrobenzene (PFNB, also known as 1-fluoro-4-nitrobenzene). Because PFNB is a highly active electrophile commonly used in excess to drive nucleophilic aromatic substitution (SNAr) reactions to completion[1], its removal is a notorious bottleneck in drug development workflows.

This guide provides field-proven, causality-driven strategies to efficiently sequester and remove PFNB without relying on tedious, scale-limiting column chromatography.

FAQ 1: Why is p-fluoronitrobenzene so difficult to remove via standard workup?

Answer: The difficulty stems directly from PFNB's physicochemical profile. Unlike highly volatile solvents or low-boiling electrophiles, PFNB has a boiling point of 205 °C[2][3], which precludes standard rotary evaporation. Applying the high vacuum required to distill it off often leads to the thermal degradation of sensitive active pharmaceutical ingredients (APIs). Furthermore, its partition coefficient (Log Pow 1.8)[2][3] dictates that it will strongly favor the organic phase during standard aqueous extractions, causing it to co-elute with your target product.

Table 1: Physicochemical Profile of p-Fluoronitrobenzene (PFNB)

PropertyValueImpact on Downstream Purification
Boiling Point 205 °C[2][3]Precludes simple evaporation; requires high-vacuum distillation.
Melting Point 21–27 °C[2][4]Can oil out or co-crystallize with target compounds at room temperature.
Water Solubility ~1.467 g/L (Insoluble)[3]Cannot be removed by simple water or brine washes.
Partition Coefficient Log Pow 1.8[2][3]Strongly partitions into organic solvents (e.g., EtOAc, DCM) during workup.
Chemical Reactivity Highly ElectrophilicHighly susceptible to SNAr[5]; enables chemical scavenging strategies.
FAQ 2: What is "Chemical Scavenging" and how does it solve the PFNB carryover issue?

Answer: Instead of fighting PFNB's physical properties, we exploit its chemical reactivity. PFNB is an electron-deficient aryl halide primed for SNAr[5]. Chemical scavenging involves introducing a highly polar or immobilized nucleophile (the "scavenger") at the end of your main reaction. This scavenger attacks the unreacted PFNB, converting it into a new chemical entity (an adduct) with drastically different physical properties—either rendering it highly water-soluble or covalently tethering it to a solid support[6].

Table 2: Comparison of Chemical Scavengers for PFNB Removal

Scavenger ReagentPhaseMechanism of SeparationIdeal Use Case
Thioglycolic Acid LiquidForms a water-soluble carboxylate adduct.Base-tolerant target products.
Ethanolamine LiquidForms a highly polar, acid-soluble adduct.Acid-tolerant target products.
PAMAM Dendrimers Soluble PolymerAdduct precipitates or is filtered after solvent swap.High-throughput parallel synthesis[7].
Si-Trisamine Solid ResinCovalently binds PFNB to a silica backbone.Water-sensitive or highly fragile APIs[6].
Workflow Decision Matrix

To determine the optimal scavenging route for your specific reaction mixture, follow the logic outlined in the decision matrix below.

PFNB_Workflow Start Unreacted PFNB in Reaction Mixture Q1 Is the target product water-sensitive? Start->Q1 SolidScav Solid-Phase Scavenging (e.g., Si-Trisamine Resin) Q1->SolidScav Yes Q2 Can the product tolerate basic aqueous washes? Q1->Q2 No Distill Vacuum Distillation / Recrystallization SolidScav->Distill If resin fails ThiolScav Liquid-Phase Scavenging (Thioglycolic Acid + Base) Q2->ThiolScav Yes AmineScav Liquid-Phase Scavenging (Ethanolamine / Glycine) Q2->AmineScav No (Acidic/Neutral only)

Decision matrix for selecting a p-fluoronitrobenzene (PFNB) removal strategy.

FAQ 3: How do I execute a liquid-phase chemical scavenging workflow?

Answer: For products that can tolerate aqueous workups, liquid-phase scavenging with a thiol is the most efficient and cost-effective method.

Protocol A: Liquid-Phase Scavenging via Thiol-SNAr

  • Reagent Addition: To your crude organic reaction mixture, add 1.5 equivalents (relative to the calculated excess of PFNB) of thioglycolic acid and 2.0 equivalents of triethylamine.

    • Causality: The base deprotonates the thiol, generating a highly nucleophilic thiolate. Thiolates are exceptionally reactive toward electron-deficient aryl fluorides via SNAr[5], ensuring rapid and complete consumption of the PFNB.

  • Incubation: Stir the mixture at room temperature for 1–2 hours.

    • Self-Validation: Analyze an aliquot via LCMS or TLC. The complete disappearance of the PFNB peak (UV active, high Rf) and the emergence of a highly polar baseline spot confirms the formation of the (4-nitrophenyl)thioacetic acid adduct.

  • Aqueous Partitioning: Add a 1M aqueous solution of sodium bicarbonate (pH ~8.5) and vigorously mix.

    • Causality: The basic aqueous phase deprotonates the carboxylic acid of the newly formed adduct, converting it into a water-soluble carboxylate salt. This drastically shifts its partition coefficient, forcing it entirely into the aqueous layer while leaving your lipophilic product in the organic phase.

  • Phase Separation: Separate the layers. The organic layer now contains your purified product, completely free of PFNB.

FAQ 4: My product is sensitive to aqueous workups. How can I remove PFNB using solid-phase scavengers?

Answer: If your API degrades in water or forms intractable emulsions, you must avoid liquid-liquid extraction entirely. Instead, use a solid-supported scavenger like ISOLUTE Si-Trisamine[6] or PAMAM dendrimers[7].

Protocol B: Solid-Phase Scavenging via Si-Trisamine Resin

  • Resin Preparation: Swell ISOLUTE Si-Trisamine resin[6] (3–4 equivalents relative to excess PFNB) in dichloromethane (DCM) or tetrahydrofuran (THF) for 10 minutes.

    • Causality: Swelling maximizes the surface area and exposes the primary amine functional groups within the porous silica matrix, ensuring optimal collision frequency with the electrophilic PFNB in solution.

  • Incubation: Add the crude reaction mixture to the resin suspension and agitate gently at 40 °C for 4–6 hours.

    • Causality: The immobilized primary amines attack the PFNB via SNAr, covalently tethering the nitroaromatic byproduct to the solid support. Mild heating accelerates the substitution kinetics.

  • Self-Validation: Observe the resin color. The resin will transition from off-white to a deep yellow/orange. This provides immediate visual confirmation that the resin-bound p-nitroaniline derivative has been generated and the electrophile is successfully sequestered.

  • Filtration: Filter the mixture through a sintered glass funnel and wash the resin cake with a polar aprotic solvent (e.g., EtOAc or THF) to elute the purified product. Discard the yellow resin.

References
  • 1-FLUORO-4-NITROBENZENE For Synthesis - Laboratory Chemicals | Alpha Chemika | 2

  • Material Safety Data Sheet - 1-Fluoro-4-nitrobenzene, 99% | Cole-Parmer | 4

  • 1-Fluoro-4-nitrobenzene Product Documentation | Fluorochem |3

  • Dendrimers as Scavengers for Rapid Purification in Solution-Phase Parallel Synthesis | MDPI | 7

  • Metal scavengers for organic purification (ISOLUTE Si-Trisamine) | Biotage | 6

  • Al2O3 promoted mechanochemical nucleophilic aromatic substitution | RSC Mechanochemistry |1

  • Arylation Chemistry for Bioconjugation | NIH (PMC) |5

Sources

Troubleshooting

Optimizing temperature for SnAr reactions with alanine methyl ester

Topic: Optimizing Temperature for SnAr Reactions with Alanine Methyl Ester Ticket ID: SNAR-ALA-OPT-001 Status: Active Guide Introduction: The Temperature Paradox Welcome to the Advanced Synthesis Support Center. You are...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Temperature for SnAr Reactions with Alanine Methyl Ester Ticket ID: SNAR-ALA-OPT-001 Status: Active Guide

Introduction: The Temperature Paradox

Welcome to the Advanced Synthesis Support Center. You are likely here because you are attempting a Nucleophilic Aromatic Substitution (SnAr) using L-Alanine Methyl Ester and encountering a critical trade-off: Reactivity vs. Integrity.

In SnAr chemistry, L-Alanine Methyl Ester presents a unique challenge compared to simple amines. The ester group activates the


-proton, making it susceptible to deprotonation by the very bases required to drive the SnAr reaction.
  • Too Cold: The amine nucleophile cannot overcome the activation energy barrier to form the Meisenheimer complex. Reaction stalls.

  • Too Hot: The base deprotonates the chiral center, leading to racemization (loss of ee). Simultaneously, trace moisture causes ester hydrolysis.

This guide provides a self-validating system to navigate this narrow thermodynamic window.

Module 1: Troubleshooting & Diagnostics (Q&A)

Q1: My conversion is good (>90%), but my enantiomeric excess (ee) has dropped to 80%. What happened?

Diagnosis: Thermal Racemization via Enolate Formation. Mechanism: At elevated temperatures (typically >60°C), the base used to scavenge the leaving group (e.g., HCl) begins to deprotonate the


-carbon of the alanine. This forms a planar enolate intermediate which, upon reprotonation, destroys chirality.
Corrective Action: 
  • Switch Base: If using carbonate (

    
    , 
    
    
    
    ), switch to a non-nucleophilic organic base like DIPEA (Hünig's base). Inorganic bases often have higher surface basicity in heterogeneous mixtures.
  • Temperature Step-Down: Reduce temperature by 10°C intervals. Racemization rates often follow a steeper Arrhenius curve than the SnAr reaction rate.

  • Solvent Swap: Avoid DMF if possible; it decomposes to dimethylamine (a secondary nucleophile) and CO at high temps. DMSO or NMP are more stable but require strict temperature control.

Q2: I see a new peak at RRT 0.85 (Acid). Why is my ester hydrolyzing?

Diagnosis: Base-Mediated Hydrolysis. Mechanism: Even "anhydrous" polar aprotic solvents (DMSO, DMF) are hygroscopic. At temperatures >50°C, hydroxide ions (generated from trace water + base) attack the ester carbonyl faster than the amine attacks the aromatic ring. Corrective Action:

  • The "Sieve Protocol": Store reaction solvents over activated 4Å molecular sieves for 24 hours prior to use.

  • Base Selection: Avoid hydroxide bases (NaOH, KOH) entirely. Use bicarbonate (

    
    ) if the electrophile is highly activated, as it is too weak to promote rapid hydrolysis.
    
Q3: The reaction is sluggish at 40°C. Can I use microwave irradiation?

Diagnosis: Kinetic Trapping. Analysis: Microwave heating is efficient but risky for chiral esters. It creates localized "hot spots" that can instantaneously racemize the substrate before bulk temperature readings trigger a shut-off. Corrective Action:

  • Preferred: Conventional oil bath heating with vigorous stirring (to eliminate thermal gradients).

  • Alternative: If microwave is necessary, use Simultaneous Cooling (compressed air cooling while irradiating) to maintain a bulk temp of 45-50°C while pumping energy into the activation barrier.

Module 2: Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways you must manage. Note how Temperature acts as the switch between the desired Path A and the undesired Paths B & C.

SnAr_Pathways cluster_conditions Critical Control Factors Start Start: Ar-F + L-Ala-OMe Meisenheimer Meisenheimer Complex Start->Meisenheimer  Nucleophilic Attack (Rate Limiting) Enolate Enolate Intermediate Start->Enolate  High T (>60°C) Strong Base Hydrolysis Carboxylic Acid (Byproduct) Start->Hydrolysis  Trace H2O + Base High T Product Product (Chiral L-Isomer) Meisenheimer->Product  F- Elimination Racemate Racemic Product (DL-Mix) Enolate->Racemate  Reprotonation

Caption: Figure 1. Competing kinetic pathways. Path A (Green) is the desired SnAr. Path B (Red) represents thermal racemization. Path C (Grey) represents hydrolysis.

Module 3: The Self-Validating Optimization Protocol

Do not guess the temperature. Use this standardized gradient experiment to determine the "Thermodynamic Sweet Spot" for your specific electrophile.

Prerequisites:

  • Base: DIPEA (3.0 eq) or

    
     (2.0 eq, milled).
    
  • Solvent: Dry DMSO or NMP (0.2 M concentration).

  • Analytics: Chiral HPLC or SFC method established.

Experimental Workflow
StepActionTechnical Rationale
1 The Zero-Point Screen Run the reaction at 25°C (RT) for 4 hours. Check LCMS. • If conversion < 10%: Go to Step 2.• If conversion > 50%: STOP. Optimize time at RT.
2 The Thermal Ramp Set up 3 parallel vials at 40°C, 50°C, and 60°C . Run for 4 hours.
3 Data Extraction Plot Conversion % vs. ee % for all three points.
4 The Additive Check If 60°C is required for conversion but causes racemization, add 10 mol% KF (Potassium Fluoride) .

Module 4: Decision Logic for Optimization

Use this flowchart to make real-time decisions during your optimization process.

Optimization_Logic Start Start Optimization (Temp = 25°C) Check_Conv Check Conversion (4 Hours) Start->Check_Conv Check_EE Check Enantiomeric Excess (ee) Check_Conv->Check_EE > 50% Increase_T Increase Temp (+10°C) Check_Conv->Increase_T < 10% Success OPTIMIZED Scale Up Check_EE->Success > 98% ee Change_Base Switch to Weaker Base (e.g. NaHCO3) Check_EE->Change_Base < 95% ee Increase_T->Check_Conv Add_Catalyst Add Catalyst (KF or Lewis Acid) Change_Base->Add_Catalyst Rate slows down Add_Catalyst->Check_Conv

Caption: Figure 2. Logic flow for determining optimal reaction conditions based on conversion and chiral purity data.

References

  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Chemistry LibreTexts. Retrieved from [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids. National Institutes of Health (PMC). Retrieved from [Link]

  • SNAr Reaction in Common Molecular Solvents. ACS Green Chemistry Institute. Retrieved from [Link]

  • Effect of Temperature on the Purity and Yield of Aspirin (Analogous Ester Studies). Academia.edu. Retrieved from [Link]

  • Aggregation and Racemization in Peptide Synthesis. AAPPTEC Technical Guides. Retrieved from [Link]

Optimization

Troubleshooting low purity in Methyl 2-[(4-nitrophenyl)amino]propanoate production

Ticket ID: N-ARYL-ALA-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: N-ARYL-ALA-001

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Hidden" Complexity of SNAr

You are likely here because your synthesis of Methyl 2-[(4-nitrophenyl)amino]propanoate (also known as N-(4-nitrophenyl)-L-alanine methyl ester) is failing to meet purity specifications (>98%).

While the reaction appears simple—a Nucleophilic Aromatic Substitution (SNAr) between methyl alaninate and a 4-halonitrobenzene—it is deceptively prone to three specific failure modes: Ester Hydrolysis , Racemization , and Starting Material Contamination .

This guide abandons generic advice. We will troubleshoot your specific failure symptoms using the "Triad of Purity" framework: Chemical Stability, Stereochemical Integrity, and Phase Isolation.

Module 1: Reaction Optimization (Upstream Control)

Q1: Why does my HPLC show a large, early-eluting peak despite high conversion?

Diagnosis: You are likely experiencing In Situ Ester Hydrolysis . Root Cause: The SNAr reaction requires a base (typically K2CO3 or Et3N) to neutralize the HCl released from the methyl alaninate hydrochloride salt. If your solvent (DMF/DMSO) contains even trace water (>0.1%), the combination of Base + Water + Heat rapidly hydrolyzes your methyl ester into the carboxylic acid derivative (2-[(4-nitrophenyl)amino]propanoic acid).

The Mechanism of Failure: Hydroxide ions (generated from wet carbonate) are often better nucleophiles for the ester carbonyl than the amine is for the aryl ring, especially if the SNAr reaction is sluggish.

Corrective Protocol:

  • Switch Reagents: Use 1-Fluoro-4-nitrobenzene instead of the chloro- analog. The fluoride is significantly more reactive in SNAr (Meisenheimer complex stabilization), allowing you to run the reaction at lower temperatures (40–50°C) , drastically reducing hydrolysis rates.

  • Solvent Hygiene: Use anhydrous DMF/DMSO stored over molecular sieves.

  • Base Selection: Switch to DIPEA (Diisopropylethylamine) (2.5 eq) instead of inorganic carbonates. DIPEA is non-nucleophilic and less likely to promote hydrolysis in organic media compared to heterogeneous carbonate surfaces that trap water.

Q2: My product is an oil, but the literature says it should be a solid. Why?

Diagnosis: Eutectic Impurity Interference. Root Cause: Your product is contaminated with unreacted 1-fluoro-4-nitrobenzene or the hydrolyzed acid . Even 5% impurity can depress the melting point enough to turn a solid product into a sticky oil (a "supercooled liquid").

The "Solubility Trap": The starting material (halo-nitrobenzene) and the product are both highly lipophilic. Standard aqueous workups often fail to separate them.

Corrective Protocol (The "Acid-Base Sandwich"): Do not rely on a simple water wash.

  • Dissolve crude oil in Ethyl Acetate.

  • Wash 1: 1M HCl (removes unreacted methyl alaninate).

  • Wash 2: Saturated NaHCO3 (removes the hydrolyzed acid impurity).

  • Wash 3: Brine (drying).[1]

  • Purification: If starting halide remains, recrystallize from Methanol/Water (9:1) . The nitro-halo impurity is less soluble in aqueous methanol than the amino-ester product.

Module 2: Stereochemical Integrity

Q3: My optical rotation is lower than expected. Did I racemize the center?

Diagnosis:


-Proton Abstraction. 
Root Cause:  The 

-proton of the amino acid ester is acidified by the adjacent carbonyl group. While the aniline nitrogen is less basic than an alkyl amine, the basic conditions required for SNAr can still deprotonate this center, leading to an achiral enolate intermediate.

Visualizing the Racemization Pathway:

Racemization SM L-Alanine Methyl Ester Enolate Planar Enolate (Achiral Intermediate) SM->Enolate Slow Deprotonation (>80°C) Target Pure L-Product SM->Target Fast S_NAr (<60°C) Base Base (K2CO3/Heat) Base->Enolate Racemate Racemic Product (DL-Mixture) Enolate->Racemate Reprotonation

Caption: Kinetic competition between the desired SNAr substitution (Green) and the thermodynamic racemization trap (Red).

Corrective Protocol:

  • Limit Temperature: Never exceed 60°C . If the reaction is too slow, increase concentration (1.0 M) or use the Fluoro-substrate.

  • Avoid Strong Bases: Avoid NaH or strong alkoxides. Stick to mild organic bases (DIPEA) or weak inorganic bases (K2CO3).

Module 3: Quantitative Troubleshooting Data

Solvent & Base Selection Matrix

Use this table to select conditions based on your specific impurity profile.

Condition SetReaction RateHydrolysis RiskRacemization RiskBest For...
DMF + K2CO3 (80°C) HighHigh High Rapid screening (not production)
DMSO + Et3N (50°C) MediumMediumMediumGeneral synthesis
NMP + DIPEA (45°C) MediumLow Low High-Purity / Chiral Synthesis
Ethanol + NaHCO3 (Reflux) LowHighLowGreen chemistry (requires longer time)

Module 4: Master Troubleshooting Workflow

Follow this logic gate to save your batch.

Troubleshooting Start Start: Low Purity Observed CheckState Is Product Solid or Oil? Start->CheckState Oil Oily / Sticky CheckState->Oil Oil Solid Solid but Low MP CheckState->Solid Solid CheckTLC TLC Analysis (vs Starting Material) Oil->CheckTLC Action3 Check Optical Rotation (Racemization Check) Solid->Action3 SpotHigh High Rf Spot Present (Unreacted Halide) CheckTLC->SpotHigh Non-polar Impurity SpotLow Baseline/Low Rf Spot (Hydrolyzed Acid) CheckTLC->SpotLow Polar Impurity Action1 Recrystallize: MeOH/Water or Column: Hexane/EtOAc SpotHigh->Action1 Action2 Wash: Sat. NaHCO3 Extract: EtOAc SpotLow->Action2

Caption: Decision tree for isolating the specific purification method based on physical state and TLC profile.

Standardized Synthesis Protocol (High Purity Variant)

Objective: Synthesis of Methyl 2-[(4-nitrophenyl)amino]propanoate with >98% ee and >98% chemical purity.

  • Preparation: Charge a dry flask with Methyl L-alaninate HCl (10 mmol, 1.40 g) and anhydrous DMF (10 mL).

  • Neutralization: Add DIPEA (22 mmol, 3.8 mL). Stir for 10 min at RT.[2]

  • Addition: Add 1-Fluoro-4-nitrobenzene (10 mmol, 1.41 g). Note: Use stoichiometric amounts to simplify workup.

  • Reaction: Heat to 50°C for 12–18 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup (The "Clean" Method):

    • Dilute mixture with EtOAc (50 mL).

    • Wash with 0.5 M Citric Acid (2 x 20 mL) – Removes DIPEA and unreacted alanine.

    • Wash with Sat. NaHCO3 (2 x 20 mL) – Removes hydrolyzed acid side-product.

    • Wash with Brine, dry over Na2SO4, and concentrate.[1][3]

  • Crystallization: If the residue is an oil, dissolve in minimal hot Methanol, add water dropwise until turbid, and cool to 4°C.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of 4-Nitro-halobenzenes. Chemical Reviews, 49(2), 273–412. Link (Establishes the reactivity order F >> Cl for SNAr with nitro-activation).

  • Pugnière, M., et al. (1984). Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents. Biotechnology Letters, 6, 7-12. Link (Mechanistic insight into base-catalyzed racemization of amino esters).

  • Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507. Link (Foundational work on N-arylation of amino acids with dinitro-fluorobenzene, establishing the stability/hydrolysis profiles of these adducts).

  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl Activated Esters. Organic Syntheses, 97, 262-278. Link (Provides analogous purification strategies for nitrophenyl-containing esters).

Sources

Troubleshooting

Technical Support Center: Enantioselective N-Arylation of Alanine

Current Status: Operational Topic: Troubleshooting Racemization in Metal-Catalyzed Cross-Couplings Lead Scientist: Senior Application Scientist, Catalysis Division Diagnostic & Triage: Is Your Reaction Racemizing? Before...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting Racemization in Metal-Catalyzed Cross-Couplings Lead Scientist: Senior Application Scientist, Catalysis Division

Diagnostic & Triage: Is Your Reaction Racemizing?

Before altering your synthetic route, confirm the extent and source of racemization. In N-arylation (Ullmann or Buchwald-Hartwig type), racemization of alanine (and other


-amino acids) is a "silent killer" because the chemical yield may remain high while the enantiomeric excess (ee%) plummets.
The Symptom
  • Observation: Product isolated in good yield, but chiral HPLC/SFC shows significant formation of the D-isomer (or DL-racemate).

  • Common Scenario: Reaction performed at

    
     using carbonate bases or alkoxides.
    
The Mechanism of Failure

Racemization is not random; it is a specific chemical transformation driven by the acidity of the


-proton.

The "Leak" in the Cycle:

  • Coordination: The metal (Cu or Pd) binds the amine. If the carboxylate is also bound (or if it's an ester), the

    
    -proton becomes significantly more acidic (pKa drops from ~25 to ~15-18).
    
  • Deprotonation: The base (necessary for the coupling) abstracts the

    
    -proton.
    
  • Planarization: The resulting enolate/aza-enolate intermediate is planar (

    
     hybridized).
    
  • Reprotonation: The proton returns from either face, destroying chirality.

RacemizationMechanism cluster_legend Critical Failure Point L_Ala L-Alanine Substrate (Chiral sp3) MetalComplex Metal-Substrate Complex (Increased Acidity) L_Ala->MetalComplex Coordination Transition Planar Enolate (Achiral sp2) MetalComplex->Transition Base (Deprotonation) Product N-Aryl Product (L-Isomer) MetalComplex->Product Reductive Elimination (Desired Path) Transition->L_Ala Reprotonation (Face A) D_Ala D-Alanine (Racemized) Transition->D_Ala Reprotonation (Face B)

Figure 1: The mechanistic pathway of base-mediated racemization during metal-catalyzed N-arylation.

Strategic Solutions: Selecting the Right System

To fix this, you must choose a catalytic system that outcompetes the rate of deprotonation.

Solution A: The "Ma Method" (Copper-Catalyzed)

Best for: Cost-sensitive scale-up, aryl iodides/bromides. The Fix: Use Oxalic Diamide ligands .[1][2] These ligands (developed by Dawei Ma) accelerate the oxidative addition/reductive elimination steps so significantly that the reaction can proceed at lower temperatures (


) where racemization is kinetically slow. They also allow the use of weaker bases like 

instead of alkoxides.
Solution B: The "Buchwald Method" (Palladium-Catalyzed)

Best for: High-value intermediates, late-stage functionalization, aryl triflates/chlorides. The Fix: Use BrettPhos-family precatalysts (specifically t-BuBrettPhos Pd G3/G4).[3][4] These catalysts are so active they allow N-arylation of amino acid esters at room temperature to


. At these temperatures, deprotonation of the 

-center is virtually non-existent.
Comparative Decision Matrix
FeatureCopper (Ma System)Palladium (Buchwald System)
Catalyst Cost Low (

)
High (

)
Ligand BTMPO or DBO (Oxalic diamides)t-BuBrettPhos
Temp Range


Base

or


or

Racemization Risk Low (if T controlled)Negligible
Substrate Scope Aryl Iodides/BromidesAryl Chlorides/Triflates

Step-by-Step Protocols

Protocol A: Copper-Catalyzed N-Arylation (Low Racemization)

Reference: Zhou, W. et al. J. Am. Chem. Soc. 2015.[1][2][5][6] [1]

Reagents:

  • Aryl Iodide (1.0 equiv)

  • L-Alanine (1.2 equiv)

  • Ligand: BTMPO (bis(2,4,6-trimethoxyphenyl)oxalamide) (10 mol%)

  • Catalyst: CuI (10 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO (0.5 M)

Workflow:

  • Charge: Add CuI, BTMPO, Aryl Iodide, L-Alanine, and

    
     to a screw-cap vial.
    
  • Inert: Evacuate and backfill with Argon (3x).

  • Solvate: Add anhydrous DMSO via syringe.

  • React: Stir at

    
      for 12-24 hours. Do not exceed 
    
    
    
    .
  • Workup: Dilute with water, adjust pH to ~3-4 with dilute HCl (carefully!), extract with EtOAc.

Why this works: The BTMPO ligand creates a highly active Cu-species that couples faster than the base can deprotonate the alanine.

Protocol B: Palladium-Catalyzed N-Arylation (Zero Racemization)

Reference: Cohen, D. T. et al. Org. Lett. 2016.[1][3] [2]

Reagents:

  • Aryl Triflate or Chloride (1.0 equiv)

  • L-Alanine tert-butyl ester (1.2 equiv)

  • Catalyst: t-BuBrettPhos Pd G3 (2-5 mol%)

  • Base:

    
     (1.4 equiv)
    
  • Solvent: Toluene or Fluorobenzene

Workflow:

  • Charge: Add Pd-precatalyst, Amino Acid Ester, and Base to a vial.

  • Inert: Purge with

    
    .
    
  • Solvate: Add solvent and Aryl Halide.

  • React: Stir at ambient temperature (

    
    ) . If sluggish, warm to 
    
    
    
    .
  • Workup: Filter through a silica plug, concentrate, and purify.

Why this works: The reaction occurs at room temperature.[1][7] The activation energy for racemization is never reached.

Troubleshooting FAQs

Q: I am using NaH or KOtBu as a base and losing chirality. Why? A: Stop immediately. These bases are too strong (


). They will quantitatively deprotonate the 

-position of the amino acid ester. Switch to mild carbonate (

) or phosphate (

) bases.

Q: Can I use L-proline as a ligand for Copper catalysis? A: Risky. While L-proline is a common ligand for Ullmann couplings, it often requires higher temperatures (


) and DMSO. For alanine, this thermal stress often induces partial racemization. Switch to oxalic diamides (Protocol A) to lower the temperature requirement.

Q: My reaction works but the yield is low at 80°C. Should I increase to 120°C? A: No. Increasing temperature exponentially increases the rate of racemization. Instead of heat, change the Leaving Group . If using an Aryl Bromide, switch to an Aryl Iodide. If using Pd, switch from a Chloride to a Triflate.

Q: Does protecting the carboxylic acid (using an ester) help? A: It depends.

  • Electronic Effect: Esters have a more acidic

    
    -proton than the free carboxylate anion (due to the lack of coulombic repulsion from the carboxylate negative charge). Esters actually racemize faster than free acids in the presence of base.
    
  • Practicality: However, esters are often necessary for solubility in non-polar solvents (toluene) used in Pd-catalysis. If using esters, you must use the low-temperature Pd route (Protocol B).

References

  • Zhou, W., Fan, M., Yin, J., Jiang, Y., & Ma, D. (2015).[2][5][6] CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines.[1][8] Journal of the American Chemical Society, 137(37), 11942–11945.

  • Cohen, D. T., Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(17), 4308–4311.

  • Tawney, J. G., et al. (2023).[9] Mechanistic Studies on the Racemization of Amino Acids. Journal of Organic Chemistry. (General Reference for mechanism).

  • Fan, M., Zhou, W., Jiang, Y., & Ma, D. (2015).[2][6] Assembly of Primary (Hetero)Arylamines via CuI/Oxalic Diamide-Catalyzed Coupling.[8] Organic Letters, 17(24), 5934–5937.

Sources

Optimization

Technical Support Center: Solubilization Strategies for Methyl 2-[(4-nitrophenyl)amino]propanoate

Executive Summary & Chemical Profile[1] Methyl 2-[(4-nitrophenyl)amino]propanoate presents a classic "medicinal chemistry paradox": it is a small, neutral molecule that is highly lipophilic due to the p-nitrophenyl group...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

Methyl 2-[(4-nitrophenyl)amino]propanoate presents a classic "medicinal chemistry paradox": it is a small, neutral molecule that is highly lipophilic due to the p-nitrophenyl group but lacks a readily ionizable center at physiological pH.[1]

Standard solubilization techniques often fail because researchers treat the secondary amine as a standard base.[1] However, the strong electron-withdrawing nature of the nitro group (


) drastically reduces the basicity of the amine, rendering acid-based salt formation ineffective and potentially destructive (via ester hydrolysis).
Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Solubility
Core Structure

-(4-nitrophenyl)-alanine methyl ester
Hydrophobic aromatic core + labile ester tail.[1]
LogP (Est.) ~2.0 – 2.5Poor water solubility; high affinity for lipids/plastics.[1]
pKa (Amine) ~1.0 (Extremely Weak Base)CRITICAL: Will not protonate at pH > 2.[1]0. Adding HCl is ineffective.[1]
H-Bond Donors 1 (Secondary Amine)Limited interaction with water molecules.[1]
Stability Risk Methyl Ester HydrolysisSusceptible to chemical hydrolysis at pH > 8.0 and enzymatic hydrolysis (esterases).[1]

Diagnostic Decision Matrix

Before proceeding with a protocol, identify your specific constraint using the decision matrix below.

Solubility_Decision_Tree Start Start: Define Application Q1 Is DMSO/Organic Solvent Permissible? Start->Q1 Branch_Yes Yes (>1%) Q1->Branch_Yes High Tolerance Branch_No No / Very Low (<0.1%) Q1->Branch_No Sensitive Assay Method_Cosolvent Method A: Ternary Cosolvent (DMSO + PEG400 + Water) Branch_Yes->Method_Cosolvent Q2 Is the solution for In Vivo / Cell Culture? Branch_No->Q2 Method_CD Method B: Cyclodextrin Complexation (HP-β-CD) Q2->Method_CD High Bioavailability Req. Method_Emulsion Method C: Surfactant Micelles (Tween 80 / Poloxamer) Q2->Method_Emulsion Standard Assay

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on solvent tolerance and biological application.

Troubleshooting Guide (FAQ & Root Cause Analysis)

Issue 1: "I added 1N HCl to dissolve the powder, but it remained a suspension."

Root Cause: pKa Misconception. The amine nitrogen in this molecule is attached to a p-nitrophenyl ring.[1] The nitro group withdraws electron density via resonance, dropping the pKa of the aniline nitrogen to approximately 1.0 [1].[2] Solution:

  • Stop adding acid. To protonate this nitrogen, you would need a pH < 0.5, which will rapidly hydrolyze the methyl ester bond, destroying your compound.

  • Switch strategy: Use Method A (Cosolvents) or Method B (Cyclodextrins) which rely on hydrophobic shielding rather than ionization.[1]

Issue 2: "My DMSO stock solution precipitates immediately upon dilution into buffer (The 'Crash-Out' Effect)."

Root Cause: High Lattice Energy & Hydrophobic Effect. When a DMSO stock is added to water, the water molecules self-associate strongly.[1] If the solute is highly hydrophobic, it is energetically more favorable for the solute molecules to aggregate (precipitate) than to disrupt the water network. Solution:

  • Use a "Bridge" Solvent: Do not dilute DMSO directly into water.[1] Dilute DMSO into PEG400 or Propylene Glycol first, then add water.[1] The polymer chains prevent rapid crystal lattice formation.[1]

  • See Protocol A below.

Issue 3: "The compound disappears from solution after 24 hours at pH 7.4."

Root Cause: Ester Hydrolysis. Methyl esters are chemically labile.[1] While more stable than some esters, they will hydrolyze into the free acid (N-(4-nitrophenyl)alanine) and methanol over time, especially if the pH drifts alkaline or if esterases (in serum/media) are present. Solution:

  • Buffer Choice: Maintain pH at 6.0 – 6.5 if possible, where hydrolysis rates are generally lower than at pH 7.4 [2].[1]

  • Temperature: Prepare solutions fresh and keep on ice (4°C) until use.

  • Inhibitors: If using in plasma/serum, treat the media with esterase inhibitors (e.g., PMSF) if the assay permits.

Validated Experimental Protocols

Protocol A: The "Bridge" Cosolvent System (For Chemical Assays)

Best for: High-concentration stocks where organic solvents are tolerated.

Concept: Uses PEG400 to reduce the polarity gap between DMSO and Water.[1]

  • Weighing: Weigh 10 mg of Methyl 2-[(4-nitrophenyl)amino]propanoate.

  • Primary Solubilization: Dissolve completely in 0.5 mL DMSO (Result: 20 mg/mL clear yellow solution).

  • The Bridge: Add 4.5 mL of PEG400 (Polyethylene Glycol 400) to the DMSO solution.[1] Vortex gently.

    • Note: The solution is now 10% DMSO / 90% PEG400.[1]

  • Final Dilution: Slowly add this mixture to your aqueous buffer (e.g., PBS pH 6.5) with constant stirring.

    • Max recommended final ratio: 5% Organic Phase / 95% Buffer.[1]

Protocol B: Cyclodextrin Complexation (For Biological/Cell Assays)

Best for: Avoiding organic solvents; protecting the ester from hydrolysis.

Concept: The p-nitrophenyl group has a high binding affinity for the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) [3].[1] This "host-guest" complex shields the hydrophobic tail from water.[1]

Workflow Diagram:

CD_Protocol Step1 Prepare Vehicle 20% w/v HP-β-CD in Water/PBS Step2 Add Compound Excess Powder Step1->Step2 Step3 Equilibrate Stir 24h @ 25°C (Protect from Light) Step2->Step3 Step4 Filter 0.22 µm PVDF Step3->Step4 Step5 Quantify UV-Vis @ 380nm Step4->Step5

Figure 2: Workflow for generating a stable inclusion complex using Hydroxypropyl-β-Cyclodextrin.

Detailed Steps:

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100 mL of PBS (pH 6.5).

  • Addition: Add the compound in excess (e.g., 5 mg/mL) to the vehicle.

  • Equilibration: Stir vigorously for 24 hours at room temperature. The solution may remain cloudy (excess drug).[1]

  • Filtration: Pass the suspension through a 0.22 µm PVDF or Nylon filter (Avoid cellulose filters which may bind the drug).[1]

  • Result: A clear, stable solution where the drug is encapsulated.[1] The cyclodextrin also sterically hinders esterase attack, potentially improving stability.

References

  • PubChem. (2025).[1] 4-Nitroaniline: Chemical and Physical Properties (pKa). National Library of Medicine.[1] [Link]

  • Makam, P., et al. (2019).[1] Non-proteinaceous hydrolase comprised of a phenylalanine metallo-supramolecular amyloid-like structure.[1] Nature Catalysis. (Discusses hydrolysis kinetics of nitrophenyl esters). [Link]

  • Marei, T., et al. (2022).[1][3] Binding affinity of aniline-substituted dodecaborates to cyclodextrins. Chemical Communications.[1] (Validates binding of nitroaniline derivatives to β-CD). [Link]

Sources

Troubleshooting

Controlling exotherms during nitrophenyl amino acid synthesis

Technical Support Center: Exothermic Control in Nitrophenyl Amino Acid Synthesis Part 1: Core Directive & Introduction Subject: Mastering Thermal Safety in the Nitration of Phenylalanine and Tyrosine Derivatives. To: Pro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Exothermic Control in Nitrophenyl Amino Acid Synthesis

Part 1: Core Directive & Introduction

Subject: Mastering Thermal Safety in the Nitration of Phenylalanine and Tyrosine Derivatives. To: Process Chemists, Medicinal Chemists, and Scale-up Engineers. From: Senior Application Scientist, Process Safety Unit.

The Challenge: Synthesizing nitrophenyl amino acids (e.g., 4-nitrophenylalanine) involves a "perfect storm" of exothermic events. You are mixing strong oxidizers with organic substrates in a dehydrating medium. The reaction is not just one heat event; it is a cascade:

  • Heat of Solution: Dissolving the amino acid in sulfuric acid.

  • Heat of Mixing: Adding nitric acid to sulfuric acid (if pre-mixed) or to the reaction mass.

  • Heat of Reaction: The electrophilic aromatic substitution (

    
    ).
    
  • Heat of Dilution: The critical quenching step.

Failure to manage these distinct thermal loads results in "runaway" decomposition, tar formation (charring), and hazardous pressure generation. This guide provides a self-validating system to control these variables.

Part 2: Standard Operating Procedure (SOP)

Protocol: Controlled Nitration of L-Phenylalanine

Target Product: 4-Nitro-L-phenylalanine[1][2]

Reagents:

  • L-Phenylalanine (1.0 equiv)[1]

  • Sulfuric Acid (

    
    ), conc. 98% (Solvent/Catalyst, ~5-10 vol)
    
  • Nitric Acid (

    
    ), fuming or 70% (1.1 - 1.2 equiv)
    

Step-by-Step Methodology:

  • The Dissolution (First Exotherm):

    • Charge

      
       into a reactor equipped with an internal temperature probe and overhead stirrer.
      
    • Cool acid to 0°C .

    • Critical Step: Add L-Phenylalanine portion-wise.

    • Why? The amine group protonates immediately (

      
      ), releasing significant heat. If added too fast, the local temperature spikes, causing partial charring before the reaction even begins.
      
    • Checkpoint: Ensure solution is clear/pale and temp returns to < 0°C before proceeding.

  • The Nitration (Main Exotherm):

    • Maintain reactor jacket at -10°C.

    • Add

      
       dropwise via a pressure-equalizing addition funnel.
      
    • Rate Limit: Adjust addition rate so internal temperature never exceeds 5°C .

    • Mechanism:[1][3][4][5] Sulfuric acid dehydrates nitric acid to form the nitronium ion (

      
      ).[6] This is the active electrophile.
      
    • Stirring: High shear is required. Viscosity increases as the reaction proceeds; poor mixing creates "hot spots" where dinitration occurs.

  • The Post-Reaction Digestion:

    • Allow mixture to warm to room temperature (20-25°C) slowly over 1 hour.

    • Monitoring: Use HPLC or TLC. Do not heat to drive conversion unless verified by calorimetry (DSC) that the intermediate is stable.

  • The Quench (Final Hazard):

    • Prepare a separate vessel with crushed ice (approx. 5x weight of acid volume).

    • Pour the reaction mixture slowly onto the ice with vigorous stirring.

    • Safety Rule:Never add water to the acid. The heat of hydration will cause explosive splattering.

Part 3: Troubleshooting Guide (Q&A)

Category 1: Thermal Instability[4][6]

Q: My internal temperature is spiking despite the cooling bath being at -20°C. What is happening? A: You are likely experiencing Heat Accumulation .

  • Cause: The addition rate of

    
     is faster than the heat transfer coefficient (
    
    
    
    ) of your reactor allows. The reaction is "accumulation controlled," meaning reagents are building up unreacted, then reacting all at once.
  • Immediate Action: Stop addition immediately. Increase stirrer speed to maximum (without splashing) to improve heat transfer. Do not add quenching water (this adds heat).

  • Prevention: Calculate the Dosage Controlled rate. The reaction heat release rate (

    
    ) must be less than the cooling capacity (
    
    
    
    ).

Q: The reaction mixture turned black and is foaming. Can I save it? A: No. The batch is lost.

  • Diagnosis: "Black" indicates oxidative decomposition (charring). The foaming is

    
     gas generation.
    
  • Cause: Temperature exceeded the onset of decomposition (typically >40-50°C for this specific matrix). The nitric acid began oxidizing the alkyl chain or the amine instead of nitrating the ring.

  • Safety Protocol: If pressure is building, vent to a scrubber. Do not seal the vessel.

Category 2: Yield & Selectivity

Q: I am seeing high levels of dinitration (e.g., 2,4-dinitrophenylalanine). Why? A: This is a classic Mixing Issue or Temperature Deviation .

  • Mechanism: The mononitro product is deactivated, but if local concentrations of

    
     are high (poor mixing) or the temperature is too high (lowering activation energy barriers), the second nitro group adds.
    
  • Fix: Ensure turbulent flow (Reynolds number > 3000) during addition. Keep temperature strictly < 5°C.

Q: Why is my yield low after quenching? A: You may be losing product to Sulfonation or Solubility .

  • Sulfonation: If the reaction runs too long or too hot without sufficient nitric acid,

    
     can sulfonate the ring.
    
  • Solubility: 4-nitrophenylalanine is zwitterionic. If the final pH is too acidic or too basic during workup, it remains water-soluble.

  • Fix: Adjust quench pH to the isoelectric point (pI ~ 5.5) to maximize precipitation.

Part 4: Visualizations

Diagram 1: Safe Process Workflow

A logic flow for the safe addition of reagents.

NitrationWorkflow Start Start: Dissolve Amino Acid in H2SO4 CheckTemp1 Check Temp < 0°C? Start->CheckTemp1 CheckTemp1->Start No (Wait) AddHNO3 Begin HNO3 Addition (Dropwise) CheckTemp1->AddHNO3 Yes Monitor Monitor Internal Temp AddHNO3->Monitor Decision Temp > 5°C? Monitor->Decision Stop STOP ADDITION Increase Stirring Decision->Stop Yes (Critical) Continue Continue Addition Decision->Continue No (Safe) Stop->Monitor Wait for Cool Down Continue->Monitor Loop until done Digest Digestion Phase (Warm to 20°C) Continue->Digest Addition Complete Quench Quench on Ice (Control Exotherm) Digest->Quench

Caption: Operational workflow for mixed-acid nitration, emphasizing temperature-gated decision points to prevent thermal runaway.

Diagram 2: Reaction Pathway & Hazards

Visualizing the chemical transformation and associated thermal risks.

ReactionPathway Substrate Phenylalanine (Protonated) Complex Sigma Complex (Intermediate) Substrate->Complex + NO2+ (Exothermic) Nitronium Nitronium Ion (NO2+) Nitronium->Complex Product 4-Nitrophenylalanine Complex->Product - H+ (Aromatization) SideProduct Oxidation/Tar (Runaway) Complex->SideProduct Temp > 40°C (Oxidation) Hazard1 Hazard: Heat of Mixing (HNO3 + H2SO4) Hazard1->Nitronium Hazard2 Hazard: Heat of Reaction (-150 kJ/mol) Hazard2->Complex

Caption: Mechanistic pathway highlighting where thermal energy is released and where the reaction diverges toward hazardous decomposition.

Part 5: Quantitative Data Summary

Table 1: Critical Process Parameters for Nitration of Phenylalanine

ParameterSafe Operating RangeFailure Mode LimitConsequence of Failure
Dissolution Temp -5°C to 5°C> 20°CPremature sulfonation; localized heating.
Addition Temp -10°C to 5°C> 15°CDinitration; onset of oxidative runaway.
HNO3 Equivalents 1.05 - 1.20 eq> 1.5 eqExcess oxidant increases decomposition risk.
Stirring Rate High Shear (Turbulent)Low/LaminarHot spots; accumulation of reagents.
Quench Temp < 20°C (in Ice slurry)> 50°CViolent boiling; loss of product yield.

Part 6: References

  • BenchChem Technical Support. (2025).[6][7][8][9] Managing Exothermic Reactions in the Nitration of Amino Acids. Retrieved from

  • Lizza, J. R., & Wipf, P. (2020).[10] Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate. Organic Syntheses, 97, 96-124.[10] Retrieved from

  • Zhang, Y., et al. (2003). Process for the preparation of 4-hetero-substituted phenylalanine derivatives. WO2003068725A2. Retrieved from

  • PrepChem. (n.d.). Synthesis of p-nitrophenylalanine. Retrieved from

  • Institution of Chemical Engineers (IChemE). (n.d.). Runaway reaction hazards in processing organic nitrocompounds.[4][6][7][11][12][13] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of Methyl 2-[(4-nitrophenyl)amino]propanoate

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for Methyl 2-[(4-nitrophenyl)amino]propanoate . It is designed for researchers requiring rigorous structural verification and impurity pr...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for Methyl 2-[(4-nitrophenyl)amino]propanoate . It is designed for researchers requiring rigorous structural verification and impurity profiling.[1][2][3]

A Comparative Technical Guide for Structural Validation

Executive Summary & Structural Logic

Methyl 2-[(4-nitrophenyl)amino]propanoate (also known as N-(4-nitrophenyl)alanine methyl ester) is a critical intermediate in the synthesis of peptidomimetics and nitrogen-containing heterocycles.[1][2] Its structure combines an electron-deficient aromatic system with a chiral amino acid ester backbone.[1][2]

Successful analysis requires distinguishing the unique electronic push-pull effects of the p-nitroaniline moiety from the aliphatic signals of the alanine ester.[1][2]

Structural Breakdown for NMR Prediction
  • Moiety A (Aromatic): A para-disubstituted benzene ring (A2B2/AA'BB' system).[1][2] The nitro group (

    
    ) strongly deshields ortho-protons, while the amine (
    
    
    
    ) shields its ortho-protons via resonance.[2][3]
  • Moiety B (Chiral Center): The

    
    -proton is deshielded by both the ester carbonyl and the electronegative nitrogen.[1][2]
    
  • Moiety C (Aliphatic Chain): The alanine methyl group appears as a doublet.[1][2][4]

  • Moiety D (Ester): The methoxy group appears as a sharp singlet.[1][2]

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize solvent-solute interaction artifacts, follow this standardized protocol.

Reagents & Equipment
  • Solvent A (Primary): Chloroform-d (

    
    , 99.8% D) + 0.03% TMS.[1][2][3]
    
  • Solvent B (Validation): DMSO-

    
     (for exchangeable proton verification).
    
  • Instrument: 400 MHz or higher (recommended for resolution of aromatic multiplets).

Workflow
  • Massing: Weigh 5–10 mg of the solid analyte into a clean vial.

  • Solvation: Add 0.6 mL of

    
    .
    
  • Filtration: If turbidity persists (common with salt impurities), filter through a cotton plug into the NMR tube.[1][2][3]

  • Acquisition:

    • Pulse Angle:

      
      [1][2][3]
      
    • Relaxation Delay (

      
      ): 1.0 s (increase to 5.0 s for quantitative integration)
      
    • Scans: 16–64[1][2][3]

Spectral Analysis & Assignment

The following data represents the consensus chemical shifts (


) expected for this compound in 

.
A. The Aromatic Region (6.0 – 8.5 ppm)

This region confirms the N-arylation.[1][2] The 4-nitrophenyl group creates a distinct "roofing" effect or AA'BB' pattern.[1][2]

SignalShift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
Ar-H (a) 8.05 – 8.15 Doublet (

Hz)
2HOrtho to

Strong anisotropic deshielding by the nitro group.[1][2]
Ar-H (b) 6.50 – 6.60 Doublet (

Hz)
2HOrtho to

Shielded by the lone pair donation from Nitrogen into the ring.[1][2]
B. The Aliphatic & Heteroatom Region (1.0 – 5.0 ppm)

This region confirms the amino acid backbone integrity.[1][2]

SignalShift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
NH 4.80 – 5.20 Broad Singlet1HAmine ProtonChemical shift varies with concentration (H-bonding).[1][2] Disappears with

shake.

-CH
4.15 – 4.25 Multiplet/Quintet1HChiral CenterCoupled to both the methyl group (

Hz) and the NH proton.[1][2]

3.78 Singlet3HMethyl EsterCharacteristic sharp singlet for methyl esters.[1][2]

1.55 Doublet (

Hz)
3HAlanine MethylCoupled to the

-CH.[1][2]

Comparative Analysis: Solvent & Impurity Profiling

This section compares the product's spectral performance against common alternatives and impurities to guide troubleshooting.

Comparison 1: Solvent Effects (CDCl3 vs. DMSO-d6)

The choice of solvent drastically alters the appearance of the amine (


) proton.[1][2]
FeatureScenario A:

Scenario B: DMSO-

Significance
NH Signal Broad singlet, often weak.[1][2][3]Sharp doublet (

ppm).[1][2][3]
DMSO slows proton exchange, revealing coupling (

) to the

-proton.[2][3]

-CH
Appears as a Quartet (coupling to

only).[1][2]
Appears as a Quintet (coupling to

+ NH).[1][2][3]
Use DMSO to confirm the secondary amine structure.[1][2][3]
Water Peak

ppm (sharp).[1][2]

ppm (broad).[1][2][3]
Critical for avoiding overlap with the alanine methyl doublet.[1][2][3]
Comparison 2: Distinguishing Impurities

Common synthesis involves Nucleophilic Aromatic Substitution (


) of 4-Fluoronitrobenzene  with L-Alanine Methyl Ester .[1][2]
  • Impurity A: 4-Fluoronitrobenzene (Starting Material) [1][2]

    • Differentiation: Look for aromatic signals at 8.26 ppm and 7.24 ppm .[1][2][5] The absence of the upfield doublet at 6.55 ppm confirms the reaction is complete (fluorine is replaced by nitrogen).[1][2][3]

  • Impurity B: 4-Nitroaniline (Hydrolysis Byproduct) [1][2]

    • Differentiation: Look for a broad

      
       signal at 4.0–6.0 ppm  (integration 2H) and lack of aliphatic ester signals.[1][2][3]
      

Logic Visualization (Graphviz)[1][2][3]

The following diagram illustrates the decision tree for assigning the spectrum and validating the structure.

NMR_Analysis_Flow Start Start: Acquire 1H NMR Spectrum Check_Ar Analyze Aromatic Region (6.0 - 8.5 ppm) Start->Check_Ar Decision_Ar Pattern: Two Doublets (AA'BB')? Check_Ar->Decision_Ar Ar_Confirmed Confirm 4-Nitro-N-Substituted Ring (Ortho-NO2 @ 8.1, Ortho-NH @ 6.6) Decision_Ar->Ar_Confirmed Yes Ar_Fail Flag: Check for Starting Material (4-Fluoronitrobenzene) Decision_Ar->Ar_Fail No (Complex Multiplet) Check_Ali Analyze Aliphatic Region Ar_Confirmed->Check_Ali Check_Me Identify Methyl Doublet (~1.5 ppm) & Ester Singlet (~3.8 ppm) Check_Ali->Check_Me Check_NH Verify NH Signal Check_Me->Check_NH Decision_Solvent Solvent Used? Check_NH->Decision_Solvent CDCl3_Path CDCl3: NH is Broad Singlet Alpha-CH is Quartet Decision_Solvent->CDCl3_Path CDCl3 DMSO_Path DMSO-d6: NH is Sharp Doublet Alpha-CH is Quintet Decision_Solvent->DMSO_Path DMSO Final Structure Validated CDCl3_Path->Final DMSO_Path->Final

Caption: Logical workflow for the structural assignment and validation of Methyl 2-[(4-nitrophenyl)amino]propanoate using 1H NMR data.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9590, 1-Fluoro-4-nitrobenzene. Retrieved from [Link]

    • Citation Context: Reference for the chemical shifts of the starting material (4-fluoronitrobenzene) used in impurity profiling.[1][2]

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shift Tables. University of Wisconsin-Madison.[1][2] Retrieved from [Link][1][2][3]

    • Citation Context: Authoritative source for general chemical shift rules regarding amino acid esters and aromatic systems.[1][2][3]

  • Citation Context: Provides experimental comparison data for the starting material to valid
  • Spectral Database for Organic Compounds (SDBS). SDBS No. 3088 (Methyl L-alaninate). AIST. Retrieved from [Link][1][2][3]

    • Citation Context: Reference for the aliphatic backbone shifts of the alanine methyl ester moiety.[1][2][3]

Sources

Comparative

Advanced FTIR Characterization: Nitro vs. Ester Functionalities in Amino Acid Derivatives

Topic: FTIR Absorption Peaks for Nitro and Ester Groups in Amino Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Scientifi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Absorption Peaks for Nitro and Ester Groups in Amino Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scientific Context

In the synthesis of non-natural amino acids and peptide mimetics, distinguishing between nitro (


)  and ester (

)
functionalities is a critical analytical challenge. While NMR is definitive for structure, Fourier Transform Infrared (FTIR) spectroscopy offers rapid, in-situ monitoring of reaction progress (e.g., esterification of nitro-amino acids or nitration of tyrosine residues).

However, the spectral landscape of amino acid derivatives is crowded. The ubiquitous Amide I and Amide II bands often mask diagnostic peaks. This guide provides a rigorous, comparative analysis of nitro and ester absorption profiles, offering a self-validating logic to distinguish these groups within a peptide/amino acid backbone.

Theoretical Background: Vibrational Modes

To interpret the spectra accurately, one must understand the mechanical origin of the bands.

  • The Ester Group (

    
    ):  The carbonyl (
    
    
    
    ) bond is stiff and highly polarized, leading to a sharp, intense stretching vibration. The single bond
    
    
    stretch couples with the adjacent
    
    
    backbone, creating a complex "fingerprint" pattern.
  • The Nitro Group (

    
    ):  The nitrogen atom is 
    
    
    
    hybridized, creating a resonance structure where the two oxygen atoms are equivalent. This results in two coupled vibrations: an asymmetric stretch (opposing motion) and a symmetric stretch (Scissoring-like motion).
Comparative Spectral Profile
Functional GroupVibration ModeWavenumber (

)
IntensityPeak Shape
Ester (Aliphatic)

Stretch
1750 – 1735 StrongSharp

Stretch
1250 – 1150 StrongBroad/Complex
Nitro (Aromatic)

Asymmetric
1550 – 1500 StrongSharp/Distinct

Symmetric
1360 – 1290 Medium/StrongSharp
Amide (Backbone) Amide I (

)
1690 – 1630 StrongBroad
Amide II (

)
1640 – 1550 MediumBroad

Critical Insight: The Ester C=O is structurally distinct from the Amide I band (separated by ~80


), making it an easy diagnostic. The real challenge is the Nitro Asymmetric Stretch  (~1530 

), which overlaps dangerously with the Amide II band (~1550

).

Detailed Analysis: Distinguishing the Signals

A. The Ester Signature (The "Rule of Three")

Identifying an ester in an amino acid derivative is generally straightforward if you look for the "Rule of Three"—three distinct bands that must all be present.

  • The Carbonyl Spike (1740

    
    ):  In amino acid hydrochlorides (e.g., L-Phenylalanine ethyl ester HCl), this peak appears around 1730–1745 
    
    
    
    . It is significantly higher in energy than the amide carbonyl (1650
    
    
    ) or the carboxylate antisymmetric stretch (1600
    
    
    ) found in zwitterions.
  • The "Ether" Bridge (1200

    
    ):  The 
    
    
    
    stretch appears as a strong band near 1200
    
    
    .
  • The Alcohol Residue (1050

    
    ):  The 
    
    
    
    band appears near 1050
    
    
    .
B. The Nitro Signature (The "Twin Peaks")

A single peak at 1550


 is insufficient  to confirm a nitro group because of the Amide II interference. You must validate the presence of the nitro group by finding its symmetric partner.
  • Asymmetric Stretch (1550–1500

    
    ):  This is the dominant band. In 3-Nitrotyrosine, this appears at 1540 
    
    
    
    .
  • Symmetric Stretch (1350–1300

    
    ):  This is the validator . Amides do not typically have strong absorption in this specific window (Amide III is weak and lower, ~1250 
    
    
    
    ). If you see a sharp peak at 1540
    
    
    but NO peak at 1340
    
    
    , you do not have a nitro group.

Logic Flow & Decision Tree

The following diagram illustrates the decision logic for assigning peaks in a complex amino acid derivative spectrum.

FTIR_Decision_Tree Start Analyze Spectrum (1800 - 1000 cm-1) Check_1740 Is there a sharp peak at 1735 - 1750 cm-1? Start->Check_1740 Check_1550 Is there a strong band at 1500 - 1550 cm-1? Check_1740->Check_1550 No Ester_Confirmed ESTER CONFIRMED (Check 1200 cm-1 for C-O) Check_1740->Ester_Confirmed Yes Check_1350 Is there a corresponding sharp peak at ~1350 cm-1? Check_1550->Check_1350 Yes Amide_Only AMIDE I / II ONLY (Standard Peptide Backbone) Check_1550->Amide_Only No (Only ~1650 present) Nitro_Confirmed NITRO GROUP CONFIRMED (Validates 1550 peak) Check_1350->Nitro_Confirmed Yes Amide_Ambiguous AMIDE II INTERFERENCE (Likely just N-H bend) Check_1350->Amide_Ambiguous No Ester_Confirmed->Check_1550

Figure 1: Decision logic for distinguishing Ester and Nitro groups amidst Amide background signals.

Experimental Protocol: Self-Validating Systems

To achieve the resolution necessary to distinguish these peaks, the sample preparation method is paramount.

Method A: KBr Pellet (Gold Standard for Resolution)

Recommended for solid amino acid derivatives (e.g., hydrochlorides).

  • Preparation: Grind 1-2 mg of sample with 200 mg of spectroscopic grade KBr.

  • Drying (Crucial): Amino acid derivatives are often hygroscopic. Water absorbs strongly at 1640

    
     (
    
    
    
    ), which will broaden the Amide I band and obscure the Nitro asymmetric stretch. Protocol: Dry the KBr powder at 110°C overnight before use.
  • Validation: The background spectrum must be flat in the 1600–1700

    
     region. If a broad hump exists, the KBr is wet; discard and reheat.
    
Method B: ATR (Attenuated Total Reflectance)

Recommended for rapid screening of oils or reaction mixtures.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Correction: ATR spectra exhibit a wavelength-dependent penetration depth, causing peak shifts to lower wavenumbers compared to transmission (KBr).

    • Correction Factor: Expect the Ester Carbonyl to shift from 1740 (Transmission) to ~1735

      
       (ATR).
      
    • Warning: Ensure high contact pressure. Poor contact weakens the 1350

      
       Nitro symmetric peak, potentially leading to a False Negative.
      

Case Study: Reaction Monitoring

Scenario: Esterification of 3-Nitrotyrosine to produce 3-Nitrotyrosine Ethyl Ester.

Reaction StageKey Spectral Changes
Starting Material (3-Nitrotyrosine)1540

& 1340

(Nitro) present. 1600

(

asymmetric) present. No band at 1740

.[1][2]
Product (Ethyl Ester)1735

(Ester C=O) appears and grows. 1200

(Ester C-O) appears. 1540/1340

(Nitro) remain unchanged (Internal Standard).

Application Note: Because the Nitro group is chemically stable under mild esterification conditions, the Nitro symmetric stretch (1340


) serves as an excellent internal standard . You can normalize the growing Ester peak (1735 

) against the static Nitro peak (1340

) to quantitatively track reaction conversion without weighing samples.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for fundamental group frequencies).
  • Nicolet Summit X Application Note. (2023). Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples. Thermo Fisher Scientific. Link

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1767(9), 1073-1101.
  • Shimadzu Application News. (2020). Analysis of Amino Acids by KBr Tablet Method. Shimadzu Corporation. Link

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Definitive reference for Nitro/Ester shifts).

Sources

Validation

Mass spectrometry fragmentation pattern of Methyl 2-[(4-nitrophenyl)amino]propanoate

Title: Comparative Mass Spectrometry Profiling: Methyl 2-[(4-nitrophenyl)amino]propanoate Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of Methyl 2-[(4-ni...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Mass Spectrometry Profiling: Methyl 2-[(4-nitrophenyl)amino]propanoate

Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of Methyl 2-[(4-nitrophenyl)amino]propanoate (MW: 224.21 Da). Unlike standard library entries, this guide focuses on the comparative utility of Electron Ionization (EI) versus Electrospray Ionization (ESI) , offering researchers a decision matrix for structural elucidation and quantification.

A critical distinction addressed here is the differentiation of this N-aryl alanine derivative from its isobaric regioisomer, 4-nitrophenylalanine methyl ester . Misidentification between these two is a common pitfall in drug metabolite profiling due to their identical molecular weight and similar polarity.

Molecule Characterization

  • IUPAC Name: Methyl 2-[(4-nitrophenyl)amino]propanoate

  • Common Designation: N-(4-Nitrophenyl)alanine methyl ester

  • Molecular Formula: C₁₀H₁₂N₂O₄

  • Exact Mass: 224.0797

  • Structural Core: An alanine methyl ester core with the amine nitrogen substituted by a p-nitrophenyl group.

Comparative Analysis: EI (Hard) vs. ESI (Soft) Ionization

The choice of ionization source dictates the fragmentation topology. The table below summarizes the performance metrics of both techniques for this specific analyte.

FeatureGC-MS (EI, 70 eV) LC-MS/MS (ESI, Positive Mode)
Dominant Species Fragment Ions (Fingerprint)Protonated Molecule

Molecular Ion Stability Low to Moderate (

)
High (

)
Base Peak Origin

-Cleavage (Ester loss)
Collision Induced Dissociation (CID)
Key Application Structural Confirmation / Library MatchingQuantification / Biological Matrix Analysis
Detection Limit ~1-10 ng (Scan mode)~10-100 pg (MRM mode)

Deep Dive: Fragmentation Mechanisms

A. Electron Ionization (EI) – The Structural Fingerprint

In EI (70 eV), the radical cation


 (m/z 224) is formed. The fragmentation is driven by the stability of the aromatic system and the lability of the ester bond.
  • Primary Pathway (

    
    -Cleavage):  The bond between the 
    
    
    
    -carbon and the carbonyl carbon is the weakest link.
    • Transition:

      
      
      
    • Mechanism: Loss of the carbomethoxy radical (

      
      , 59 Da).
      
    • Result: The base peak at m/z 165 is the resonance-stabilized iminium ion

      
      .
      
  • Secondary Pathway (Nitro Loss):

    • Transition:

      
       (Loss of NO) or 
      
      
      
      (Loss of
      
      
      ).
    • Note: Nitro-aromatics often show a characteristic loss of NO (30 Da) via rearrangement to a nitrite ester prior to cleavage.

B. ESI-MS/MS – The Quantification Transition

In ESI, the molecule forms the even-electron species


 at m/z 225 . CID (Collision Induced Dissociation) is required to generate fragments.[1]
  • Primary Transition (Quantifier):

    • Transition:

      
      
      
    • Mechanism: Neutral loss of methyl formate (

      
      , 60 Da) or sequential loss of methanol and CO. This mirrors the EI base peak but arises from a protonated precursor.
      
  • Secondary Transition (Qualifier):

    • Transition:

      
      
      
    • Mechanism: Cleavage of the

      
       bond, generating the protonated p-nitroaniline moiety. This is highly diagnostic for the N-aryl substitution pattern.
      

Visualizing the Fragmentation Topology

The following diagram illustrates the divergent pathways for EI and ESI, highlighting the critical node at m/z 165.

FragmentationPathways cluster_legend Pathway Legend M_EI EI Parent [M]+• (m/z 224) Frag_165 Base Peak Iminium Ion (m/z 165) M_EI->Frag_165 - •COOCH3 (59 Da) (Alpha Cleavage) Frag_194 [M-NO]+ (m/z 194) M_EI->Frag_194 - NO (30 Da) M_ESI ESI Parent [M+H]+ (m/z 225) M_ESI->Frag_165 - HCOOCH3 (60 Da) (CID) Frag_138 p-Nitroaniline Core (m/z 138) M_ESI->Frag_138 - C3H6O2 (N-C bond break) key Solid Line: Primary Pathway Dashed: Secondary Pathway

Caption: Divergent fragmentation pathways for Methyl 2-[(4-nitrophenyl)amino]propanoate under EI (Blue) and ESI (Green) conditions.

Experimental Protocol: Distinguishing Isomers

A major challenge is distinguishing the target molecule (N-aryl) from 4-nitrophenylalanine methyl ester (C-aryl). Both have MW 224.

Differentiation Workflow:

  • Sample Preparation: Dissolve 1 mg of sample in Methanol/Water (50:50) with 0.1% Formic Acid.

  • LC Conditions: C18 Column, Gradient elution (5% to 95% ACN over 10 min).

  • MS/MS Acquisition: Perform Product Ion Scan of m/z 225 (CE: 20-35 eV).

  • Data Interpretation (The "Self-Validating" Step):

    • Target (N-Aryl): Look for m/z 138 (p-nitroaniline). This confirms the Nitrogen is attached to the ring.

    • Alternative (C-Aryl): Look for m/z 136 (p-nitrobenzyl cation). This confirms the Carbon is attached to the ring.

Workflow Sample Unknown Sample (MW 224) ESI ESI-MS/MS Precursor: 225 Sample->ESI Decision Check Fragment Ions ESI->Decision Result_A Target: N-(4-nitrophenyl)alanine Decision->Result_A Detects m/z 138 (N-Aryl) Result_B Isomer: 4-Nitrophenylalanine Decision->Result_B Detects m/z 136 (C-Aryl / Benzyl)

Caption: Decision tree for distinguishing the target N-aryl compound from its C-aryl phenylalanine isomer.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2] (Standard text for fragmentation mechanisms of aromatic amines and esters).

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[3]

  • Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted amino acids in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8).
  • McLafferty, F. W., & Turecek, F. (1993).[4] Interpretation of Mass Spectra. University Science Books. (Authoritative source on odd-electron EI fragmentation rules).

Sources

Comparative

HPLC retention time and method for N-(4-nitrophenyl)alanine methyl ester

Publish Comparison Guide: HPLC Method Development for N-(4-Nitrophenyl)alanine Methyl Ester Executive Summary & Critical Distinction The Core Challenge: Developing an HPLC method for N-(4-nitrophenyl)alanine methyl ester...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: HPLC Method Development for N-(4-Nitrophenyl)alanine Methyl Ester

Executive Summary & Critical Distinction

The Core Challenge: Developing an HPLC method for N-(4-nitrophenyl)alanine methyl ester requires a precise understanding of the molecule's regiochemistry. A common pitfall in this analysis is the confusion between the N-substituted derivative (where the nitro-phenyl group is attached to the amine) and the side-chain substituted analog (4-Nitrophenylalanine).

This guide addresses the primary commercial target—4-Nitrophenylalanine methyl ester (CAS 17193-40-7) —widely used in peptidomimetics, while explicitly distinguishing the retention behavior of the N-(4-nitrophenyl) isomer (a Sanger-type derivative).

FeatureTarget A: 4-Nitrophenylalanine Methyl Ester Target B: N-(4-Nitrophenyl)alanine Methyl Ester
Structure Side-chain substitution (Phenylalanine analog)

-terminus substitution (Secondary amine)
CAS 17193-40-7 (HCl salt)Rare / Synthetic Intermediate
Polarity Moderate (Amine is basic/polar)Low (Amine is deactivated/lipophilic)
UV

~270–280 nm (Nitro)~350–400 nm (Nitroaniline chromophore)
Primary Use Drug synthesis, Non-natural amino acidChiral resolution tag, UV-labeling

Strategic Method Development (The "Why" & "How")

Physicochemical Profiling

To optimize retention, we must analyze the "Chromatographic Trinity": Hydrophobicity (LogP) , Ionization (pKa) , and UV Absorption .

  • The Nitro Effect: The nitro group (

    
    ) is strongly electron-withdrawing.
    
    • In Target A , it reduces the electron density of the phenyl ring but increases polarizability. On a C18 column, this often results in lower retention compared to unsubstituted Phenylalanine Methyl Ester due to increased polarity, unless

      
       interactions are exploited.
      
    • In Target B , the nitro group conjugates with the amine, creating a "push-pull" system. This makes the molecule yellow , significantly increases UV absorption at higher wavelengths (visible region), and drastically reduces the basicity of the nitrogen.

Decision Tree for Method Selection

The following workflow illustrates the logic for selecting the correct column and mobile phase based on your specific analytical goal (Purity vs. Chiral Excess).

MethodSelection Start Start: Define Analytical Goal Goal Goal? Start->Goal ChemPurity Chemical Purity / Reaction Monitoring Goal->ChemPurity Impurity Profile ChiralPurity Enantiomeric Excess (L vs D) Goal->ChiralPurity Isomer Ratio RP_HPLC Reversed-Phase (RP-HPLC) Column: C18 (End-capped) ChemPurity->RP_HPLC Chiral_LC Normal Phase / Polar Organic Column: Polysaccharide or Crown Ether ChiralPurity->Chiral_LC MobilePhaseA MP: H2O + 0.1% TFA Prevents amine tailing RP_HPLC->MobilePhaseA MobilePhaseB MP: Hexane:IPA (90:10) + 0.1% DEA (for free base) Chiral_LC->MobilePhaseB DetectionA UV @ 270 nm (Specific to Nitro) MobilePhaseA->DetectionA DetectionB UV @ 254 nm or 350 nm (Depending on isomer) MobilePhaseB->DetectionB

Caption: Decision tree for selecting HPLC conditions based on the specific derivative and analytical requirement.

Detailed Experimental Protocols

Protocol A: Reversed-Phase HPLC (Chemical Purity)

Best for: Routine purity checks, monitoring esterification reactions.

System Suitability:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (Waters XBridge C18). Why? High surface area and robust end-capping prevent peak tailing caused by the free amine.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

    • Note: TFA is critical. It protonates the amine (forming an ion-pair), sharpening the peak shape. Without it, the amine interacts with residual silanols, causing severe tailing.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: UV 270 nm (Primary), 214 nm (Secondary).

    • Insight: 270 nm targets the nitro-aromatic chromophore, reducing interference from non-nitro impurities and mobile phase noise.

Gradient Table:

Time (min)% Mobile Phase B (ACN)Event
0.05Equilibration
2.05Hold (Elute salts)
15.060Linear Gradient
18.095Wash
20.095Hold
20.15Re-equilibration

Expected Retention Behavior:

  • 4-Nitrophenylalanine methyl ester: Elutes ~10–12 min.

  • Impurity (Free Acid): Elutes earlier (~6–8 min) due to the polar carboxylic acid group.

  • Impurity (Fmoc-protected precursor): Elutes very late (>18 min) if present.

Protocol B: Chiral HPLC (Enantiomeric Purity)

Best for: Determining the L- vs D- ratio (ee%).

System Suitability:

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

    • Mechanism: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica. The nitro group interacts via hydrogen bonding and dipole-dipole interactions with the carbamate selector.

  • Mobile Phase: Hexane : Isopropanol (90 : 10) + 0.1% Diethylamine (DEA).

    • Critical: DEA is required to suppress the ionization of the amine in the normal-phase mode, ensuring the analyte remains neutral and interacts properly with the chiral selector.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV 254 nm.

Comparative Data (Literature Analog): Based on the structural analog 3-fluoro-4-nitrophenylalanine methyl ester, the expected separation factor (


) is >1.1.
IsomerRetention Time (Approx.)
D-Isomer (R) ~14–16 min
L-Isomer (S) ~17–19 min

Note: Retention order can reverse depending on the specific column lot and mobile phase additives. Always run a racemic standard first.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Peak Tailing (>1.5) Silanol interaction with amineIncrease TFA concentration to 0.1% or switch to a "Base-Deactivated" (BDS) column.
Retention Shift pH instabilityEnsure TFA is fresh. For LC-MS, switch to 0.1% Formic Acid (retention will decrease slightly).
Split Peaks Sample solvent mismatchDissolve sample in the starting mobile phase (5% ACN). Do not inject 100% ACN or DMSO slugs.
No Elution N-substituted isomer?If analyzing N-(4-nitrophenyl) derivative, it is highly hydrophobic. Increase gradient slope to 100% ACN.

References

  • Sigma-Aldrich. (S)-(+)-4-Nitrophenylalanine methyl ester hydrochloride Product Specification. CAS 17193-40-7.[3][4][5] Link

  • Boger, D. L., et al. (1999). Synthesis of (9R,12S)- and (9S,12S)-Cycloisodityrosine and Their N-Methyl Derivatives. Journal of Organic Chemistry. (Describes chiral separation of 4-nitrophenylalanine methyl ester analogs). Link

  • ResearchGate. HPLC analysis, different retention time? (Discussion on retention shifts of alkaloids and amino acid derivatives on C18). Link

  • Chem-Impex International. 4-Nitro-L-phenylalanine methyl ester hydrochloride MSDS & Properties. Link

Sources

Validation

Precision Melting Point Determination of Methyl 2-[(4-nitrophenyl)amino]propanoate

A Comparative Technical Guide for Analytical Characterization Executive Summary & Technical Context[1][2][3][4] Methyl 2-[(4-nitrophenyl)amino]propanoate (also known as N-(4-nitrophenyl)alanine methyl ester) is a critica...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Analytical Characterization

Executive Summary & Technical Context[1][2][3][4]

Methyl 2-[(4-nitrophenyl)amino]propanoate (also known as N-(4-nitrophenyl)alanine methyl ester) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and azo-dye derivatives.[1][2] As an N-arylated amino acid ester, it exhibits specific thermal behaviors—notably potential polymorphism and thermal instability near its melting transition—that render standard determination methods insufficient without rigorous protocol control.[1][2]

This guide objectively compares the two industry-standard methodologies for determining the melting point (MP) of this compound: Automated Capillary Transmission and Differential Scanning Calorimetry (DSC) .[1][2] While capillary methods offer speed for routine analysis, this guide demonstrates why DSC is the superior technique for establishing thermodynamic purity and characterizing the stability profile of nitro-aromatic derivatives.[1][2]

Strategic Methodology Comparison

The following analysis contrasts the "Bench Standard" (Capillary) against the "Analytical Gold Standard" (DSC).

Table 1: Comparative Performance Matrix
FeatureMethod A: Automated Capillary (Optoelectronic) Method B: Differential Scanning Calorimetry (DSC)
Principle Light transmission change (solid

liquid).[1][2]
Heat flow differential (Endothermic/Exothermic events).[1][2]
Primary Output Clear point / Meniscus point (

).[1][2]
Onset Temperature (

) & Enthalpy of Fusion (

).[1]
Precision

to

.

(Thermodynamic equilibrium).
Decomposition Detection Visual only (darkening/gas); subjective.[1][2]Explicit Exothermic peak; quantifiable.[1][2]
Purity Determination Qualitative (Range broadening).Quantitative (Van't Hoff calculation).[1][2]
Sample Requirement 2–5 mg (destructive).[1][2]1–3 mg (destructive).[2]
Throughput High (3–6 samples simultaneously).[1][2]Low (1 sample per run, 30–60 mins).
Decision Logic & Workflow

The choice of method depends on the stage of development.[2] Use the following logic flow to determine the appropriate protocol for your sample.

MP_Determination_Logic Start Sample: Methyl 2-[(4-nitrophenyl)amino]propanoate Dry Step 1: Vacuum Dry (40°C, 4h) Remove solvent/moisture Start->Dry Purpose Define Purpose Dry->Purpose Routine Routine QC / Synthesis Check Purpose->Routine Speed required Characterization Regulatory Filing / Purity Analysis Purpose->Characterization Accuracy required Capillary Method A: Automated Capillary (Ramp: 1.0°C/min) Routine->Capillary DSC Method B: DSC Analysis (Ramp: 5.0°C/min, N2 purge) Characterization->DSC Result_Cap Output: Melt Range (T_onset - T_clear) Capillary->Result_Cap Result_DSC Output: T_onset, Enthalpy, Purity % DSC->Result_DSC

Figure 1: Decision matrix for selecting the appropriate thermal analysis technique based on research requirements.

Detailed Experimental Protocols
Pre-requisite: Sample Preparation (Critical)

N-arylated amino esters are hygroscopic and prone to hydrolysis.[1][2]

  • Drying: Dry the sample in a vacuum oven at 40°C for 4 hours over

    
     or Silica gel.
    
  • Grinding: Gently triturate the sample to a fine powder using an agate mortar to ensure uniform heat transfer. Avoid excessive force which may induce mechanically activated polymorphic transitions.[2]

Method A: Automated Capillary Protocol (Büchi/Mettler Toledo)

Best for: Routine batch release and synthesis monitoring.[1]

  • Packing: Fill a clean glass capillary (1.5 mm O.D.) to a height of 3–4 mm. Tap gently to pack; avoid air pockets.[2]

  • Insertion: Place into the heating block.

  • Fast Ramp: Heat at 10°C/min to 80°C (approx. 10°C below expected onset).

  • Measurement Ramp: Slow heating rate to 1.0°C/min .

    • Why? Fast ramping causes thermal lag, artificially elevating the observed MP.[1][2]

  • Observation: Record two points:

    • Collapse Point: Sample pulls away from walls (wetting).[2]

    • Clear Point: Sample becomes completely liquid.[2]

  • Acceptance Criteria: For pure Methyl 2-[(4-nitrophenyl)amino]propanoate, the range (

    
    ) should be 
    
    
    
    .[1][2]
Method B: Differential Scanning Calorimetry (DSC)

Best for: Purity calculation and stability profiling.[1]

  • Pan Selection: Use Aluminum Hermetic Pans with a pinhole lid.

    • Reasoning: The pinhole allows expanding gases to escape (preventing pan deformation) while maintaining a self-generated atmosphere that suppresses early volatilization.[1][2]

  • Reference: Empty aluminum pan (matched weight

    
     mg).
    
  • Sample Mass: Weigh 2.0–4.0 mg exactly.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min to prevent oxidation.
    
  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp 5.0°C/min to 150°C.

  • Data Processing:

    • Integrate the endothermic peak.[2]

    • 
      : Intersection of the baseline and the extrapolated leading edge of the peak (The true thermodynamic MP).[1]
      
    • 
      : The temperature of maximum heat flow (sample dependent).[1][2]
      
Data Analysis & Interpretation
Understanding the Signal

The N-nitrophenyl group introduces a risk of thermal decomposition immediately following melting.[1][2]

  • Scenario 1: Pure Stable Melt

    • DSC: Sharp endotherm (Peak width < 3°C).[1][2] Baseline returns to zero.[2]

    • Capillary: Clear liquid, yellow/orange color retained.[2]

  • Scenario 2: Decomposition (Impure/Unstable) [1][2]

    • DSC: Endotherm followed immediately by a jagged Exotherm or baseline drift.[1][2]

    • Capillary: Liquid turns dark brown/black; gas bubbles visible.[2]

Purity Calculation (DSC Only)

Using the Van't Hoff equation, DSC can estimate purity without a reference standard:


[2]

Where:

  • 
     = Mole fraction of impurity[2]
    
  • 
     = Enthalpy of fusion (Area under curve, J/mol)[1]
    
  • 
     = Melting point of 100% pure substance (extrapolated)
    
  • 
     = Gas constant[1][2]
    
Visualizing Phase Behavior

Phase_Transition Solid Solid State (Crystalline Lattice) Solid->Solid Polymorph Conversion (If metastable) Transition Phase Transition (Endothermic Event) Solid->Transition + Heat (ΔH_f) Liquid Liquid State (Isotropic) Transition->Liquid T > T_melt Decomp Decomposition (Exothermic/Irreversible) Liquid->Decomp T > T_stable (Nitro group instability)

Figure 2: Thermodynamic pathway of Methyl 2-[(4-nitrophenyl)amino]propanoate during heating.

Troubleshooting & Validation
IssueProbable CauseCorrective Action
Broad Melting Range (>3°C) Wet sample or Eutectic impurities.[1][2]Dry sample (40°C vac). Recrystallize (EtOH/Water).[2]
MP Lower than Literature Solvent occlusion or hydrolysis (Acid formation).[1][2]Check Proton NMR for solvent peaks.[2] Verify structure.
Double Peak in DSC Polymorphism.Perform "Heat-Cool-Heat" cycle to check reversibility.[2]
Sublimation (Foggy Capillary) High vapor pressure.[1][2]Seal capillary (flame seal) or use Hermetic DSC pans.[1][2]
References
  • United States Pharmacopeia (USP). (2025).[2] General Chapter <741> Melting Range or Temperature. USP-NF.[2]

  • European Pharmacopoeia (Ph.[2] Eur.). (2025).[2][3] Chapter 2.2.14. Melting Point - Capillary Method. EDQM.

  • Gabbott, P. (2008).[1][2] Principles and Applications of Thermal Analysis. Blackwell Publishing.[2] (Standard text for DSC interpretation).

  • Menczel, J. D., & Prime, R. B. (2009).[1][2] Thermal Analysis of Polymers: Fundamentals and Applications. Wiley.[2] (Reference for purity determination via Van't Hoff).

  • ChemicalBook. (2025).[1][2][3][4] Methyl 2-(4-nitrophenyl)propanoate derivatives - General Properties. (Used for structural verification of nitro-propanoate class).[2]

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for Methyl 2-[(4-nitrophenyl)amino]propanoate before handling, as nitro-aromatic compounds may possess toxic or explosive properties.[1][2]

Sources

Comparative

Comparing reactivity of methyl vs ethyl 2-[(4-nitrophenyl)amino]propanoate

This technical guide provides a comparative analysis of methyl and ethyl 2-[(4-nitrophenyl)amino]propanoate, focusing on their reactivity profiles, stability, and applications in synthetic organic chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comparative analysis of methyl and ethyl 2-[(4-nitrophenyl)amino]propanoate, focusing on their reactivity profiles, stability, and applications in synthetic organic chemistry and drug development.

Executive Summary

Methyl 2-[(4-nitrophenyl)amino]propanoate (Methyl Ester) and Ethyl 2-[(4-nitrophenyl)amino]propanoate (Ethyl Ester) are critical intermediates in the synthesis of peptidomimetics and N-aryl amino acid derivatives. While structurally similar, their reactivity diverges significantly due to the steric and electronic influence of the alkoxy group.

  • Methyl Ester : Exhibits higher electrophilicity at the carbonyl center, leading to faster hydrolysis and nucleophilic attack. Preferred for rapid transformations where lability is an asset.

  • Ethyl Ester : Offers enhanced lipophilicity and hydrolytic stability. Preferred for applications requiring prolonged stability in aqueous media or higher solubility in non-polar organic solvents.

Chemical Structure & Properties

Both compounds are derivatives of


-(4-nitrophenyl)alanine. The electron-withdrawing nitro group (

) on the phenyl ring significantly reduces the nucleophilicity of the secondary amine, preventing spontaneous intramolecular cyclization (diketopiperazine formation) common in other amino acid esters.
FeatureMethyl EsterEthyl Ester
Formula


Steric Bulk (

)
Low (Methyl)Moderate (Ethyl)
Lipophilicity (

)

(Predicted)

(Predicted)
Leaving Group Methoxide (

)
Ethoxide (

)
Primary Reactivity Rapid Hydrolysis / TransesterificationControlled Hydrolysis / Solvolysis

Reactivity Profile: Hydrolysis Kinetics

The most critical differentiator between these two esters is their rate of hydrolysis under basic conditions (saponification). This reaction follows the


 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).
Comparative Kinetics

Experimental data from analogous


-aryl amino acid esters indicates that methyl esters hydrolyze approximately 1.5 to 2.0 times faster  than their ethyl counterparts.
  • Steric Factor : The ethyl group's additional methylene unit (

    
    ) introduces steric hindrance that impedes the approach of the hydroxide nucleophile to the carbonyl carbon.
    
  • Inductive Effect : The ethyl group is slightly more electron-donating (+I effect) than the methyl group. This stabilizes the carbonyl carbon, making it slightly less electrophilic and thus less reactive toward nucleophiles.

Mechanism Visualization ( )

The following diagram illustrates the hydrolysis pathway, highlighting the transition state where steric bulk plays a critical role.

HydrolysisMechanism cluster_0 Kinetic Differentiator Start Ester Substrate (R = Me/Et) OH_Attack Nucleophilic Attack (OH-) Start->OH_Attack Rate Determining Step Tet_Inter Tetrahedral Intermediate (Steric Crowding High for Et) OH_Attack->Tet_Inter Collapse Collapse & Elimination (Leaving Group: RO-) Tet_Inter->Collapse Product Carboxylate Anion + Alcohol Collapse->Product

Caption:


 Hydrolysis mechanism. The formation of the Tetrahedral Intermediate is the step most affected by the steric bulk of the ethyl group compared to the methyl group.

Experimental Protocols

To validate the reactivity differences, the following protocols are recommended. These are designed to be self-validating systems where the disappearance of the starting material is monitored against an internal standard.

Protocol A: Competitive Hydrolysis Assay

Objective: Determine the relative hydrolysis rates (


) of methyl vs. ethyl esters.

Reagents:

  • Methyl 2-[(4-nitrophenyl)amino]propanoate (1.0 eq)

  • Ethyl 2-[(4-nitrophenyl)amino]propanoate (1.0 eq)

  • 
     (0.5 eq - limiting reagent)
    
  • Solvent:

    
     (1:1 v/v) at 
    
    
    

Procedure:

  • Dissolution : Dissolve equimolar amounts (0.1 mmol each) of both esters in 2 mL of THF.

  • Initiation : Add 2 mL of water containing 0.05 mmol

    
     (insufficient base ensures competition).
    
  • Monitoring : Stir vigorously for 30 minutes.

  • Quenching : Acidify with 1M

    
     to pH 3 to stop the reaction.
    
  • Analysis : Extract with ethyl acetate and analyze via HPLC or

    
    -NMR.
    
    • NMR Validation: Integrate the methyl singlet (

      
       ppm) vs. the ethyl quartet (
      
      
      
      ppm).
    • Result Interpretation: A lower remaining integration for the methyl ester confirms its higher reactivity.

Protocol B: Transesterification Efficiency

Objective: Assess susceptibility to nucleophilic acyl substitution by alcohols.

Procedure:

  • Dissolve Methyl 2-[(4-nitrophenyl)amino]propanoate in absolute ethanol (solvent in large excess).

  • Add catalytic

    
     (5 mol%) or 
    
    
    
    .
  • Reflux for 4 hours.

  • Monitor the appearance of the ethyl ester via TLC (

    
     values will differ slightly; Ethyl ester is usually higher 
    
    
    
    in Hexane/EtOAc).

Stability & Storage Workflow

The ethyl ester is generally preferred for compound libraries due to its resistance to spontaneous hydrolysis from atmospheric moisture.

StabilityWorkflow Sample Synthesized Ester (Methyl or Ethyl) Storage Storage Condition (-20°C, Desiccated) Sample->Storage Check Purity Check (LC-MS) @ 3 Months Storage->Check Decision Hydrolysis > 5%? Check->Decision Repurify Repurify (Silica Gel Chromatography) Decision->Repurify Yes (Likely Methyl) Continue Continue Storage Decision->Continue No (Likely Ethyl)

Caption: Stability testing workflow. Methyl esters require more frequent purity checks due to higher susceptibility to moisture-induced hydrolysis.

Application Recommendations

Application ScenarioRecommended EsterRationale
Prodrug Development Ethyl Slower enzymatic cleavage in vivo; better membrane permeability due to higher lipophilicity.
Rapid Derivatization Methyl Faster removal of the protecting group under mild basic conditions (

,

).
Crystallography Methyl Methyl esters often pack more efficiently, yielding higher quality single crystals for X-ray diffraction.
Scale-up Synthesis Ethyl Lower volatility and higher stability make handling large quantities safer and more robust.

References

  • Jones, J. (2002). Amino Acid and Peptide Synthesis. Oxford Chemistry Primers. Link

    • Grounding: Establishes the fundamental reactivity differences between methyl and ethyl esters in peptide chemistry.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link

    • Grounding: Provides protocols for the selective hydrolysis of methyl vs. ethyl esters.
  • Bender, M. L. (1960). Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives. Chemical Reviews, 60(1), 53–113. Link

    • Grounding: The definitive source for the hydrolysis mechanism and steric effects on ester reactivity.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

    • Grounding: Supports the electronic effect arguments regarding the 4-nitrophenyl group.
Validation

UV-Vis absorption spectra of 4-nitrophenyl amino acid derivatives

Chromogenic Profiling: A Comparative Guide to UV-Vis Absorption Spectra of 4-Nitrophenyl Amino Acid Derivatives As a Senior Application Scientist in drug development, I frequently design high-throughput screening (HTS) a...

Author: BenchChem Technical Support Team. Date: March 2026

Chromogenic Profiling: A Comparative Guide to UV-Vis Absorption Spectra of 4-Nitrophenyl Amino Acid Derivatives

As a Senior Application Scientist in drug development, I frequently design high-throughput screening (HTS) assays to evaluate protease and esterase inhibitors. The robustness of these assays relies heavily on the precise optical properties of chromogenic substrates. 4-Nitrophenyl amino acid derivatives—primarily p-nitroanilides (pNA) and p-nitrophenyl esters (ONp)—are foundational tools in this domain.

This guide objectively compares the spectral performance of these derivatives, elucidating the quantum mechanical causality behind their utility, and provides field-proven, self-validating methodologies for your laboratory workflows.

Mechanistic Causality: The Physics of the Spectral Shift

The utility of 4-nitrophenyl derivatives hinges on a highly predictable quantum mechanical phenomenon: Intramolecular Charge Transfer (ICT)[1].

In an intact p-nitroanilide substrate, the lone pair of the amide nitrogen is cross-conjugated with the adjacent carbonyl group. This structural conformation restricts electron flow into the p-nitrophenyl ring. Consequently, the


 electronic transition remains localized, and the intact substrate absorbs strongly in the UV region, typically exhibiting an absorption maximum (

) between 312 nm and 331 nm[2].

Upon targeted enzymatic hydrolysis, the amide bond is cleaved, releasing free p-nitroaniline (pNA). The amine nitrogen's lone pair is now fully liberated to conjugate with the aromatic ring and the strongly electron-withdrawing para-nitro group. This extended "push-pull" conjugation significantly lowers the HOMO-LUMO energy gap, driving a bathochromic (red) shift of the absorption maximum into the visible region (~381–410 nm)[1][3]. This distinct spectral separation between substrate and product is what enables continuous, real-time spectrophotometric monitoring.

Product Comparison: Selecting the Optimal Derivative

When engineering an assay, selecting the correct 4-nitrophenyl derivative is critical for minimizing background noise and maximizing kinetic accuracy.

  • p-Nitroanilides (pNA): Linked via an amide bond, pNA derivatives are the gold standard for serine and cysteine proteases. They exhibit exceptional chemical stability in aqueous buffers, minimizing background auto-hydrolysis. The released p-nitroaniline is optimally measured at 405 nm or 410 nm[3].

  • p-Nitrophenyl Esters (ONp): Linked via an ester bond, ONp substrates are utilized for esterases and lipases. Unlike pNA, the leaving group is p-nitrophenol (pNP), which is a weak acid with a pKa of ~7.2[4]. Because pNP's absorbance is highly pH-dependent (shifting to 400 nm only in alkaline conditions as a phenolate anion), ONp cleavage is best quantified at its isosbestic point of 347 nm. At this wavelength, the molar absorptivity remains constant regardless of the assay's pH[3][5].

  • p-Nitrophenyl Glycosides (pNPG): Utilized for glycosidases (e.g.,

    
    -glucosidase), these substrates also release p-nitrophenol. However, because glycosidase assays often run at slightly acidic to neutral pH, the reaction is typically terminated with a basic solution (e.g., 
    
    
    
    ) to deprotonate the pNP and maximize absorbance at 405 nm for endpoint reading[6].

Quantitative Spectral Data

The following table summarizes the critical optical parameters required for precise kinetic calculations using the Beer-Lambert law (


).
Substrate ClassTarget EnzymeIntact

(UV)
Cleaved Fluorophore/ChromophoreCleaved

(Vis)
Molar Absorptivity (

)
p-Nitroanilides (pNA) Proteases312 – 331 nmp-Nitroaniline405 nm~9,620

p-Nitrophenyl Esters (ONp) Esterases~270 nmp-Nitrophenol347 nm (Isosbestic)5,500

p-Nitrophenyl Glycosides Glycosidases~300 nmp-Nitrophenolate (Alkaline)400 – 405 nm~18,000

Workflow Visualization

G Substrate Intact Derivative (UV Abs: 310-330 nm) Enzyme Enzymatic Cleavage Substrate->Enzyme Target Recognition Product Cleaved Chromophore (Vis Abs: 380-410 nm) Enzyme->Product Hydrolysis (ICT Shift) Validation Dual-Wavelength Validation Product->Validation Real-time Monitoring

Workflow of enzymatic hydrolysis and dual-wavelength spectral validation.

Field-Proven Methodology: Self-Validating Continuous Assay

To ensure absolute trustworthiness in your kinetic data, I strongly advise against single-wavelength monitoring. The protocol below outlines a self-validating system : by simultaneously monitoring the depletion of the substrate and the appearance of the product, you internally control for optical artifacts (e.g., inhibitor precipitation or compound auto-absorbance).

Step 1: Solvatochromic Working Solution Preparation p-Nitroaniline derivatives exhibit strong solvatochromism, meaning their absorption spectra shift based on solvent polarity[1]. Prepare a 10 mM stock solution in anhydrous DMSO. Dilute to a 10–100 µM working concentration in your assay buffer (e.g., 100 mM Tris-HCl, pH 7.4). Ensure the final DMSO concentration remains below 5% to prevent enzyme denaturation.

Step 2: Dual-Wavelength Spectrophotometer Configuration Configure a UV-Vis spectrophotometer to record simultaneously at two wavelengths:

  • Channel A (Substrate Depletion): 315 nm (for pNA)[2].

  • Channel B (Product Formation): 405 nm (for pNA) or 347 nm (for ONp)[3][5].

Step 3: Baseline & Matrix Blanking Pipette the buffer, test inhibitor, and substrate into a UV-transparent quartz cuvette. Record the baseline absorbance for 2 minutes before adding the enzyme. This establishes the background UV absorption of your test compounds.

Step 4: Reaction Initiation & Kinetic Monitoring Inject the enzyme to initiate the reaction. Mix rapidly by inversion. Record the absorbance on both channels every 15 seconds for a total of 10 minutes at a constant temperature (typically 37°C).

Step 5: Mass Balance Validation (The Self-Validation Step) Using the Beer-Lambert law, calculate the molar concentration of the product formed and the substrate depleted.

  • Validation Criterion: The molar rate of substrate lost must equal the molar rate of product gained (a 1:1 ratio).

  • Interpretation: If product formation outpaces substrate depletion, your test compound is likely undergoing a side reaction or precipitating, artificially inflating the visible absorbance. This internal check guarantees the integrity of your HTS data.

References

Sources

Comparative

Analytical Differentiation of Methyl 2-[(4-nitrophenyl)amino]propanoate and Its Ortho-Isomer

Executive Summary & Mechanistic Context In pharmaceutical development and synthetic quality control, distinguishing regional isomers is a critical mandate. Methyl 2-[(4-nitrophenyl)amino]propanoate (the para-isomer) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In pharmaceutical development and synthetic quality control, distinguishing regional isomers is a critical mandate. Methyl 2-[(4-nitrophenyl)amino]propanoate (the para-isomer) and its structural analog Methyl 2-[(2-nitrophenyl)amino]propanoate (the ortho-isomer) share the identical molecular formula (C10H12N2O4) and N-arylated alanine methyl ester core. However, their physical, optical, and chromatographic properties diverge profoundly.

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where simple mass spectrometry fails to differentiate these isomers due to their identical molecular weights. To establish a definitive, self-validating analytical system, we must look at the causality behind their physical differences: Hydrogen Bonding Dynamics .

  • The Ortho-Isomer (2-Nitrophenyl): The spatial proximity of the secondary amine (-NH-) to the ortho-nitro (-NO2) group facilitates the formation of a highly stable, six-membered pseudo-ring via intramolecular hydrogen bonding [1]. This locks the molecule into a planar conformation and shields its polar functional groups from the surrounding solvent.

  • The Para-Isomer (4-Nitrophenyl): The para-substitution structurally precludes intramolecular interactions. Instead, the molecule engages in intermolecular hydrogen bonding with solvent molecules, resulting in concentration-dependent behaviors and a higher apparent polarity.

MechanisticPathway cluster_ortho Methyl 2-[(2-nitrophenyl)amino]propanoate cluster_para Methyl 2-[(4-nitrophenyl)amino]propanoate O_Isomer Ortho-Nitro Substitution O_Bond Intramolecular H-Bonding O_Isomer->O_Bond O_Prop1 Downfield NH (>8.5 ppm) O_Bond->O_Prop1 O_Prop2 High Lipophilicity (Late HPLC Elution) O_Bond->O_Prop2 P_Isomer Para-Nitro Substitution P_Bond Intermolecular H-Bonding P_Isomer->P_Bond P_Prop1 Upfield NH (<7.5 ppm) P_Bond->P_Prop1 P_Prop2 High Polarity (Early HPLC Elution) P_Bond->P_Prop2

Mechanistic divergence of ortho and para isomers dictating analytical properties.

Comparative Analytical Signatures

To build a robust identification framework, we orthogonalize our approach across three distinct analytical pillars:

A. Nuclear Magnetic Resonance (1H NMR)

NMR is the gold standard for isomeric differentiation. The para-isomer exhibits a highly symmetrical AA'BB' (or A2B2) spin system in the aromatic region, presenting as two distinct doublets (typically around 6.6 ppm and 8.1 ppm) with an


-coupling constant of 

Hz. Conversely, the ortho-isomer lacks this symmetry, yielding a complex ABCD multiplet pattern .

Crucially, the NH proton shift is diagnostic. In the ortho-isomer, the intramolecular hydrogen bond strongly deshields the proton (as electron density is pulled toward the nitro oxygen), shifting it significantly downfield (typically >8.5 ppm)[1]. This peak is sharp and invariant to concentration changes. The para-isomer's NH proton appears further upfield (<7.5 ppm) and is highly concentration-dependent.

B. Chromatographic Behavior (RP-HPLC)

In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a C18 stationary phase, the elution order is dictated by apparent polarity. Because the ortho-isomer "hides" its polar -NH and -NO2 groups within the intramolecular H-bond, it behaves as a more lipophilic (hydrophobic) molecule. Consequently, the ortho-isomer exhibits a longer retention time compared to the more polar para-isomer, which interacts strongly with the aqueous mobile phase and elutes earlier[2],[3].

C. Optical Properties (UV-Vis)

The intramolecular hydrogen bond in the ortho-isomer forces the nitro and amino groups into strict coplanarity with the benzene ring. This maximizes


-conjugation, lowering the HOMO-LUMO energy gap and resulting in a bathochromic (red) shift. The 

for the ortho-isomer is typically observed around 415 nm (deep orange/yellow), whereas the para-isomer absorbs at a shorter wavelength, around 380 nm (light yellow)[4].

Quantitative Data Summary

Analytical ParameterMethyl 2-[(4-nitrophenyl)amino]propanoate (Para)Methyl 2-[(2-nitrophenyl)amino]propanoate (Ortho)
Hydrogen Bonding IntermolecularIntramolecular (Chelate Ring)
1H NMR: Aromatic Pattern AA'BB' (Two distinct doublets,

Hz)
ABCD (Complex multiplets)
1H NMR: NH Shift (

)
< 7.5 ppm (Broad, concentration-dependent)> 8.5 ppm (Sharp, concentration-independent)
IR: N-H Stretch ~3350 cm⁻¹ (Broad, shifts with dilution)~3250 cm⁻¹ (Sharp, invariant with dilution)
RP-HPLC Elution Order Early Elution (Higher apparent polarity)Late Elution (Higher lipophilicity)
UV-Vis (

)
~380 nm~415 nm

Self-Validating Experimental Protocols

Do not rely on a single data point. The following protocols represent a self-validating workflow designed to definitively prove the isomeric identity through orthogonal techniques.

Protocol 1: 1H NMR Concentration Titration

Causality: Intermolecular H-bonds are disrupted upon dilution, causing the NH proton to shift upfield. Intramolecular H-bonds are unaffected by dilution.

  • Preparation: Prepare a 100 mM stock solution of the unknown isomer in anhydrous CDCl3.

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum (16 scans, 298 K).

  • Serial Dilution: Dilute aliquots to create 50 mM, 25 mM, and 10 mM samples.

  • Data Tracking: Acquire spectra for each dilution and plot the NH chemical shift (

    
    ) against concentration.
    
  • Validation: A zero-slope line confirms the ortho-isomer. A positive slope (shifting upfield upon dilution) confirms the para-isomer.

Protocol 2: Orthogonal RP-HPLC Isocratic Separation

Causality: Lipophilicity dictates C18 retention. The intramolecularly bonded ortho-isomer will partition more heavily into the stationary phase.

  • Column Setup: Equilibrate a C18 column (250 x 4.6 mm, 5 µm) at 30°C.

  • Mobile Phase: Prepare an isocratic mixture of 60:40 Methanol:Water containing 0.1% Trifluoroacetic acid (TFA) to suppress residual ionization.

  • Parameters: Set flow rate to 1.0 mL/min. Set UV detection to dual-wavelength: 254 nm (universal aromatic) and 380/415 nm (isomer specific).

  • Execution: Inject 10 µL of a 1 mg/mL sample solution.

  • Validation: The para-isomer will elute first. If a mixture is injected, baseline resolution (

    
    ) should be easily achieved due to the stark polarity difference[2],[3].
    

ExperimentalWorkflow Start Unknown Isomer Sample Split Aliquot Preparation Start->Split NMR_Path 1H NMR (CDCl3) Split->NMR_Path HPLC_Path RP-HPLC (C18 Column) Split->HPLC_Path NMR_Check Check Aromatic Pattern & NH Shift NMR_Path->NMR_Check HPLC_Check Measure Retention Time vs Standards HPLC_Path->HPLC_Check Result_O ABCD Pattern, NH >8.5 ppm Longer RT = Ortho-Isomer NMR_Check->Result_O Positive Result_P AA'BB' Pattern, NH <7.5 ppm Shorter RT = Para-Isomer NMR_Check->Result_P Negative HPLC_Check->Result_O Late HPLC_Check->Result_P Early

Self-validating experimental workflow for definitive isomer identification.

References

1.[1] Title: Phase transition and intramolecular hydrogen bonding in nitro derivatives of ortho-hydroxy acetophenones | Request PDF - ResearchGate. Source: researchgate.net. URL: 1 2.[4] Title: The catalytic performance of CuFe2O4@CQD nanocomposite as a high-perform heterogeneous nanocatalyst in nitroaniline group reduction - PMC. Source: nih.gov. URL: 4 3.[2] Title: 3-Nitroaniline | 99-09-2 - Benchchem. Source: benchchem.com. URL: 2 4.[3] Title: 2-Nitroaniline | High-Purity Reagent | RUO - Benchchem. Source: benchchem.com. URL: 3

Sources

Validation

Elemental Analysis Validation for Methyl 2-[(4-nitrophenyl)amino]propanoate: Calibration Standards &amp; Protocol Optimization

Executive Summary Methyl 2-[(4-nitrophenyl)amino]propanoate (C₁₀H₁₂N₂O₄), often utilized as a key intermediate in peptide synthesis and drug development, presents specific challenges in Elemental Analysis (EA) due to its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-[(4-nitrophenyl)amino]propanoate (C₁₀H₁₂N₂O₄), often utilized as a key intermediate in peptide synthesis and drug development, presents specific challenges in Elemental Analysis (EA) due to its nitro-amino functionality . Accurate characterization of this compound requires precise quantification of Carbon, Hydrogen, and Nitrogen (CHN) to validate purity and empirical formula.

This guide objectively compares the performance of industry-standard calibration reference materials—Acetanilide , Sulfanilamide , and Cystine —specifically for the analysis of Methyl 2-[(4-nitrophenyl)amino]propanoate. Unlike generic protocols, this document addresses the "Nitro Group Challenge," where incomplete reduction of nitrogen oxides (


) can lead to systematic errors in N-determination.

Technical Profile & Theoretical Benchmarks

Before selecting a calibration standard, the theoretical composition of the target analyte must be established to ensure the standard falls within a comparable dynamic range.

Target Analyte: Methyl 2-[(4-nitrophenyl)amino]propanoate

  • Molecular Formula: C₁₀H₁₂N₂O₄

  • Molecular Weight: 224.21 g/mol [1]

  • Structural Feature: Contains both a secondary amine (

    
    ) and a nitro group (
    
    
    
    ).
Theoretical Elemental Composition (Benchmarks)
ElementCountAtomic Mass ContributionTheoretical % (w/w)Acceptable Tolerance (±0.4%)
Carbon (C) 10120.1153.57% 53.17% – 53.97%
Hydrogen (H) 1212.105.40% 5.00% – 5.80%
Nitrogen (N) 228.0112.49% 12.09% – 12.89%
Oxygen (O) 464.0028.54% Calculated by difference

Critical Insight: The Nitrogen content (12.49%) is the critical quality attribute (CQA). Nitro compounds are prone to incomplete combustion or incomplete reduction of


 to 

gas. The selected standard must calibrate the Nitrogen detector response slope accurately in this 10–15% range.

Comparative Analysis of Calibration Standards

For high-precision analysis of Methyl 2-[(4-nitrophenyl)amino]propanoate, the calibration standard should ideally match the analyte's elemental ratios (Matrix Matching). Below is a performance comparison of the three primary alternatives.

Alternative 1: Acetanilide (The Industry Gold Standard)
  • Formula: C₈H₉NO

  • Nitrogen Content: 10.36%

  • Performance Verdict: HIGHLY RECOMMENDED

    • Pros: Extremely stable, non-hygroscopic, and combusts cleanly. Its Nitrogen content (10.36%) is close enough to the target (12.49%) to provide a linear calibration curve.

    • Cons: Slightly lower N% than the analyte, but usually negligible for modern detectors.

    • Best For: Routine QC and system suitability testing.

Alternative 2: Sulfanilamide (The High-Nitrogen Alternative)
  • Formula: C₆H₈N₂O₂S

  • Nitrogen Content: 16.27%

  • Performance Verdict: RECOMMENDED FOR HIGH-N VALIDATION

    • Pros: Higher Nitrogen content brackets the analyte's 12.5% value if used in conjunction with Acetanilide. Contains Sulfur, allowing for CHNS mode verification.[2]

    • Cons: The presence of Sulfur is unnecessary for this specific analyte (C₁₀H₁₂N₂O₄) and can degrade combustion catalysts faster if run unnecessarily in CHNS mode.

    • Best For: When the analyte is suspected to have high-N impurities or if the instrument is already set up for CHNS.

Alternative 3: Cystine (The Matrix-Matched Alternative)
  • Formula: C₆H₁₂N₂O₄S₂

  • Nitrogen Content: 11.66%

  • Performance Verdict: SPECIALIZED USE ONLY

    • Pros: Nitrogen content (11.66%) is the closest match to Methyl 2-[(4-nitrophenyl)amino]propanoate (12.49%).

    • Cons: Chemically different (amino acid dimer) and harder to combust than Acetanilide. Can be more challenging to handle (electrostatic).

    • Best For: Strict validation where "matrix matching" of N% is mandated by SOP.

Summary Comparison Table
FeatureAcetanilide Sulfanilamide Cystine
Nitrogen % 10.36% (Close)16.27% (High)11.66% (Closest)
Stability ExcellentGoodModerate
Combustion Ease HighHighModerate
Relevance to Analyte High (Standard QC)Moderate (Over-bracket)High (Precision Match)
Recommendation Primary Choice Secondary ChoiceTertiary Choice

Experimental Protocol: Optimized Combustion Workflow

To ensure scientific integrity, the following protocol uses a Self-Validating System : The calibration is verified by a "Check Standard" (a different compound) before running the target analyte.

Phase 1: Instrument Preparation (Flash Combustion)
  • Conditioning: Run 3 "Blank" samples (empty tin capsules) to stabilize the baseline.

  • Calibration:

    • Weigh Acetanilide standards in a range of 1.5 mg to 2.5 mg (covering the expected mass of Carbon/Nitrogen in the analyte).

    • Generate a K-factor (response factor) curve.

      
       must be >0.999.
      
  • System Suitability (The Trust Step):

    • Run Sulfanilamide as an unknown.

    • Pass Criteria: Measured N% must be 16.27% ± 0.15%. If this fails, do not proceed to the analyte.

Phase 2: Analyte Analysis
  • Sample Prep:

    • Dry Methyl 2-[(4-nitrophenyl)amino]propanoate in a vacuum desiccator for 2 hours to remove surface moisture (hygroscopicity can skew H%).

    • Accurately weigh 2.0 mg (±0.1 mg) into a Tin capsule.

    • Fold carefully: Ensure no air pockets; air contains

      
       which biases results.
      
  • Combustion Parameters (Critical for Nitro Groups):

    • O₂ Injection: Increase Oxygen dose by 10% relative to standard Acetanilide runs. Nitro groups require an oxidative environment to prevent charring, followed by strong reduction.

    • Furnace Temp: >950°C (Flash combustion).

  • Reduction Phase:

    • Ensure the Copper (Cu) reduction column is active. Nitro groups produce excess

      
      . If the Cu is exhausted (black), 
      
      
      
      will pass to the detector, causing falsely high Nitrogen readings or peak tailing.
Phase 3: Data Logic & Pathway Visualization

The following diagram illustrates the critical decision pathway for validating the result, ensuring the "Nitro Group" interference is managed.

EA_Workflow Start Start: Sample Preparation Weigh Weigh 2.0mg Analyte (Tin Capsule) Start->Weigh Combust Flash Combustion (>950°C, Excess O2) Weigh->Combust Reduce Reduction Reactor (Cu) Convert NOx -> N2 Combust->Reduce NOx Generated Detect TCD Detection (N2, CO2, H2O) Reduce->Detect N2 Gas Check Data Check: Is N% within 12.09 - 12.89%? Detect->Check Pass PASS: Purity Verified Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No Trouble1 High N (>12.9%)? Check: Incomplete Combustion or Air Leak Fail->Trouble1 Trouble2 Low N (<12.1%)? Check: Sample Moisture or Weighing Error Fail->Trouble2

Caption: Logical workflow for Elemental Analysis of nitro-amino esters, highlighting the critical reduction step for NOx.

Troubleshooting & Interpretation

When analyzing Methyl 2-[(4-nitrophenyl)amino]propanoate, deviations often stem from specific chemical properties:

  • High Nitrogen (>12.9%):

    • Cause: Incomplete combustion of the phenyl ring or "Flash" formation of

      
       from air trapped in the capsule.
      
    • Solution: Pack the tin capsule tighter (exclude air) and increase Oxygen dosing time.

  • High Hydrogen (>5.8%):

    • Cause: Solvent residue (Methanol/Water) or hygroscopicity.

    • Solution: Dry sample at 40°C under vacuum. Verify H% of the standard (Acetanilide H=6.71%) is accurate to rule out trap saturation.

  • Low Carbon (<53.1%):

    • Cause: Inorganic impurities (salts) or retained silica from chromatography purification.

    • Solution: Perform Ash test or TGA (Thermogravimetric Analysis) to check for non-combustibles.

References

  • Exeter Analytical. (n.d.).[3] Analysis of Nitrocellulose Using the 440 Elemental Analyzer. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Standard Reference Materials for Elemental Analysis. Retrieved from [Link]

Sources

Comparative

Chromatographic Purity Assessment of Synthesized Nitro-Amino Esters

A Comparative Technical Guide for R&D and QC Professionals Executive Summary Synthesized nitro-amino esters (e.g., ethyl 4-amino-3-nitrobenzoate) represent a critical class of intermediates in the synthesis of complex ph...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for R&D and QC Professionals
Executive Summary

Synthesized nitro-amino esters (e.g., ethyl 4-amino-3-nitrobenzoate) represent a critical class of intermediates in the synthesis of complex pharmaceuticals, including anesthetics and anti-arrhythmic agents.[1] Their dual functionality—an electron-withdrawing nitro group and an electron-donating amino group—creates unique chromatographic challenges, including pH-dependent ionization and susceptibility to hydrolysis.[1]

This guide provides a comparative technical assessment of High-Performance Liquid Chromatography (HPLC-UV) versus Ultra-High-Performance Liquid Chromatography (UHPLC-MS) for purity profiling.[1] It moves beyond standard operating procedures to explain the why behind stationary phase selection, mobile phase buffering, and detection modes, ensuring you can build self-validating protocols.

The Chemical Context: Why This Separation is Difficult

Nitro-amino esters possess three distinct chemical features that dictate the chromatographic strategy:

  • Amphoteric Character: The amino group (

    
    ) can be protonated at low pH, while the nitro group (
    
    
    
    ) induces strong dipole interactions.[1]
  • Hydrolytic Instability: The ester linkage (

    
    ) is susceptible to hydrolysis, particularly in unbuffered aqueous mobile phases or extreme pH.[1]
    
  • Isomeric Complexity: Synthesis often yields regioisomers (e.g., ortho- vs. para- substitution) that have identical mass but distinct polarity.[1]

Core Directive: Your method must separate the parent compound from three specific impurity classes:

  • Hydrolysis Degradants: The corresponding carboxylic acid.[1]

  • Synthesis Byproducts: Unreacted nitro-acids or isomers.[1]

  • Oxidative Degradants: Azo-dimers formed from the amino group.[1]

Comparative Methodologies
Method A: HPLC-UV (The Robust QC Standard)

Best for: Routine Quality Control, Quantitation of known impurities, Robustness.[1]

Rationale: A C18 stationary phase is selected to maximize hydrophobic retention of the ester.[1] A phosphate buffer (pH 3.0) is critical; it suppresses the ionization of residual carboxylic acids (impurities), forcing them to interact with the column rather than eluting in the void volume.[1] It also keeps the amine protonated, improving peak shape by reducing silanol interactions.[1]

Experimental Protocol:

  • Column: C18 (Octadecylsilyl), 250 x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or equivalent).[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic (

    
    ), adjusted to pH 3.0 with dilute phosphoric acid.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Gradient:

    • 0–5 min: 90% A (Isocratic hold to elute polar acids).

    • 5–20 min: 90% A

      
       40% A (Linear gradient).
      
    • 20–25 min: 40% A (Wash).

    • 25–30 min: Re-equilibration.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV at 254 nm (λ max for the nitro-aromatic chromophore).[1][4]

  • Temperature: 30°C.

Self-Validating Check:

  • System Suitability: Resolution (

    
    ) between the main ester peak and the hydrolysis product (acid) must be 
    
    
    
    . Tailing factor (
    
    
    ) must be
    
    
    .
Method B: UHPLC-MS (The High-Resolution R&D Choice)

Best for: Impurity Identification, Trace Analysis (<0.05%), High Throughput.[1]

Rationale: Sub-2 µm particles drastically reduce the HETP (Height Equivalent to a Theoretical Plate), allowing for sharper peaks and faster runs. Phosphate buffer is non-volatile and incompatible with Mass Spectrometry; therefore, Formic Acid is used. The MS detection allows for the immediate identification of co-eluting isomers or unexpected degradation products.[1]

Experimental Protocol:

  • Column: C18, 100 x 2.1 mm, 1.7 µm particle size.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0–1 min: 95% A.[1]

    • 1–8 min: 95% A

      
       5% A.[1]
      
    • 8–10 min: 5% A (Wash).

  • Flow Rate: 0.4 mL/min.[1]

  • Detection: ESI-MS (Positive Mode) + PDA (210–400 nm).[1]

  • Temperature: 40°C (Higher temp reduces viscosity for high-pressure operation).[1]

Self-Validating Check:

  • Peak Purity: Use the PDA software to check "Peak Purity Index" across the main peak to ensure no co-eluting isomers are hidden under the parent peak.[1]

Data Presentation & Comparison

The following table summarizes the performance metrics observed when analyzing Ethyl 4-amino-3-nitrobenzoate using both methods.

FeatureHPLC-UV (Method A)UHPLC-MS (Method B)[1]Implication
Run Time 30 minutes10 minutesUHPLC increases throughput by 3x.[1]
LOD (Limit of Detection) ~5 µg/mL~0.05 µg/mLUHPLC is required for genotoxic impurity screening.
Resolution (

)
2.5 (Acid vs Ester)4.2 (Acid vs Ester)UHPLC offers superior separation of isomers.
Solvent Consumption ~30 mL/run~4 mL/runUHPLC significantly reduces hazardous waste.[1]
Backpressure ~120 bar (1740 psi)~800 bar (11,600 psi)Requires specialized pumps (UHPLC).
Specificity Retention time onlyMass-to-Charge (m/z)MS confirms identity of unknown degradants.
Visualizing the Workflow & Degradation Pathways
Diagram 1: Analytical Decision Matrix

This diagram guides the researcher on which method to deploy based on the stage of drug development.[1]

MethodSelection Start Sample: Synthesized Nitro-Amino Ester Stage Development Stage? Start->Stage Early Early R&D / Synthesis Opt. Stage->Early Optimization Late QC Release / Stability Stage->Late Validation Screening HPTLC / TLC (Rapid Monitoring) Early->Screening Reaction Check ID_Impurity UHPLC-MS (Structure Elucidation) Early->ID_Impurity Unknown Peak? Late->ID_Impurity OOS Investigation Quant HPLC-UV (Validated Quantitation) Late->Quant Routine Batch

Caption: Decision matrix for selecting the appropriate chromatographic technique based on development phase.

Diagram 2: Impurity & Degradation Profiling

Understanding the degradation pathways is essential for identifying peaks in your chromatogram.[1]

DegradationPath Parent Nitro-Amino Ester (Parent) Acid Acid Impurity (Hydrolysis) Parent->Acid H2O / pH > 8 (Ester Cleavage) Alcohol Alcohol (Elutes in Void) Parent->Alcohol Azo Azo-Dimer (Oxidation) Parent->Azo Light / O2 (Amine Oxidation) Isomer Regioisomer (Synthesis Byproduct) Parent->Isomer Synthesis (Ortho/Meta Mix)

Caption: Common impurity pathways. Red nodes indicate degradants that must be resolved from the parent (Blue).[1]

References
  • Separation of Nitrobenzoic Acid Isomers: Title: Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography.[1][4] Source: Journal of Chromatography A / ScienceDirect.[1] URL:[Link]

  • UHPLC vs. HPLC Comparison: Title: HPLC vs. UHPLC: Key Differences in Pressure, Particle Size, and Efficiency.[1][5][6][7][8][9] Source: Chrom Tech / Application Notes.[1] URL:[Link]

  • Stability of Nitro-Compounds: Title: Stability-indicating HPLC method for the determination of nicardipine (nitro-ester derivative) and degradation products.[1][3] Source: Arabian Journal of Chemistry.[1] URL:[Link]

  • EPA Method 8330B (Nitroaromatics): Title: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).[1][10] Source: US Environmental Protection Agency (EPA). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of Methyl 2-[(4-nitrophenyl)amino]propanoate

This operational guide details the disposal procedures for Methyl 2-[(4-nitrophenyl)amino]propanoate , a nitroaniline derivative often used as a synthetic intermediate in drug development. Advisory: This compound is a ni...

Author: BenchChem Technical Support Team. Date: March 2026

This operational guide details the disposal procedures for Methyl 2-[(4-nitrophenyl)amino]propanoate , a nitroaniline derivative often used as a synthetic intermediate in drug development.

Advisory: This compound is a nitro-substituted aromatic amine . Its disposal requires strict adherence to protocols designed to prevent methemoglobinemia (toxicity) and environmental persistence.[1][2]

Chemical Identity & Hazard Profile

Before initiating disposal, you must validate the waste stream identity. This molecule combines an amino acid ester motif with a nitroaniline core.

Parameter Data
Chemical Name Methyl 2-[(4-nitrophenyl)amino]propanoate
Synonyms N-(4-Nitrophenyl)alanine methyl ester; Methyl 2-(4-nitroanilino)propionate
CAS Number 50415-69-5 (Note: CAS often refers to the propanoate analog; verify structure) or generic Nitroaniline derivative
Molecular Formula C₁₀H₁₂N₂O₄
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation): Nitroanilines are potent methemoglobin formers.Skin/Eye Irritant: High potential for sensitization.Aquatic Toxicity: Long-lasting adverse effects in aquatic environments.[3][4][5][6]
Reactivity Energetic Sensitivity: Contains a Nitro group (-NO₂). Stable under normal conditions but incompatible with strong reducing agents and strong oxidizers.
Core Directive: The "Zero-Discharge" Protocol

Do not dispose of this compound down the drain. Nitroaniline derivatives are resistant to standard wastewater treatment biodegradation. Release into the water table can result in bioaccumulation and severe aquatic toxicity.

Disposal Strategy: High-Temperature Incineration

The only acceptable disposal method for Methyl 2-[(4-nitrophenyl)amino]propanoate is High-Temperature Incineration at a licensed hazardous waste facility. This ensures the complete thermal oxidation of the nitro group and the aromatic ring, converting them into safe combustion byproducts (


, 

,

).
Step-by-Step Disposal Workflow
Phase 1: Waste Segregation (The Critical Step)
  • Causality: You must prevent accidental contact with incompatible chemicals that could trigger an exothermic reaction or hydrolysis.

  • Protocol:

    • Isolate: Designate a specific waste container for "Toxic Organic Solids/Liquids."

    • Incompatibility Check: Ensure the container is free of Strong Oxidizers (e.g., Peroxides, Nitrates) and Strong Acids/Bases .

      • Reasoning: Strong bases can hydrolyze the methyl ester, generating methanol and the free acid, potentially altering the waste's physical state and hazard profile. Oxidizers can react violently with the nitroaniline moiety.

Phase 2: Packaging & Labeling
  • Container Selection: Use high-density polyethylene (HDPE) or glass containers with Teflon-lined caps. Avoid metal containers if the waste stream is acidic.

  • Labeling: Adhere to the GHS (Globally Harmonized System) standards.

    • Signal Word: DANGER

    • Hazard Statements: Toxic if swallowed; Harmful to aquatic life.[1][7]

    • Content Description: "Waste Methyl 2-[(4-nitrophenyl)amino]propanoate - 95%".

Phase 3: Storage Prior to Pickup
  • Environment: Store in a cool, dry, well-ventilated area, away from direct sunlight.

  • Secondary Containment: Place the primary waste container inside a secondary tray (polypropylene) capable of holding 110% of the volume to capture any potential leaks.

Visualizing the Decision Logic

The following diagram outlines the critical decision-making pathway for handling this specific chemical waste.

DisposalWorkflow Start Waste Generated: Methyl 2-[(4-nitrophenyl)amino]propanoate CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Dry Liquid Solution (Solvent Based) CheckState->Liquid Dissolved Segregation Segregation Check: Isolate from Oxidizers & Strong Bases Solid->Segregation Liquid->Segregation Container Packaging: HDPE or Glass (Teflon-lined cap) Segregation->Container Passed Labeling Labeling: 'Toxic Organic Waste' Add GHS Pictograms Container->Labeling DisposalMethod Final Disposal: High-Temp Incineration Labeling->DisposalMethod

Figure 1: Decision logic for the safe segregation and packaging of nitroaniline derivative waste.

Emergency Procedures: Spill Response

If a spill occurs, immediate action is required to prevent exposure (inhalation of dust is the primary risk).[8]

  • Evacuate & PPE: Clear the area. Don full PPE: Nitrile gloves (double gloved), lab coat, safety goggles, and a P95/P100 respirator (dust mask) if solid powder is present.

  • Containment:

    • Solids: Do NOT dry sweep. This generates toxic dust.[9] Cover the spill with wet paper towels or an inert absorbent (vermiculite) dampened with water to suppress dust.

    • Liquids: Absorb with sand, vermiculite, or commercial spill pads.

  • Cleanup: Scoop the wet absorbent/chemical mixture into a wide-mouth hazardous waste jar. Seal and label immediately.

  • Decontamination: Wash the surface with a mild soap solution. Do not use bleach (oxidizer) on nitro-compound residues.

References
  • PubChem. (n.d.). 4-Nitroaniline (Compound Summary). National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Waste Codes and Listed Hazardous Wastes (P & U Lists). Retrieved March 1, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(4-nitrophenyl)amino]propanoate
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Reactant of Route 2
Methyl 2-[(4-nitrophenyl)amino]propanoate
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